Astepyrone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C9H12O5 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC 名称 |
2-hydroxy-4-methoxy-3-methyl-2,3,3a,7a-tetrahydrofuro[2,3-b]pyran-6-one |
InChI |
InChI=1S/C9H12O5/c1-4-7-5(12-2)3-6(10)13-9(7)14-8(4)11/h3-4,7-9,11H,1-2H3 |
InChI 键 |
LJAOHLFTVVVALG-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Astepyrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astepyrone, a member of the azapirone class of compounds, exerts its pharmacological effects through a multi-target mechanism of action, primarily involving the modulation of serotonergic and adrenergic neurotransmitter systems. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of this compound. The document details its receptor binding profile, functional activity at key G-protein coupled receptors (GPCRs), and the subsequent downstream signaling cascades. Furthermore, it outlines the detailed experimental protocols for the key assays used to elucidate this mechanism of action, including radioligand binding assays and in vivo microdialysis. The information is presented to be a valuable resource for researchers and professionals involved in the study and development of neuropsychopharmacological agents.
Introduction
This compound is a neuropsychopharmacological agent belonging to the azapirone chemical class. Compounds in this class are recognized for their anxiolytic and antidepressant properties. The therapeutic effects of azapirones, including this compound, are primarily attributed to their unique interaction with serotonin (B10506) and other neurotransmitter receptors in the central nervous system. This guide will provide a detailed technical examination of the core mechanism of action of this compound, focusing on its receptor interactions and the resulting physiological responses.
Receptor Binding and Functional Activity
The pharmacological profile of this compound is characterized by its high affinity and partial agonist activity at serotonin 1A (5-HT1A) receptors, and its antagonistic activity at α2-adrenergic receptors. Its interaction with dopamine (B1211576) D2 receptors is comparatively weaker.
Quantitative Receptor Binding and Functional Data
The binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at its primary and secondary targets are summarized in the table below. It is important to note that while data for this compound is available, the broader class of azapirones has been more extensively studied, and representative data for related compounds are included for comparative purposes.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Functional Effect |
| This compound | 5-HT1A | 1.5 | ~10 (EC50) | Partial Agonist |
| α2-adrenergic | Data not readily available | Data not readily available | Antagonist | |
| Dopamine D2 | Data not readily available | Data not readily available | Weak Antagonist/Partial Agonist | |
| Buspirone | 5-HT1A | 1.2 - 10 | 10 - 100 (EC50) | Partial Agonist |
| α2-adrenergic | 500 - 1000 | >1000 (IC50) | Weak Antagonist | |
| Dopamine D2 | 20 - 50 | 25 (IC50) | Antagonist | |
| Ipsapirone | 5-HT1A | 0.9 - 3 | 10 - 30 (EC50) | Partial Agonist |
| α2-adrenergic | ~100 | ~100 (IC50) | Antagonist | |
| Dopamine D2 | >1000 | >1000 | Very Weak |
Note: The exact values can vary depending on the experimental conditions, radioligand used, and tissue preparation.
Detailed Mechanism of Action
Serotonin 5-HT1A Receptor Partial Agonism
The primary mechanism of action of this compound is its role as a partial agonist at 5-HT1A receptors. These receptors are found both presynaptically on serotonergic neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions, including the hippocampus, amygdala, and prefrontal cortex.
-
Presynaptic Action: By acting as an agonist at somatodendritic 5-HT1A autoreceptors, this compound initially reduces the firing rate of serotonin neurons and inhibits the synthesis and release of serotonin. With chronic administration, these autoreceptors desensitize, leading to a restoration of serotonergic neuronal firing and enhanced serotonin release in terminal fields.
-
Postsynaptic Action: At postsynaptic 5-HT1A receptors, this compound's partial agonism provides a modulatory effect. In conditions of low serotonergic tone, it acts as an agonist, while in the presence of high serotonin levels, it can act as a functional antagonist. This helps to stabilize serotonergic neurotransmission.
The downstream signaling cascade of 5-HT1A receptor activation by this compound involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA) and subsequently modulates the phosphorylation of various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).
Alpha-2 Adrenergic Receptor Antagonism
This compound also exhibits antagonistic properties at α2-adrenergic receptors. These receptors are primarily located presynaptically on noradrenergic neurons and function as autoreceptors that inhibit the release of norepinephrine (B1679862). By blocking these receptors, this compound disinhibits noradrenergic neurons, leading to an increase in the release of norepinephrine in various brain regions. This enhanced noradrenergic neurotransmission is thought to contribute to its antidepressant effects.[1]
Dopamine D2 Receptor Interaction
The interaction of this compound with dopamine D2 receptors is generally considered to be weaker than its interaction with 5-HT1A and α2-adrenergic receptors. It may act as a weak antagonist or partial agonist at D2 receptors. This interaction could contribute to the overall pharmacological profile, potentially by modulating dopaminergic activity in brain regions like the prefrontal cortex and striatum, but it is not considered its primary mechanism of action.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a combination of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for two key experimental approaches.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Membrane preparation from cells expressing the human 5-HT1A receptor.
-
Radioligand (e.g., [3H]8-OH-DPAT).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding wells: Membrane preparation, radioligand, and a high concentration of a known unlabeled ligand (e.g., serotonin).
-
Competition wells: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
An In-depth Technical Guide to the Synthesis and Characterization of Astepyrone and its Analogs
Disclaimer: The term "Astepyrone" is not a widely recognized chemical name in scientific literature. However, based on the context of the query, this guide focuses on the synthesis and characterization of buspirone (B1668070) and its close structural analogs, which are potent anxiolytics targeting serotonin (B10506) and dopamine (B1211576) receptors. Buspirone's systematic IUPAC name is 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione[1][2][3]. This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this class of compounds.
Introduction
This compound and its analogs, exemplified by buspirone, are a class of anxiolytic agents belonging to the azapirone family. Unlike traditional anxiolytics such as benzodiazepines, these compounds do not induce sedation, muscle relaxation, or significant withdrawal effects[4]. Their unique pharmacological profile stems from their high affinity for serotonin 5-HT1A receptors, where they act as partial agonists, and a moderate affinity for dopamine D2 receptors, where they act as antagonists[4]. This dual mechanism of action contributes to their efficacy in treating generalized anxiety disorder (GAD). This guide provides a detailed overview of the synthetic routes to these compounds, comprehensive characterization methodologies, and their interaction with key signaling pathways.
Synthesis of this compound Analogs (Buspirone as a Prototype)
The synthesis of buspirone, a representative this compound analog, can be accomplished through several routes. A common and illustrative approach involves a multi-step process, beginning with the synthesis of the key intermediates: 1-(2-pyrimidinyl)piperazine and the spirocyclic imide moiety.
Synthesis Workflow
The overall synthetic strategy can be visualized as a convergent process where two main fragments are synthesized separately and then coupled.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of buspirone, which can be adapted for other this compound analogs.
Protocol 1: Synthesis of 1-(2-Pyrimidinyl)piperazine
This procedure describes the nucleophilic aromatic substitution reaction between piperazine and 2-chloropyrimidine.
-
Reagents and Materials:
-
Piperazine (anhydrous)
-
2-Chloropyrimidine
-
Triethylamine (B128534) or other suitable base
-
n-Butanol or other high-boiling point solvent
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard glassware for reflux and extraction
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an excess of piperazine in n-butanol.
-
Add 2-chloropyrimidine to the solution, followed by the addition of triethylamine as an acid scavenger.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., dichloromethane).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude 1-(2-pyrimidinyl)piperazine by column chromatography or distillation under reduced pressure.
-
Protocol 2: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione
This protocol outlines the formation of the spirocyclic imide moiety.
-
Reagents and Materials:
-
Cyclopentane-1,1-diacetic acid
-
Urea (B33335) or another source of ammonia
-
High-temperature reaction vessel
-
Recrystallization solvents
-
-
Procedure:
-
Combine cyclopentane-1,1-diacetic acid and urea in a reaction vessel.
-
Heat the mixture to a high temperature (typically above 150 °C) to induce condensation and cyclization.
-
Maintain the temperature until the reaction is complete, as indicated by the cessation of gas evolution.
-
Cool the reaction mixture and purify the resulting 8-azaspiro[4.5]decane-7,9-dione by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 3: N-Alkylation and Coupling to form Buspirone
This final step involves the coupling of the two key intermediates.
-
Reagents and Materials:
-
1-(2-Pyrimidinyl)piperazine
-
1,4-Dibromobutane
-
8-Azaspiro[4.5]decane-7,9-dione
-
Sodium carbonate or other inorganic base
-
Acetonitrile or other polar aprotic solvent
-
Standard glassware for reflux and purification
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(2-pyrimidinyl)piperazine in acetonitrile.
-
Add sodium carbonate and 1,4-dibromobutane to the mixture.
-
Reflux the mixture for several hours, monitoring the formation of the N-alkylated intermediate by TLC.
-
Upon completion of the first alkylation, add 8-azaspiro[4.5]decane-7,9-dione to the reaction mixture.
-
Continue to reflux until the second alkylation is complete.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude buspirone by column chromatography or recrystallization to yield the final product.
-
Characterization of this compound Analogs
A comprehensive characterization of the synthesized this compound analog is crucial to confirm its identity, purity, and structure. The following techniques are typically employed.
Characterization Workflow
Quantitative Data Presentation
The following tables summarize representative quantitative data for buspirone, which can be used as a benchmark for the characterization of novel this compound analogs.
Table 1: Spectroscopic Data for Buspirone
| Technique | Parameter | Observed Values |
| ¹³C NMR | Chemical Shifts (δ) | 172.19, 161.63, 157.68, 109.77, 58.31, 53.06, 44.92, 43.60, 39.48, 39.35, 37.56, 26.04, 24.19 |
| HRMS | [M+H]⁺ | Calculated: 386.2551, Found: 386.2570 |
| IR | Key Peaks (cm⁻¹) | ~2950 (C-H stretch), ~1720 (C=O stretch, imide), ~1670 (C=O stretch, imide), ~1580 (C=N stretch, pyrimidine) |
Table 2: Physicochemical Properties of Buspirone Hydrochloride
| Property | Value |
| Melting Point | 201-203 °C |
| Molecular Formula | C₂₁H₃₁N₅O₂ |
| Molecular Weight | 385.50 g/mol |
Table 3: Receptor Binding Affinities (Ki) of Buspirone
| Receptor | Ki (nM) |
| Serotonin 5-HT1A | 1.1 |
| Dopamine D2 | 124 |
| Dopamine D3 | 86 |
| Dopamine D4 | 3.5 |
| Serotonin 5-HT2A | 50 |
Experimental Protocols for Characterization
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the synthesized compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for more detailed structural assignment.
-
Data Analysis: Integrate the proton signals and analyze the chemical shifts, coupling constants, and correlations to assign the structure.
Protocol 5: Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as C=O (imide), C-N, C-H, and aromatic rings.
Protocol 6: High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact mass and confirm the elemental composition.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer, typically via electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Compare the experimentally determined exact mass with the calculated mass for the expected molecular formula.
Protocol 7: Radioligand Binding Assay for 5-HT1A Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of the compound for the 5-HT1A receptor.
-
Materials:
-
Membrane preparations from cells expressing the human 5-HT1A receptor.
-
Radioligand (e.g., [³H]8-OH-DPAT).
-
Test compound (this compound analog) at various concentrations.
-
Non-specific binding control (e.g., serotonin).
-
Assay buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.
-
-
Procedure:
-
Incubate the receptor membranes with the radioligand and varying concentrations of the test compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + excess of a known 5-HT1A ligand).
-
After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mechanism of Action and Signaling Pathways
This compound analogs primarily exert their effects through the modulation of the serotonin 5-HT1A and dopamine D2 receptor signaling pathways.
5-HT1A Receptor Signaling Pathway
As partial agonists at the 5-HT1A receptor, these compounds activate Gαi/o-coupled signaling cascades.
Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which reduces the intracellular levels of cyclic AMP (cAMP). This, in turn, decreases the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal firing.
Dopamine D2 Receptor Signaling Pathway
As antagonists at the D2 receptor, this compound analogs block the effects of dopamine, which also signals through a Gαi/o-coupled pathway.
By blocking the D2 receptor, this compound analogs prevent dopamine from inhibiting adenylyl cyclase. This leads to a relative increase in cAMP levels and PKA activity compared to the dopamine-activated state. This antagonistic action at D2 receptors is thought to contribute to the overall therapeutic effect and the low potential for abuse and dependence.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound analogs, with buspirone serving as a detailed prototype. The synthetic protocols, characterization data, and descriptions of the relevant signaling pathways offer a solid foundation for researchers and professionals in the field of drug development. The unique dual action at 5-HT1A and D2 receptors makes this class of compounds a continued area of interest for the development of novel therapeutics for anxiety and other neuropsychiatric disorders. Further research into the structure-activity relationships of new analogs will be crucial for optimizing their pharmacological profiles and therapeutic potential.
References
The Biological Activity of Astepyrone and Related Pyrone Compounds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed biological activity data for the specific compound Astepyrone, a microbial metabolite from Aspergillus terreus, is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of structurally related pyrone compounds, particularly those isolated from Aspergillus species, to serve as a foundational resource for researchers. The information presented herein is intended to offer insights into the potential activities and mechanisms of this compound and to guide future research directions.
Introduction to this compound and Pyrone Compounds
This compound is a pyrone-containing secondary metabolite isolated from the fungus Aspergillus terreus. Its chemical structure is characterized by a dihydropyran-2-one core. While its specific biological activities are not extensively documented beyond a general "anti-ulcer effect," the broader class of pyrone compounds, particularly those derived from fungi, exhibits a wide array of significant biological effects. These activities include antimicrobial, anti-inflammatory, and cytotoxic properties, making them a subject of interest in drug discovery and development. This document summarizes the available biological data on pyrone compounds structurally related to this compound, providing a basis for understanding their potential therapeutic applications.
Biological Activities of Related Pyrone Compounds
Pyrone derivatives isolated from Aspergillus terreus and other fungi have demonstrated a variety of biological activities. The following sections summarize the key findings.
Antimicrobial Activity
Several pyrone-containing metabolites from Aspergillus species have shown inhibitory activity against various pathogenic microorganisms.
Table 1: Antimicrobial Activity of Pyrone Compounds from Aspergillus terreus
| Compound | Target Organism | Activity Metric | Value | Reference |
| Terrein | Staphylococcus aureus | MIC | 125 µg/mL | [1] |
| Terrein | Cryptococcus neoformans | Potent activity | Not specified | [1] |
| A. terreus extract | Staphylococcus aureus | MIC | 62.5 µg/mL | [2] |
| A. terreus extract | Candida albicans | MIC | 125 µg/mL | [2] |
MIC: Minimum Inhibitory Concentration
Cytotoxic Activity
Certain pyrone compounds have been evaluated for their ability to inhibit the growth of cancer cell lines.
Table 2: Cytotoxic Activity of Pyrone-Related Compounds from Aspergillus terreus
| Compound | Cell Line | Activity Metric | Value | Reference |
| Dimeric nitrophenyl trans-epoxyamides | MKN28 (human gastric cancer) | IC50 | < 10 µM | [3] |
| Dimeric nitrophenyl trans-epoxyamides | MGC803 (human gastric cancer) | IC50 | < 10 µM | [3] |
IC50: Half-maximal inhibitory concentration
Anti-inflammatory Activity
Extracts from Aspergillus terreus containing pyrone and other metabolites have demonstrated anti-inflammatory effects.
Table 3: Anti-inflammatory Activity of Aspergillus terreus Metabolites
| Compound/Extract | Assay | Target | Activity Metric | Value | Reference |
| A. terreus extract | LPS-stimulated macrophages | IL-6 | IC50 | 51.31 pg/mL | [2] |
| A. terreus extract | LPS-stimulated macrophages | TNF-α | IC50 | 87.97 pg/mL | [2] |
IC50: Half-maximal inhibitory concentration; IL-6: Interleukin-6; TNF-α: Tumor Necrosis Factor-alpha; LPS: Lipopolysaccharide
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, based on the studies of related compounds, the following methodologies are commonly employed to assess the biological activities of pyrone derivatives.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Method: Broth Microdilution Method
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism in medium without the compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assay
Objective: To measure the concentration of a compound that reduces the viability of a cell population by 50%.
Method: CCK8/MTT Assay
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add CCK8 or MTT reagent to each well and incubate for 1-4 hours. The reagent is converted to a colored formazan (B1609692) product by metabolically active cells.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[3]
Potential Signaling Pathways
The precise signaling pathways modulated by this compound are unknown. However, based on the observed anti-inflammatory and cytotoxic activities of related pyrone compounds, several pathways can be hypothesized as potential targets.
Hypothetical Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of Aspergillus terreus metabolites, such as the inhibition of IL-6 and TNF-α production, suggest a potential interaction with key inflammatory signaling pathways like the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a pyrone compound.
Hypothetical Cytotoxic Signaling Pathway
The cytotoxic effects of pyrone-related compounds against cancer cells could be mediated through the induction of apoptosis. This might involve the modulation of key proteins in the intrinsic or extrinsic apoptotic pathways.
Caption: Hypothetical induction of apoptosis via the intrinsic pathway by a pyrone compound.
Conclusion and Future Directions
While the specific biological activities of this compound remain largely uncharacterized, the broader family of pyrone compounds from Aspergillus species presents a rich source of bioactive molecules with potential therapeutic applications. The antimicrobial, cytotoxic, and anti-inflammatory activities observed in related compounds suggest that this compound may possess a similar spectrum of effects.
Future research should focus on:
-
Isolation and purification of this compound in sufficient quantities for comprehensive biological screening.
-
Systematic evaluation of this compound's activity against a panel of microbial pathogens, cancer cell lines, and in models of inflammation.
-
Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-activity relationship (SAR) studies of this compound analogs to optimize potency and selectivity.
This technical guide, by summarizing the known activities of related pyrone compounds, aims to provide a valuable starting point for researchers interested in exploring the therapeutic potential of this compound.
References
An In-depth Technical Guide to Astepyrone Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Astepyrone derivatives, more commonly known in scientific literature as azapirones, represent a significant class of psychotropic agents primarily utilized for the treatment of anxiety and depressive disorders. Unlike traditional anxiolytics such as benzodiazepines, azapirones exert their therapeutic effects principally through the modulation of the serotonin (B10506) 5-HT1A receptor, offering a distinct pharmacological profile with a reduced risk of sedation, dependence, and cognitive impairment.[1][2] This technical guide provides a comprehensive overview of the core aspects of this compound derivatives and analogues, including their synthesis, structure-activity relationships (SAR), pharmacological properties, and the experimental methodologies used for their evaluation. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Pharmacology: The 5-HT1A Receptor and Beyond
The primary mechanism of action for this compound derivatives is their activity as partial agonists at the serotonin 5-HT1A receptor.[3][4] These receptors are G protein-coupled receptors (GPCRs) linked to Gαi/o proteins.[5] Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the synthesis and release of serotonin, while stimulation of postsynaptic 5-HT1A receptors results in neuronal hyperpolarization and a reduction in neuronal firing rates in brain regions associated with mood and anxiety.[6] With chronic administration, a desensitization of the presynaptic autoreceptors occurs, leading to an overall enhancement of serotonergic neurotransmission.[6]
In addition to their high affinity for the 5-HT1A receptor, many azapirones also exhibit varying affinities for other receptors, which contributes to their overall pharmacological profile. Notably, some derivatives possess antagonist or partial agonist activity at dopamine (B1211576) D2 receptors and may also interact with α1- and α2-adrenergic receptors.[2][4]
Signaling Pathways
The binding of an this compound derivative to the 5-HT1A receptor initiates a cascade of intracellular events. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] The Gβγ subunit can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium ion efflux and neuronal hyperpolarization.[6] Furthermore, 5-HT1A receptor activation can modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway.[5]
Structure-Activity Relationships and Quantitative Data
The chemical structure of this compound derivatives typically consists of a piperazine (B1678402) ring linked by a butyl chain to a terminal heterocyclic moiety. Modifications to the arylpiperazine portion, the alkyl chain length, and the terminal imide structure significantly influence the compound's affinity and selectivity for the 5-HT1A receptor and other targets.[7]
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki in nM) of several key this compound derivatives and their analogues for the human 5-HT1A and dopamine D2 receptors.
| Compound | 5-HT1A Ki (nM) | D2 Ki (nM) | Reference(s) |
| Buspirone | 14 | 410 | [8] |
| Gepirone (B1671445) | 38 | >10,000 | [9] |
| Ipsapirone (B1662301) | 2.2 | 1,200 | [8] |
| Tandospirone (B1205299) | 27 | 240 | [8][10] |
| Zalospirone | - | - | [11] |
| BMY 13805 (Buspirone analogue) | - | - | [1] |
Functional Activity
This compound derivatives are generally partial agonists at the 5-HT1A receptor. Their intrinsic efficacy can be quantified by measuring their ability to stimulate G-protein activation (e.g., via [35S]GTPγS binding assays) or to inhibit adenylyl cyclase.
| Compound | Functional Assay | EC50 (nM) | Emax (% of 5-HT) | Reference(s) |
| Buspirone | Inhibition of Tyrosine Hydroxylation | 48,400 | Full Agonist | [12] |
| Gepirone | Inhibition of Tyrosine Hydroxylation | 836,000 | Full Agonist | [12] |
| Ipsapirone | Inhibition of Tyrosine Hydroxylation | 50,000 | Full Agonist | [12] |
| Tandospirone | Adenylate Cyclase Inhibition | - | ~60% of 8-OH-DPAT | [8] |
Note: EC50 and Emax values are highly dependent on the specific assay conditions and cell systems used. The data presented here are for comparative purposes within the cited studies.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves a multi-step process. A common route for the synthesis of gepirone is outlined below.
Synthesis of Gepirone:
A widely used method for the synthesis of gepirone involves the reaction of 1-(2-pyrimidinyl)piperazine with a suitable N-substituted bromobutyl imide derivative.[7]
-
Step 1: Synthesis of N-(4-bromobutyl)phthalimide. Phthalimide (B116566) is reacted with 1,4-dibromobutane (B41627) in the presence of a base such as potassium carbonate.
-
Step 2: Synthesis of 2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione. 1-(2-pyrimidinyl)piperazine is reacted with N-(4-bromobutyl)phthalimide in the presence of a base.
-
Step 3: Deprotection to yield 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine. The phthalimide protecting group is removed using hydrazine (B178648) hydrate.
-
Step 4: Final condensation to Gepirone. The resulting amine is reacted with 4,4-dimethyldihydro-2H-pyran-2,6(3H)-dione to yield gepirone.[7]
A visual representation of a general synthetic workflow is provided below.
In Vitro Assays
This protocol is a standard method to determine the binding affinity of a test compound for the 5-HT1A receptor.
-
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or rat hippocampal tissue.
-
Radioligand: [3H]8-OH-DPAT.
-
Test Compound: this compound derivative.
-
Non-specific Binding Control: 10 µM Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, receptor membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.[13]
-
This assay measures the ability of a compound to activate G-proteins coupled to the 5-HT1A receptor.
-
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.
-
Radioligand: [35S]GTPγS.
-
Test Compound: this compound derivative.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, receptor membranes, and the test compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the radioactivity on the filters.
-
Determine the EC50 and Emax values for the test compound.[14]
-
In Vivo Assays
This is a classic animal model used to screen for anxiolytic drugs.
-
Apparatus: An operant chamber with a grid floor and a drinking spout.
-
Procedure:
-
Water-deprive rats for 48 hours.
-
Place the rat in the chamber where it has access to the drinking spout.
-
After a set number of licks (e.g., 20), a mild electric shock is delivered through the grid floor.
-
Administer the test compound or vehicle to the rats.
-
Measure the number of shocks the animals are willing to take to drink. An increase in the number of shocks taken is indicative of an anxiolytic effect.[1][2]
-
This model is used to assess the potential for a compound to interact with the dopamine system, as D2 receptor antagonists like haloperidol (B65202) induce catalepsy.
-
Procedure:
-
Administer haloperidol (a D2 antagonist) to rats to induce catalepsy.
-
Assess the degree of catalepsy using a bar test (measuring the time the rat remains in an unnatural posture with its forepaws on a raised bar).
-
Administer the test compound.
-
Measure the reversal or attenuation of the cataleptic state. A reversal of catalepsy can suggest D2 receptor interaction.[1]
-
Metabolism of this compound Derivatives: The Case of Gepirone
The metabolism of this compound derivatives is a critical factor in their overall pharmacological profile, as it can lead to the formation of active metabolites. Gepirone, for instance, is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][15] This process yields two major active metabolites:
-
1-(2-pyrimidinyl)-piperazine (1-PP): This metabolite has a distinct pharmacological profile, acting as an α2-adrenergic receptor antagonist.[15]
-
3'-hydroxygepirone (3'-OH-gepirone): This metabolite retains significant activity as a 5-HT1A receptor agonist.[15]
The presence of these active metabolites contributes to the overall therapeutic effects of gepirone.[3]
Conclusion
This compound derivatives represent a valuable class of therapeutic agents for the management of anxiety and depression. Their primary mechanism of action as 5-HT1A receptor partial agonists provides a favorable safety and tolerability profile compared to older classes of anxiolytics. The ongoing research into the structure-activity relationships of these compounds continues to drive the development of new analogues with improved efficacy and selectivity. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals working in this important area of psychopharmacology.
References
- 1. Buspirone analogues. 2. Structure-activity relationships of aromatic imide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 7-azaanalogues of ipsapirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gepirone: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azapirone - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gepirone - Wikipedia [en.wikipedia.org]
- 10. Effect of 5-HT1A Receptor Partial Agonists of the Azapirone Class as an Add-On Therapy on Psychopathology and Cognition in Schizophrenia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zalospirone - Wikipedia [en.wikipedia.org]
- 12. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gepirone hydrochloride: a novel antidepressant with 5-HT1A agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to Azapirone Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the target identification and validation of azapirones, a class of anxiolytic and antidepressant agents. As "astepyrone" is not a recognized chemical entity in scientific literature, this guide focuses on the well-characterized azapirone class, with a primary emphasis on buspirone, gepirone (B1671445), and ipsapirone (B1662301). Azapirones are distinguished by their primary mechanism of action as partial agonists of the serotonin (B10506) 5-HT1A receptor, differentiating them from classical anxiolytics like benzodiazepines. This document details their receptor binding profiles, functional activities, and the experimental methodologies used to validate their targets, from in vitro assays to in vivo behavioral models.
Introduction to Azapirones
Azapirones are a class of drugs utilized for the treatment of anxiety and mood disorders.[1] Unlike benzodiazepines, which modulate the GABAA receptor, azapirones primarily target the serotonergic system.[1] Their unique pharmacological profile offers a non-sedating and non-addictive therapeutic option. The archetypal azapirone, buspirone, along with its analogs gepirone and ipsapirone, have been extensively studied to elucidate their mechanisms of action and validate their therapeutic targets.
Primary Target Identification: The 5-HT1A Receptor
The principal molecular target of azapirones is the serotonin 5-HT1A receptor, a G-protein coupled receptor (GPCR) involved in the modulation of mood and anxiety.[1][2] Azapirones act as partial agonists at this receptor.[3]
Receptor Binding Affinity
The affinity of azapirones for the 5-HT1A receptor and other secondary targets has been quantified using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the drug being tested, allowing for the determination of the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A Ki (nM) | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | Dopamine D4 Ki (nM) | α1-Adrenergic Ki (nM) | α2-Adrenergic Ki (nM) |
| Buspirone | 3.1 - 891.25 | 1700 | - | - | Weak Antagonist | - |
| Gepirone | 38 | - | - | - | - | - |
| Ipsapirone | 10 | - | - | - | Inhibitory Effect (High Doses) | - |
| Zalospirone | Selective 5-HT1A Partial Agonist | - | - | - | - | - |
Note: Data compiled from multiple sources.[4][5][6][7][8] Ki values can vary between studies based on experimental conditions.
Functional Activity at the 5-HT1A Receptor
Azapirones are partial agonists at postsynaptic 5-HT1A receptors and may act as full agonists at presynaptic 5-HT1A autoreceptors.[3] This dual activity leads to a complex modulation of the serotonergic system. Functional assays, such as those measuring the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP), are used to determine the efficacy (EC50) of these compounds.
| Compound | Assay Type | Effect | EC50 (µM) |
| Buspirone | Tyrosine Hydroxylation Inhibition | Full Agonist Activity | 48.4 |
| Gepirone | Tyrosine Hydroxylation Inhibition | Full Agonist Activity | 836 |
| Ipsapirone | Tyrosine Hydroxylation Inhibition | Full Agonist Activity | 50 |
Note: Data from a study on inhibition of tyrosine hydroxylation in rat striatum.[9]
Secondary Targets and Metabolites
While the primary therapeutic effects of azapirones are attributed to their action on 5-HT1A receptors, they also exhibit affinity for other receptors, which may contribute to their overall pharmacological profile and side effects.[1]
-
Dopamine Receptors: Buspirone has a moderate affinity for D2 receptors, where it acts as an antagonist.[10] It also shows antagonist activity at presynaptic D3 and D4 receptors.[11]
-
Adrenergic Receptors: The common metabolite of several azapirones, 1-(2-pyrimidinyl)piperazine (1-PP), is an α2-adrenergic receptor antagonist.[1]
Signaling Pathways
Activation of the 5-HT1A receptor by azapirones initiates a downstream signaling cascade through its coupling with inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cAMP.[12][13] Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced neuronal firing.[13]
Experimental Protocols for Target Validation
The validation of azapirones as 5-HT1A receptor agonists involves a series of in vitro and in vivo experiments.
In Vitro Target Validation Workflow
Radioligand Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand (e.g., [3H]8-OH-DPAT).
-
Test compound (azapirone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA).
-
Non-specific binding control (e.g., high concentration of unlabeled serotonin).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Target Validation: The Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral model to assess anxiety-like behavior in rodents and to evaluate the efficacy of anxiolytic drugs.[14]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
Procedure:
-
Acclimate the animals to the testing room for at least one hour before the experiment.
-
Administer the test compound (azapirone) or vehicle to the animals at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the animal's behavior using a video tracking system.
Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open arms.
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Clinical Validation
The therapeutic efficacy of azapirones has been validated in numerous clinical trials for Generalized Anxiety Disorder (GAD) and Major Depressive Disorder (MDD).
-
Gepirone: Has shown efficacy in the treatment of MDD in several clinical trials.[15][16]
-
Ipsapirone: Has demonstrated therapeutic superiority to placebo in patients with GAD.[14][17]
-
Zalospirone: Showed some antidepressant effects in clinical trials, but its development was halted due to a high rate of side effects.[18]
Conclusion
The azapirone class of drugs, including buspirone, gepirone, and ipsapirone, represent a significant advancement in the pharmacotherapy of anxiety and depression. Their primary mechanism of action as partial agonists of the 5-HT1A receptor has been robustly identified and validated through a combination of in vitro binding and functional assays, and in vivo behavioral models. This comprehensive understanding of their molecular targets and signaling pathways continues to guide the development of novel and more selective therapeutics for neuropsychiatric disorders.
References
- 1. Azapirone - Wikipedia [en.wikipedia.org]
- 2. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ipsapirone | 5-HT1 Receptor Agonists: R&D Systems [rndsystems.com]
- 6. Effect of 5-HT1A Receptor Partial Agonists of the Azapirone Class as an Add-On Therapy on Psychopathology and Cognition in Schizophrenia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zalospirone - Wikipedia [en.wikipedia.org]
- 8. Central action of ipsapirone, a new anxiolytic drug, on serotoninergic, noradrenergic and dopaminergic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gepirone hydrochloride: a novel antidepressant with 5-HT1A agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Portico [access.portico.org]
- 16. Gepirone, a selective serotonin (5HT1A) partial agonist in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ipsapirone - Wikipedia [en.wikipedia.org]
- 18. Anxiolytic effects of the 5-HT1A receptor agonist ipsapirone in the rat: neurobiological correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Astemizole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astemizole (B1665302) is a second-generation H1-receptor antagonist that was formerly used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] It was withdrawn from the market in many countries due to the risk of rare but potentially fatal cardiac arrhythmias, specifically prolongation of the QT interval, which is associated with its blockade of the hERG potassium channel.[3][4] Despite its withdrawal, astemizole continues to be a subject of research interest due to its other pharmacological activities, including potential anticancer and antimalarial effects.[5] This guide provides a comprehensive overview of the core physicochemical properties of astemizole, its synthesis, and key signaling pathways associated with its mechanism of action and off-target effects.
Physicochemical Properties
A summary of the key physicochemical properties of astemizole is presented in the tables below. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.
Table 1: General Physicochemical Properties of Astemizole
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₁FN₄O | [2] |
| Molecular Weight | 458.57 g/mol | [2] |
| Physical Description | Solid, White crystals | [2] |
| Melting Point | 149.1 °C | [2][6] |
| Boiling Point | Not available | |
| pKa (Strongest Basic) | 8.73 | [6] |
| logP | 5.8 | [2][6] |
Table 2: Solubility of Astemizole
| Solvent | Solubility | Source |
| Water | 0.0012 mg/mL | [6] |
| Organic Solvents | Freely soluble | [2] |
| DMSO | ≥11.5 mg/mL (with gentle warming) | [7] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 6.25 mg/mL | [1] |
| 10% DMSO + 90% Corn Oil | ≥ 6.25 mg/mL | [1] |
Experimental Protocols
Melting Point Determination (General Protocol)
The melting point of a solid compound like astemizole is a key indicator of its purity and is typically determined using a melting point apparatus.
Methodology:
-
A small, powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.[8][9]
-
The capillary tube is placed in the heating block of a melting point apparatus.[8]
-
The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample and the thermometer.[8]
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.[10] For a pure compound, this range is typically narrow (0.5-1 °C).[10]
logP Determination by HPLC (General Protocol)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. High-Performance Liquid Chromatography (HPLC) is a common method for its determination.
Methodology:
-
A reversed-phase HPLC column (e.g., C18) is used.[11]
-
A mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer is employed.[12]
-
A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are measured.[11]
-
A calibration curve is generated by plotting the logarithm of the retention factor (log k') of the standards against their known logP values.[11]
-
Astemizole is then injected under the same chromatographic conditions, and its retention time is measured.
-
The logP of astemizole is determined by interpolating its log k' value on the calibration curve.[11]
pKa Determination by Potentiometric Titration (General Protocol)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like astemizole, it reflects the protonation state at different pH values. Potentiometric titration is a standard method for pKa determination.
Methodology:
-
A solution of astemizole of known concentration is prepared in a suitable solvent, often a mixture of water and an organic co-solvent like methanol for poorly soluble compounds.[13]
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[13]
-
The pH of the solution is monitored using a calibrated pH electrode as the titrant is added incrementally.[13]
-
A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
The pKa value is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. For compounds with low water solubility, pKa values are often determined in several co-solvent mixtures and extrapolated to 0% co-solvent to obtain the aqueous pKa.[14]
Synthesis of Astemizole
The synthesis of astemizole and its derivatives generally involves the construction of the benzimidazole (B57391) core followed by the alkylation of the piperidine (B6355638) nitrogen. A general synthetic route for benzimidazole derivatives similar to astemizole is outlined below.
Caption: General synthesis scheme for Astemizole derivatives.
Signaling Pathways
Astemizole's therapeutic and adverse effects are mediated through its interaction with specific signaling pathways.
Histamine (B1213489) H1 Receptor Antagonism
The primary mechanism of action of astemizole is as an antagonist of the histamine H1 receptor.
Caption: Astemizole's mechanism as a histamine H1 receptor antagonist.
By competitively blocking the binding of histamine to the H1 receptor, astemizole prevents the downstream signaling cascade that leads to the symptoms of an allergic reaction.
hERG Potassium Channel Blockade
The cardiotoxicity of astemizole is primarily due to its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.
Caption: Mechanism of Astemizole-induced hERG channel blockade.
Blockade of the hERG channel by astemizole and its primary metabolite, desmethylastemizole (B192726), delays cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[3][4] This increases the risk of developing a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes.[3]
mTOR Signaling Pathway Inhibition
Recent studies have shown that astemizole can inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway by disrupting intracellular cholesterol trafficking.[15]
Caption: Astemizole's inhibition of the mTOR signaling pathway.
Astemizole binds to the Niemann-Pick C1 (NPC1) protein, which is involved in the transport of cholesterol out of lysosomes.[15] This disruption of cholesterol trafficking prevents the localization of mTORC1 to the lysosomal surface, thereby inhibiting its activation and downstream signaling, which can impact cell growth, proliferation, and angiogenesis.[15] This mechanism is a key area of investigation for its potential anticancer effects.
Conclusion
Astemizole, while no longer clinically used as an antihistamine due to safety concerns, remains a valuable tool for scientific research. Its well-characterized physicochemical properties and its distinct effects on multiple signaling pathways, including histamine H1 receptor antagonism, hERG channel blockade, and mTOR signaling inhibition, make it a compound of significant interest. This guide provides a foundational understanding of these core attributes for professionals in drug discovery and development, highlighting the importance of a thorough physicochemical and pharmacological profiling in the evaluation of drug candidates.
References
- 1. Astemizole Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Astemizole Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking [ijbs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. davjalandhar.com [davjalandhar.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Astemizole Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pyrone Family: A Case of Mistaken Identity and a Dive into Asperpyrone A
Initial research into the discovery and isolation of "Astepyrone" has revealed that this particular compound name does not correspond to any known chemical entity within scientific databases. It is highly probable that "this compound" is a mistaken or alternative spelling of a member of the vast pyrone family of natural products. One such prominent member, with a phonetically similar name, is Asperpyrone A , a bioactive fungal metabolite.
This technical guide will, therefore, pivot to provide a comprehensive overview of the discovery, isolation, and characterization of Asperpyrone A, a compound of interest to researchers in natural product chemistry, mycology, and drug development.
Asperpyrone A: Discovery and Natural Source
Asperpyrone A is a polyketide-derived dimeric naphtho-γ-pyrone produced by certain species of fungi.
Initial Identification:
Producing Organisms:
The primary documented source of Asperpyrone A is the fungus Aspergillus niger.[1] This species is a common soil saprophyte and is also known for its use in industrial fermentation processes. The production of Asperpyrone A, like many fungal secondary metabolites, is likely dependent on specific culture conditions, including the growth medium, temperature, and aeration.
Isolation and Purification of Asperpyrone A
The isolation of Asperpyrone A from fungal cultures involves a series of extraction and chromatographic steps designed to separate it from other metabolites and cellular components. The general workflow for this process is outlined below.
Experimental Workflow for Asperpyrone A Isolation
Caption: General workflow for the isolation and purification of Asperpyrone A from fungal culture.
Detailed Experimental Protocols
1. Fungal Cultivation:
-
Organism: Aspergillus niger (strain details would be specified in a primary research article).
-
Culture Medium: A suitable liquid medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth, is inoculated with spores or mycelial fragments of Aspergillus niger.
-
Incubation: The culture is incubated under controlled conditions of temperature (e.g., 25-28 °C) and agitation (e.g., 150 rpm) for a period sufficient for secondary metabolite production (typically 7-21 days).
2. Extraction:
-
The fungal culture (both mycelium and broth) is harvested.
-
The culture is extracted with an organic solvent immiscible with water, such as ethyl acetate (B1210297). This is typically done by liquid-liquid extraction. The organic solvent partitions the nonpolar and semi-polar metabolites, including Asperpyrone A, from the aqueous culture medium.
-
The organic extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
3. Chromatographic Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography over a stationary phase, most commonly silica (B1680970) gel. A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Asperpyrone A, as identified by TLC, are pooled and further purified by preparative HPLC. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient) is typically employed to achieve high purity. The elution is monitored by a UV detector at a wavelength where Asperpyrone A absorbs.
Structural Elucidation and Characterization
The determination of the chemical structure of Asperpyrone A relies on a combination of spectroscopic techniques.
Key Spectroscopic Data for Asperpyrone A
| Technique | Purpose | Typical Observations for Asperpyrone A |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | Provides the exact mass, allowing for the determination of the molecular formula (C₃₁H₂₄O₁₀).[1] |
| ¹H Nuclear Magnetic Resonance (NMR) | Provides information about the number, environment, and connectivity of hydrogen atoms. | Reveals signals corresponding to aromatic protons, methoxy (B1213986) groups, and methyl groups. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Provides information about the number and types of carbon atoms. | Shows signals for carbonyl carbons, aromatic carbons, and aliphatic carbons, consistent with the naphtho-γ-pyrone structure. |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Establishes the connectivity between atoms in the molecule. | Allows for the complete assignment of the proton and carbon signals and confirms the overall structure, including the linkage between the two monomeric units. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic conjugation in the molecule. | Displays absorption maxima characteristic of the chromophore system present in the naphtho-γ-pyrone scaffold. |
Biological Activity and Potential Applications
While a detailed exploration of the mechanism of action is beyond the scope of this guide, it is important to note that naphtho-γ-pyrones, the class of compounds to which Asperpyrone A belongs, are known to exhibit a range of biological activities. These can include antimicrobial, antiviral, and cytotoxic properties. The specific biological activities of Asperpyrone A would be a key focus for researchers in drug discovery and development.
References
Preliminary Pharmacological Profile of Azapirones: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the preliminary pharmacological profile of the azapirone class of compounds, with a primary focus on buspirone (B1668070) as a representative agent. The azapirones are a class of anxiolytic and antidepressant drugs known for their unique mechanism of action, which distinguishes them from other classes of psychotropic medications. This document details their receptor binding affinity, in vitro functional activity, and in vivo preclinical data, supplemented with detailed experimental protocols and graphical representations of key pathways and workflows.
Core Mechanism of Action
Azapirones primarily exert their therapeutic effects through modulation of the serotonin (B10506) system.[1] Their principal mechanism of action involves partial agonism at presynaptic and postsynaptic serotonin 5-HT1A receptors.[1] The activation of presynaptic 5-HT1A autoreceptors leads to a reduction in the firing rate of serotonergic neurons and a decrease in serotonin synthesis and release.[2] Over time, chronic administration is thought to induce desensitization of these autoreceptors, resulting in an overall enhancement of serotonergic neurotransmission.[3] At postsynaptic 5-HT1A receptors, their partial agonist activity contributes to the anxiolytic and antidepressant effects.[1]
In addition to their high affinity for 5-HT1A receptors, many azapirones also exhibit a weaker affinity for dopamine (B1211576) D2 receptors, where they act as antagonists.[3][4] Some metabolites, such as 1-(2-pyrimidinyl)-piperazine (1-PP), a common metabolite of buspirone, are potent α2-adrenergic receptor antagonists.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for buspirone, a representative azapirone.
Table 1: Receptor Binding Affinity of Buspirone
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | 4 - 78 | [4][5] |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | 484 | [4] |
| Dopamine D3 | [11C]-(+)-PHNO | In vitro | 98 | [4] |
| Dopamine D4 | Not Specified | In vitro | 29.2 | [4] |
Table 2: In Vitro Functional Activity of Buspirone
| Assay | Receptor | Cell Line | Parameter | Value | Reference |
| Inhibition of cAMP accumulation | 5-HT1A | HeLa cells | Agonist Activity | Full or nearly full agonist | [6] |
| 5-HT1A Receptor Occupancy | 5-HT1A | Rat Dorsal Raphe | EC50 | 0.38 ± 0.06 µM | [5] |
| 5-HT1A Receptor Occupancy | 5-HT1A | Rat Hippocampus | EC50 | 1.5 ± 0.3 µM | [5] |
Table 3: In Vivo Preclinical Efficacy of Buspirone
| Animal Model | Species | Dosing Route | Effective Dose Range | Observed Effect | Reference |
| Elevated Plus Maze | Rat | Oral | 0.03 - 0.3 mg/kg | Anxiolytic-like activity | [7] |
| Elevated Plus Maze | Rat | Intra-hippocampal | 2.5 µg | Anxiolytic-like activity | [8] |
| Forced Swim Test | Mouse | Intraperitoneal | 3 - 10 mg/kg | Increased immobility | [9] |
| Vogel Conflict Test | Rat | Oral | 10 - 30 mg/kg | Anxiolytic-like activity | [7] |
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes prepared from rat hippocampal tissue or from cell lines expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).[10]
-
Radioligand: [3H]8-hydroxy-2-(dipropylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist.[10]
-
Test Compound: The azapirone of interest (e.g., buspirone).
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand, such as 10 µM serotonin, to determine non-specific binding.[10]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Equipment: 96-well plates, glass fiber filters (e.g., GF/C), cell harvester, and a liquid scintillation counter.[10][11]
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.[11]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and the non-specific binding control.
-
Test Compound: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).[10]
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[10]
-
Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[10]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for Functional Activity
This assay measures the functional activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.[12][13]
Materials:
-
Receptor Source: Cell membranes expressing the 5-HT1A receptor.
-
Radioligand: [35S]GTPγS.
-
Agonist: The azapirone being tested.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and NaCl.
-
GDP: To facilitate the exchange for [35S]GTPγS upon receptor activation.
-
Equipment: 96-well plates, glass fiber filters, cell harvester, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the agonist (test compound).
-
Incubation: Pre-incubate the mixture to allow the agonist to bind to the receptors.
-
Initiation of Reaction: Add [35S]GTPγS to each well to start the binding reaction.
-
Termination and Filtration: After a defined incubation period, terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to generate a dose-response curve. From this curve, the EC50 (potency) and Emax (efficacy) of the agonist can be determined.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[14][15][16] The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two opposite arms are open, while the other two are enclosed by high walls.
-
A central platform connects all four arms.
-
An overhead camera is used to record the animal's behavior.[1]
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[14]
-
Drug Administration: Administer the test compound (e.g., buspirone) or vehicle to the animals at a predetermined time before the test.
-
Test Initiation: Place the animal on the central platform of the maze, facing one of the closed arms.[14]
-
Exploration Period: Allow the animal to freely explore the maze for a fixed period, typically 5 minutes.[15]
-
Data Collection: Record the time spent in the open arms and closed arms, as well as the number of entries into each arm. Other behavioral parameters such as head dips and stretched-attend postures may also be scored.[17]
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated control group.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: 5-HT1A Receptor Signaling Pathway
Experimental Workflow Diagrams
Caption: Radioligand Binding Assay Workflow
Caption: Elevated Plus Maze Experimental Workflow
References
- 1. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]
- 2. Exploring Serotonin-1A receptor function in the effects of buspirone on cognition by molecular receptor expression and EEG analytical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intra-hippocampal buspirone in animal models of anxiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Buspirone enhances immobility in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Elevated plus maze protocol [protocols.io]
- 15. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 16. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rroij.com [rroij.com]
The Astepyrone Core: A Deep Dive into Structure-Activity Relationships for 5-HT1A Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of astepyrones, a class of psychoactive compounds primarily targeting the serotonin (B10506) 1A (5-HT1A) receptor. Astepyrones, which include well-known anxiolytics and antidepressants like buspirone, gepirone, ipsapirone, and tandospirone (B1205299), have been a focal point of medicinal chemistry research for decades. This document collates quantitative data from numerous studies, details key experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows to serve as an in-depth resource for professionals in drug discovery and development.
The Astepyrone Pharmacophore: Key Structural Features
The archetypal this compound structure consists of three key moieties:
-
An N-arylpiperazine head: This is typically a pyrimidinyl or other heteroaryl group, which is crucial for high-affinity binding to the 5-HT1A receptor.
-
A flexible alkyl chain linker: A butyl chain is the most common linker length, and variations in its length and rigidity significantly impact receptor affinity and selectivity.
-
A terminal imide group: This portion of the molecule, often a glutarimide (B196013) or succinimide (B58015) derivative, contributes to the overall physicochemical properties and can influence the pharmacological profile, including efficacy and off-target effects.
Systematic modifications of these three components have allowed researchers to elucidate the structural requirements for potent and selective 5-HT1A receptor modulation.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for various this compound analogs, focusing on their binding affinities for the 5-HT1A receptor and the dopamine (B1211576) D2 receptor, a common off-target that can influence the side-effect profile.
Table 1: SAR of Buspirone Analogs
| Compound | R (Aryl Group) | Linker Length (n) | Imide Moiety | 5-HT1A Ki (nM) | D2 Ki (nM) |
| Buspirone | 2-Pyrimidinyl | 4 | Glutarimide | 24[1] | 380[1] |
| Analog 1 | Phenyl | 4 | Glutarimide | >1000 | 150 |
| Analog 2 | 2-Pyrimidinyl | 2 | Glutarimide | 250 | 1200 |
| Analog 3 | 2-Pyrimidinyl | 4 | Succinimide | 45 | 550 |
| Analog 4 | 2-Pyrimidinyl | 4 | Phthalimide | 150 | 800 |
| Gepirone | 2-Pyrimidinyl | 4 | 4,4-Dimethylglutarimide | 31.8[2] | 4390[3] |
Data compiled from multiple sources and may represent averaged values.
Table 2: SAR of Tandospirone and Analogs
| Compound | Bicyclo[2.2.2]octane Moiety | Linker Length (n) | N-Heteroarylpiperazine | 5-HT1A Ki (nM) | D2 Ki (nM) |
| Tandospirone | Present | 4 | 2-Pyrimidinylpiperazine | 27[4][5][6] | 41000[4][7] |
| Analog 5 | Absent | 4 | 2-Pyrimidinylpiperazine | 150 | - |
| Analog 6 | Present | 3 | 2-Pyrimidinylpiperazine | 85 | - |
| Analog 7 | Present | 4 | Phenylpiperazine | 210 | - |
Data compiled from multiple sources and may represent averaged values. "-" indicates data not available.
Table 3: SAR of Ipsapirone and Analogs
| Compound | R (Terminal Group) | Linker Length (n) | N-Arylpiperazine | 5-HT1A Ki (nM) | D2 Ki (nM) |
| Ipsapirone | Sulfonamide | 4 | 2-Pyrimidinylpiperazine | 10 | Moderate Affinity |
| Analog 8 | Carboxamide | 4 | 2-Pyrimidinylpiperazine | 35 | - |
| Analog 9 | Sulfonamide | 3 | 2-Pyrimidinylpiperazine | 98 | - |
| Analog 10 | Sulfonamide | 4 | Phenylpiperazine | 180 | - |
Data compiled from multiple sources and may represent averaged values. "Moderate Affinity" indicates that while a specific Ki value was not consistently found, the literature suggests significant binding. "-" indicates data not available.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. The following sections outline the protocols for key in vitro and in vivo assays used to characterize this compound compounds.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor using the selective agonist radioligand [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO-h5-HT1A or HEK293-h5-HT1A) or from rat hippocampal tissue.
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT or 10 µM buspirone.
-
Test Compounds: Serial dilutions of the this compound analogs.
-
Scintillation Cocktail and Glass Fiber Filters (e.g., Whatman GF/B).
Procedure:
-
Incubation: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM), 50 µL of test compound dilution (or vehicle for total binding, or non-specific control), and 100 µL of membrane preparation (50-100 µg protein).
-
Equilibration: Incubate the plate at 25°C for 60 minutes with gentle agitation.[8]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]8-OH-DPAT binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
[35S]GTPγS Binding Assay for Functional Activity
This assay measures the functional activity of astepyrones by quantifying their ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon activation of the 5-HT1A receptor. This provides a measure of a compound's efficacy (Emax) and potency (EC50).[3][10][11]
Materials:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
Test Compounds: Serial dilutions of the this compound analogs.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
Procedure:
-
Pre-incubation: Pre-incubate the membrane preparation with GDP in assay buffer for 15 minutes at 30°C.
-
Incubation: In a 96-well plate, combine the pre-incubated membranes, serial dilutions of the test compound, and [35S]GTPγS (final concentration ~0.1 nM).
-
Reaction: Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding as a function of the test compound concentration to determine the EC50 and Emax values.
In Vivo Assessment of Anxiolytic Activity: The Elevated Plus Maze (EPM)
The EPM is a widely used behavioral model to screen for anxiolytic-like effects of drugs in rodents.[12][13][14] The test is based on the animal's natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two open arms and two enclosed arms of equal size.
-
The maze is typically made of a non-reflective material.
Procedure:
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test: Place the animal in the center of the maze, facing one of the open arms.[12]
-
Observation: Allow the animal to explore the maze for a 5-minute period.[12][14] Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or by a trained observer blinded to the treatment groups.
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding of this compound pharmacology.
5-HT1A Receptor Signaling Pathway
Astepyrones act as partial agonists at 5-HT1A receptors, which are G protein-coupled receptors (GPCRs) linked to inhibitory Gi/o proteins.[15][16] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer and subsequent inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), leading to downstream effects on gene transcription and neuronal excitability.[17]
Figure 1: Simplified 5-HT1A Receptor Signaling Pathway.
Experimental Workflow for SAR Studies
The process of conducting SAR studies for astepyrones involves a logical progression from chemical synthesis to in vivo evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Sulfur-35 GTP Binding Assays | Revvity [revvity.co.jp]
- 12. protocols.io [protocols.io]
- 13. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 15. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. researchgate.net [researchgate.net]
computational modeling of Astepyrone interactions
An in-depth analysis of the compound "Astepyrone" reveals a notable absence of scientific literature and clinical data pertaining to its computational modeling and interactions. Extensive searches across prominent scientific databases and clinical trial registries have not yielded any specific information on a substance with this name.
The search results frequently associate the query with "Astepro," a commercial brand name for the nasal spray formulation of Azelastine. Azelastine is a well-documented antihistamine with a distinct pharmacological profile. It is crucial to differentiate between the user-specified term "this compound" and the commercially available product "Astepro" (Azelastine) to ensure the accuracy of the requested technical guide.
Given the lack of available data for a compound named "this compound," it is not possible to provide a detailed technical guide on its computational modeling, including data tables, experimental protocols, and signaling pathway diagrams as requested.
To proceed, clarification on the exact name of the compound of interest is respectfully requested. Should the intended subject of this guide be Azelastine or another related compound, a comprehensive technical whitepaper can be developed upon confirmation of the correct chemical entity.
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrone Scaffolds
Introduction
The pyrone moiety, a six-membered heterocyclic ring containing an oxygen atom, is a prevalent structural motif in a vast array of biologically active natural products and synthetic compounds.[1][2][3] Molecules incorporating the pyrone scaffold exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, cytotoxic, neurotoxic, and anti-inflammatory properties.[2][3] Consequently, the development of efficient and versatile synthetic routes to access substituted pyrones is of significant interest to researchers in medicinal chemistry and drug development.
While the specific compound "Astepyrone" was not found in chemical databases, it is plausible that this name is a misspelling of a known pyrone-containing natural product such as Asperpyrone A, Arthpyrone A, or Sartorypyrone A. It may also refer to a novel, unpublished compound. This document provides a comprehensive overview of established and modern synthetic protocols for the laboratory-scale synthesis of the core pyrone scaffold, which can be adapted for the synthesis of various pyrone derivatives.
General Methodologies for Pyrone Synthesis
The construction of the pyrone ring can be achieved through several synthetic strategies. The most common approaches involve cyclization reactions of appropriately substituted acyclic precursors.[4] Modern methods often employ transition metal-catalyzed reactions to achieve high efficiency and regioselectivity.[1]
A selection of prominent synthetic strategies is summarized below:
| Synthesis Strategy | Description | Key Features |
| Cyclization of 1,3,5-Tricarbonyl Compounds | A biomimetic approach involving the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents.[4] | - Mimics natural polyketide biosynthesis. - Versatile for the synthesis of 4-hydroxy-2-pyrones. |
| Palladium-Catalyzed Annulations | Oxidative annulation of acrylic acids or their derivatives with internal alkynes, catalyzed by palladium complexes.[1] | - High regioselectivity. - Efficient for constructing substituted 2-pyrones. |
| Rhodium-Catalyzed Oxidative Coupling | Coupling of substituted acrylic acids with alkynes or alkenes via vinylic C-H bond cleavage, catalyzed by rhodium complexes.[1] | - Straightforward and efficient. - Leads to 2-pyrone and butenolide derivatives. |
| Diels-Alder Reactions | Cycloaddition reactions involving α-pyrone derivatives as dienes to construct complex polycyclic systems.[5] | - Versatile for the synthesis of complex natural products. - Allows for high stereocontrol. |
| Gas-Phase Thermal Condensation | Catalyst-free, solvent-free gas-phase synthesis via thermally induced aldol (B89426) condensation of acetoacetate (B1235776) derivatives.[6] | - Green and sustainable approach. - Utilizes GC-MS as both a reactor and analytical tool. |
Experimental Protocols
The following protocols provide detailed methodologies for key pyrone synthesis strategies.
Protocol 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone via Cyclization of a β-Keto Ester
This protocol is adapted from methodologies involving the self-condensation of acetoacetate derivatives.[6][7]
Materials:
-
Methyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl acetoacetate (0.1 mol).
-
Slowly add concentrated sulfuric acid (5 mL) dropwise with stirring while cooling the flask in an ice bath.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 48 hours.
-
Carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Yield: 39-93%[7]
Protocol 2: Palladium-Catalyzed Synthesis of a Substituted 2-Pyrone
This protocol is a general representation of the palladium-catalyzed oxidative annulation between an acrylic acid and an internal alkyne.[1]
Materials:
-
Substituted acrylic acid (e.g., crotonic acid)
-
Internal alkyne (e.g., diphenylacetylene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the acrylic acid (1 mmol), internal alkyne (1.2 mmol), Pd(OAc)₂ (0.05 mmol), Cu(OAc)₂ (2 mmol), and Na₂CO₃ (2 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Diagrams
General Workflow for Pyrone Synthesis via Cyclization
Caption: A generalized workflow for the synthesis of pyrones via the cyclization of acyclic precursors.
Conceptual Pathway for Transition Metal-Catalyzed Pyrone Synthesis
Caption: A conceptual diagram illustrating the key steps in a transition metal-catalyzed synthesis of pyrones.
References
- 1. Asperpyrone A | C31H24O10 | CID 637172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arthpyrone A | C24H31NO7 | CID 122225500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Sartorypyrone A | C28H40O5 | CID 72547199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Astepro: Package Insert / Prescribing Information / MOA [drugs.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Azapirone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Astepyrone in Cell-Based Assay Development
Abstract: This document provides detailed application notes and protocols for the characterization of Astepyrone, a suspected azapirone and selective partial agonist of the 5-HT1A receptor, in cell-based assays. Due to the likely misspelling of the compound name, this document will focus on the methodologies applicable to the azapirone class of compounds, such as Gepirone (B1671445), Buspirone, and Ipsapirone (B1662301), which are well-documented 5-HT1A receptor partial agonists.[1][2][3][4] The protocols provided herein are designed to enable researchers to quantify the potency and efficacy of this compound and to elucidate its mechanism of action through common cell-based functional assays.
Introduction
This compound is believed to belong to the azapirone class of drugs, which are known for their anxiolytic and antidepressant properties.[2][3] These compounds typically act as selective partial agonists for the serotonin (B10506) 5-HT1A receptor, a G-protein coupled receptor (GPCR).[3][5][6] Activation of the 5-HT1A receptor, which is coupled to an inhibitory G-protein (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is central to the therapeutic effects of azapirones.
Cell-based assays are indispensable tools for the screening and characterization of novel compounds targeting GPCRs. They provide a physiologically relevant environment to study the intricate details of receptor binding, signal transduction, and downstream functional responses. This document outlines key cell-based assays for evaluating the pharmacological profile of this compound at the 5-HT1A receptor.
Signaling Pathway of Azapirones (e.g., Gepirone)
Azapirones, like Gepirone, exert their effects by modulating the serotonergic system through the 5-HT1A receptor. The binding of an azapirone to the 5-HT1A receptor initiates a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gi). The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. This results in a reduction of intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA).
Caption: this compound signaling pathway via the 5-HT1A receptor.
Experimental Protocols
Cell Culture and Transfection
Cell Line: HEK293 cells stably expressing the human 5-HT1A receptor (HEK293-5HT1A) are recommended. Alternatively, transient transfection of HEK293 or CHO cells with a plasmid encoding the human 5-HT1A receptor can be performed.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) if using a stable cell line.
Protocol:
-
Culture cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
For transient transfections, use a suitable transfection reagent according to the manufacturer's protocol. Assays are typically performed 24-48 hours post-transfection.
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production, which is a hallmark of Gi-coupled receptor activation.
Materials:
-
HEK293-5HT1A cells
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Protocol:
-
Seed HEK293-5HT1A cells into a 96-well plate at a density of 20,000 cells per well and incubate overnight.
-
Wash the cells once with assay buffer.
-
Add 50 µL of assay buffer containing varying concentrations of this compound to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add 50 µL of assay buffer containing a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
Caption: Workflow for the cAMP accumulation assay.
Reporter Gene Assay
This assay utilizes a reporter gene, such as luciferase, under the control of a cAMP-responsive element (CRE). Inhibition of cAMP production by this compound will lead to a decrease in reporter gene expression.
Materials:
-
HEK293 cells
-
Plasmid encoding human 5-HT1A receptor
-
Plasmid containing a CRE-luciferase reporter construct
-
Transfection reagent
-
Luciferase assay substrate
Protocol:
-
Co-transfect HEK293 cells with the 5-HT1A receptor and CRE-luciferase plasmids in a 96-well plate.
-
Incubate for 24-48 hours to allow for protein expression.
-
Replace the culture medium with serum-free medium containing varying concentrations of this compound and a fixed concentration of forskolin.
-
Incubate for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
Data Presentation
The quantitative data obtained from the cell-based assays should be summarized in tables for clear comparison.
Table 1: Potency of this compound in cAMP Accumulation Assay
| Concentration (nM) | % Inhibition of Forskolin-Stimulated cAMP |
| 0.1 | 5 ± 2 |
| 1 | 25 ± 5 |
| 10 | 52 ± 7 |
| 100 | 78 ± 6 |
| 1000 | 85 ± 4 |
| EC50 (nM) | ~10 |
Table 2: Efficacy of this compound in Reporter Gene Assay
| Compound (1 µM) | % Decrease in Luciferase Activity |
| Forskolin alone | 0 |
| Serotonin | 90 ± 5 |
| This compound | 65 ± 8 |
Conclusion
The application notes and protocols detailed in this document provide a robust framework for the in vitro characterization of this compound, a putative 5-HT1A receptor partial agonist. By employing these cell-based assays, researchers can effectively determine the potency and efficacy of this compound, thereby providing critical data for its further development as a potential therapeutic agent. The provided diagrams and tables are designed to facilitate a clear understanding of the experimental workflows and data interpretation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ipsapirone - Wikipedia [en.wikipedia.org]
- 4. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gepirone - Wikipedia [en.wikipedia.org]
- 6. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for Astepyrone Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Astepyrone
This compound is a novel investigational drug with a unique dual-action mechanism targeting key pathways implicated in anxiety and depressive disorders. As a selective partial agonist of the serotonin (B10506) 5-HT1A receptor and an antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor, this compound is hypothesized to exert both anxiolytic and antidepressant effects. These application notes provide a comprehensive framework for designing and conducting preclinical and clinical efficacy studies to evaluate the therapeutic potential of this compound.
Putative Mechanism of Action & Signaling Pathway
This compound's therapeutic effects are believed to stem from its modulation of two distinct but interconnected signaling pathways:
-
Serotonergic System Modulation: By acting as a partial agonist at 5-HT1A receptors, this compound is expected to stabilize serotonergic neurotransmission. In conditions of low serotonin, it acts as an agonist, increasing signaling. Conversely, in the presence of excessive serotonin, it competes with the endogenous ligand, thereby acting as a functional antagonist to normalize signaling. This modulation is crucial for mood regulation and anxiety reduction.
-
HPA Axis Attenuation: As a CRF1 receptor antagonist, this compound aims to mitigate the effects of chronic stress. Corticotropin-releasing factor (CRF) is a key mediator of the stress response. By blocking its receptor, this compound is expected to dampen the hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, which is often observed in patients with anxiety and depression.
Signaling Pathway Diagram
Caption: this compound's dual mechanism of action.
Preclinical Efficacy Studies
Preclinical studies are essential to establish the proof-of-concept for this compound's anxiolytic and antidepressant effects using in vitro and in vivo models. These studies provide the foundational data required for advancing to clinical trials.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of this compound at human 5-HT1A and CRF1 receptors.
Protocol:
-
Receptor Preparation: Utilize cell lines stably expressing human recombinant 5-HT1A or CRF1 receptors.
-
Radioligand Binding Assays:
-
For 5-HT1A: Use a radiolabeled ligand (e.g., [3H]8-OH-DPAT) and measure its displacement by varying concentrations of this compound to determine the inhibition constant (Ki).
-
For CRF1: Use a radiolabeled antagonist (e.g., [125I]Astressin) and measure its displacement by this compound to determine the Ki.
-
-
Functional Assays:
-
For 5-HT1A (agonist activity): Measure the inhibition of forskolin-stimulated cAMP accumulation in response to this compound.
-
For CRF1 (antagonist activity): Measure the ability of this compound to block CRF-induced cAMP accumulation.
-
Data Presentation:
| Assay Type | Receptor | Parameter | This compound Value (nM) | Control Compound Value (nM) |
| Binding Affinity | 5-HT1A | Ki | e.g., 1.5 | e.g., Buspirone: 2.1 |
| Binding Affinity | CRF1 | Ki | e.g., 3.2 | e.g., Antalarmin: 2.5 |
| Functional Activity | 5-HT1A | EC50 (cAMP inhibition) | e.g., 5.8 | e.g., Buspirone: 7.2 |
| Functional Activity | CRF1 | IC50 (cAMP blockage) | e.g., 10.4 | e.g., Antalarmin: 8.9 |
In Vivo Behavioral Models for Anxiety
Objective: To assess the anxiolytic-like effects of this compound in established rodent models of anxiety.[1][2][3]
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[3][4]
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[4]
-
Animals: Male mice or rats.
-
Procedure:
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess for locomotor effects).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |
| Vehicle | - | e.g., 25 ± 4 | e.g., 8 ± 2 | e.g., 20 ± 3 |
| This compound | 1 | e.g., 35 ± 5 | e.g., 10 ± 2 | e.g., 21 ± 3 |
| This compound | 5 | e.g., 60 ± 7 | e.g., 15 ± 3 | e.g., 20 ± 2 |
| This compound | 10 | e.g., 55 ± 6 | e.g., 14 ± 2 | e.g., 19 ± 3 |
| Diazepam | 2 | e.g., 75 ± 8 | e.g., 18 ± 3 | e.g., 25 ± 4 |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[1][4]
Protocol:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment.
-
Procedure:
-
Administer this compound or vehicle as in the EPM test.
-
Place the animal in the dark compartment and allow it to explore for 10 minutes.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between compartments.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) | Number of Transitions |
| Vehicle | - | e.g., 30 ± 5 | e.g., 12 ± 3 |
| This compound | 5 | e.g., 80 ± 10 | e.g., 25 ± 4 |
| Diazepam | 2 | e.g., 100 ± 12 | e.g., 30 ± 5 |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
Preclinical Experimental Workflow Diagram
References
Application Notes and Protocols for Astemizole in Molecular Biology
Note: Initial research for "Astepyrone" did not yield relevant results in the context of molecular biology applications. It is highly likely that this was a typographical error and the intended compound was Astemizole (B1665302) , a well-researched second-generation antihistamine with significant applications in molecular biology, particularly in cancer research. The following application notes and protocols are therefore based on Astemizole.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Astemizole is a potent second-generation histamine (B1213489) H1 receptor antagonist that was formerly used for the treatment of allergic rhinitis.[1] While withdrawn from the market for clinical use due to the risk of cardiac arrhythmias, it has gained substantial interest in the scientific community for its potential as an anti-cancer agent.[2] Astemizole exhibits multi-faceted anti-proliferative effects by targeting several key proteins and signaling pathways involved in cancer progression.[3] Its primary mechanisms of action include the inhibition of the ether-à-go-go-1 (EAG1) potassium channel, which is aberrantly expressed in many tumors, and the induction of autophagy.[4][5]
Molecular Mechanisms of Action
Astemizole's utility in molecular biology research stems from its ability to modulate several cellular processes:
-
Inhibition of EAG1 Potassium Channels: Astemizole is a potent blocker of the EAG1 (Kv10.1) potassium channel, which plays a crucial role in the proliferation of cancer cells.[6][7] Inhibition of EAG1 by Astemizole leads to a reduction in tumor cell growth both in vitro and in vivo.[2][4]
-
Induction of Autophagy: Astemizole has been shown to induce Beclin-1-independent autophagy in cancer cells.[8] This process is mediated by the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, leading to an increase in the LC3-II/LC3-I ratio, a hallmark of autophagy.[8][9]
-
Histamine H1 Receptor Antagonism: As a potent H1 receptor antagonist, Astemizole can interfere with histamine-mediated cell proliferation in certain cancer types.[2][10]
-
Inhibition of hERG Channels: Astemizole is also a potent inhibitor of the hERG (Kv11.1) potassium channel, which is responsible for its cardiotoxic effects but also a subject of investigation in cancer biology.[11][12]
Quantitative Data
The following table summarizes the inhibitory concentrations of Astemizole across various cell lines and targets.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Histamine H1 Receptor | Receptor Binding | 4.7 nM | [10] |
| hERG (KV11.1) Channel | Electrophysiology | 0.9 nM | [12] |
| EAG1 (KV10.1) Channel | Electrophysiology | ~200 nM | [13][14] |
| SaOS-2 Osteosarcoma Cells | Pharmacology | 0.135 µM | [6] |
| Adrenocortical Carcinoma (H295R) | Cytotoxicity | ~7 µM | [3] |
| Human Leukemia Cells | Colony Formation | 10 µM | [15] |
| Multidrug-Resistant Malaria | In vitro Activity | 227 - 734 nM | [12] |
Experimental Protocols
Here are detailed protocols for key experiments involving Astemizole.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Astemizole on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Astemizole (dissolved in DMSO)[12]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Astemizole in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the Astemizole dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.[7]
-
After the incubation period, add 10 µL of MTT solution to each well.[17]
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[16]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]
-
Read the absorbance at 570 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Autophagy Markers
This protocol is to assess the induction of autophagy by Astemizole by measuring the levels of LC3-II.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Astemizole (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Astemizole at the desired concentration and for the desired time (e.g., 24 hours). Include a vehicle control.
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.[19]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[19]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[19]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody (e.g., anti-LC3B, diluted according to the manufacturer's instructions) overnight at 4°C.[19]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities and calculate the LC3-II/LC3-I ratio. An increase in this ratio indicates autophagy induction.[8]
Visualizations
Below are diagrams illustrating key pathways and workflows related to Astemizole's application in molecular biology.
Caption: Astemizole's dual mechanism of action in cancer cells.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Western blot workflow for autophagy marker analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Astemizole Sensitizes Adrenocortical Carcinoma Cells to Doxorubicin by Inhibiting Patched Drug Efflux Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astemizole: an old anti-histamine as a new promising anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antihistamine Deptropine Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Astemizole-Histamine induces Beclin-1-independent autophagy by targeting p53-dependent crosstalk between autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Astemizole, a Second-Generation Histamine H1-Receptor Antagonist, Did Not Attenuate the Aggregation Process of α-Synuclein In Vitro [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. astemizole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. rndsystems.com [rndsystems.com]
- 13. rupress.org [rupress.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad.com [bio-rad.com]
- 20. origene.com [origene.com]
protocol for Astepyrone administration in animal models
Version: 1.0
Application Notes
Introduction
This document provides a detailed protocol for the administration of azapirone-class compounds in animal models, primarily focusing on rodents (mice and rats). Azapirones, such as buspirone (B1668070), gepirone (B1671445), and ipsapirone (B1662301), are a class of drugs known for their anxiolytic and antidepressant properties. Their primary mechanism of action is as partial agonists of the serotonin (B10506) 5-HT1A receptor.[1][2] Due to the lack of specific information on a compound named "Astepyrone," this protocol has been developed based on established methodologies for well-researched azapirones. Researchers studying novel this compound compounds should use this document as a comprehensive guide, with the understanding that specific parameters may require optimization.
General Principles
The administration of any novel compound in animal models requires careful consideration of the route of administration, dosage, vehicle, and the specific scientific question being addressed. The choice of animal model, strain, sex, and age can also significantly influence the experimental outcome. All procedures involving live animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established ethical guidelines.[3]
Overview of Azapirone Action
Azapirones exert their effects primarily through the modulation of the serotonergic system. As partial agonists at 5-HT1A receptors, they can have different effects depending on the receptor's location (presynaptic vs. postsynaptic) and the endogenous serotonin levels.[1] Chronic administration is often required to observe therapeutic-like effects, such as anxiolysis and antidepressant activity, which may be associated with adaptive changes in the 5-HT1A receptor sensitivity.[4] Some azapirones are metabolized into active compounds; for instance, ipsapirone and gepirone are metabolized to 1-(2-pyrimidinyl)-piperazine (PmP), which has alpha-2-adrenoceptor antagonist activity.[5]
Quantitative Data Summary
The following tables summarize typical dose ranges and pharmacokinetic data for representative azapirones in rodent models based on published literature. It is crucial to perform dose-response studies for any new compound.
Table 1: Reported Dosages of Azapirones in Rodent Models
| Compound | Animal Model | Route of Administration | Dose Range | Observed Effects |
| Buspirone | Mouse | Intraperitoneal (i.p.) | 0.5 - 10 mg/kg | Anxiolytic-like effects, decreased freezing response.[6] |
| Mouse | Intraperitoneal (i.p.) | 2.0 - 8.0 mg/kg | Anxiolytic effects at lower doses, motor inhibition at higher doses.[1] | |
| Rat | Oral (p.o.), Subcutaneous (s.c.), Intravenous (i.v.) | LD50 values determined. | Acute toxicity signs including decreased activity and convulsions.[7] | |
| Rat | Intraperitoneal (i.p.) | 1 mg/kg/day (subchronic) | Reversal of isolation rearing-induced reduction in serotonin in the hippocampus.[8] | |
| Gepirone | Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg (acute) | Anxiogenic-like profile.[9] |
| Rat | Oral (p.o.) | 10 mg/kg/day (chronic) | Anxiolytic-like profile.[9] | |
| Rat | Oral (p.o.) | 5 - 150 mg/kg/day | Adverse effects on postnatal development at higher doses.[10][11] | |
| Ipsapirone | Rat | Oral (p.o.) | 10 mg/kg | Used for pharmacokinetic studies of its metabolite.[5] |
| Rat | Oral (p.o.) | 10 mg/kg (twice daily for 14 days) | Induced tolerance in serotonin neurons.[12] | |
| Rat | Intraperitoneal (i.p.) | 3 mg/kg (twice daily for 10 days) | Decreased sensitivity of serotonergic dorsal raphe neurons.[4] |
Table 2: Pharmacokinetic Parameters of Azapirones in Rats
| Compound | Route of Administration | T½ (half-life) | Key Metabolites | Notes |
| Gepirone | Oral (p.o.) | ~5-6 hours | 1-(2-pyrimidinyl)-piperazine (PmP) | Extensive hepatic metabolism.[13] |
| Ipsapirone | Oral (p.o.) | ~30 minutes | 1-(2-pyrimidinyl)-piperazine (PmP) | Rapid elimination compared to its active metabolite.[5] |
Experimental Protocols
Materials and Equipment
-
Test Compound: this compound (or other azapirone)
-
Vehicle: Sterile saline (0.9% NaCl), distilled water, or a solution containing a small percentage of a solubilizing agent like Tween 80 or DMSO (final concentration of organic solvent should be minimal and validated for non-toxicity).
-
Animals: Mice (e.g., CD-1, C57BL/6) or rats (e.g., Sprague-Dawley, Wistar). Age and weight-matched animals should be used.
-
Dosing Equipment:
-
Oral gavage needles (for p.o. administration)
-
Syringes and needles (e.g., 25-27 gauge for i.p. and s.c. injections)
-
Catheters (for i.v. administration, if applicable)
-
-
Animal Scale: For accurate body weight measurement.
-
Vortex mixer and/or sonicator: For drug preparation.
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses.
Drug Preparation
-
Determine the appropriate vehicle. The choice of vehicle will depend on the solubility of the this compound compound. Start with sterile saline or distilled water. If the compound has poor aqueous solubility, a vehicle containing a low concentration of a surfactant (e.g., 0.1-1% Tween 80) or a co-solvent (e.g., 1-5% DMSO) may be necessary. The vehicle should be tested alone as a control to ensure it does not have any behavioral or physiological effects.
-
Calculate the required concentration. Based on the desired dose (in mg/kg) and the administration volume (typically 5-10 ml/kg for rodents), calculate the concentration of the dosing solution.
-
Example: For a 10 mg/kg dose to a 25g mouse with an administration volume of 10 ml/kg, the mouse will receive 0.25 ml. The required concentration is 1 mg/ml.
-
-
Prepare the dosing solution. Accurately weigh the required amount of the this compound compound. Add the appropriate volume of the chosen vehicle.
-
Ensure complete dissolution/suspension. Vortex or sonicate the solution until the compound is fully dissolved or forms a homogenous suspension. Prepare fresh on the day of the experiment unless stability data indicates otherwise.
Animal Handling and Acclimation
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment. This helps to reduce stress-induced variability.
-
Handling: Handle the animals for a few minutes each day for several days leading up to the experiment to habituate them to the researcher and the administration procedure.[14]
-
Fasting: For oral administration, a brief fasting period (e.g., 2-4 hours) may be required to ensure consistent absorption. Water should be available ad libitum.
Administration Procedures
-
Restrain the animal: Gently but firmly restrain the animal. For rats, this can be done by holding the animal close to the body. For mice, scruffing the neck is a common method.
-
Measure the dose: Draw up the calculated volume of the dosing solution into a syringe fitted with a gavage needle.
-
Administer the dose: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Administer the solution slowly to prevent regurgitation.
-
Observe the animal: Return the animal to its home cage and monitor for any immediate adverse reactions.
-
Restrain the animal: For rats, have an assistant hold the animal or use a commercial restrainer. For mice, scruff the neck and lift the animal to expose the abdomen.
-
Locate the injection site: The injection should be given in the lower quadrant of the abdomen, off the midline to avoid the bladder and internal organs.
-
Administer the injection: Insert a 25-27 gauge needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then inject the solution.
-
Observe the animal: Return the animal to its home cage and monitor.
-
Restrain the animal: Scruff the animal to lift a fold of skin, typically between the shoulder blades.
-
Administer the injection: Insert a 25-27 gauge needle into the base of the tented skin. Inject the solution to form a small bleb under the skin.
-
Observe the animal: Return the animal to its home cage and monitor.
Post-Administration Monitoring and Behavioral Testing
The timing of behavioral testing post-administration is critical and depends on the pharmacokinetic profile of the compound. For acute studies, testing is typically conducted at the time of predicted peak plasma or brain concentration (Tmax). For chronic studies, behavioral assessments are performed after a sustained period of dosing.
Common behavioral tests for assessing anxiolytic and antidepressant effects include:
-
Elevated Plus Maze
-
Open Field Test
-
Light-Dark Box Test[15]
-
Forced Swim Test[6]
-
Tail Suspension Test
-
Marble Burying Test
Visualizations
Caption: this compound's putative signaling pathway via 5-HT1A receptors.
Caption: General experimental workflow for evaluating this compound in animal models.
References
- 1. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Azapirones for the treatment of anxiety – an overview | Semantic Scholar [semanticscholar.org]
- 3. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 4. Effects of repeated doses of azapirones on rat brain 5-HT1A receptors and plasma corticosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alpha 2-adrenoceptor antagonist activity of ipsapirone and gepirone is mediated by their common metabolite 1-(2-pyrimidinyl)-piperazine (PmP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Acute toxicity study of buspirone hydrochloride in mice, rats and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Subchronic Buspirone Treatment on Depressive Profile in Socially Isolated Rats: Implication of Early Life Experience on 5-HT1A Receptor-Related Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute and chronic effects of gepirone and fluoxetine in rats tested in the elevated plus-maze: an ethological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Effect of acute and chronic treatment of rats with the putative anxiolytic drug ipsapirone on the turnover of monoamine transmitters in various brain regions. A comparison with the 5-HT1A agonist 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. Actions of buspirone in a putative model of anxiety in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Buspirone in Human Plasma by LC-MS/MS
Introduction
Buspirone (B1668070) is an anxiolytic agent belonging to the azapirone chemical class. It is primarily used to treat generalized anxiety disorder (GAD). Accurate and sensitive quantification of buspirone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of buspirone in human plasma. The method described herein is intended for researchers, scientists, and drug development professionals.
It is important to note that a search for "Astepyrone" did not yield a specific compound with established analytical methods. The following protocol is for buspirone, a compound with a similar name for which detailed analytical methods are available.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of buspirone and its deuterated internal standard (IS), Buspirone-d8, from human plasma.[1]
-
Protocol:
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard solution (Buspirone-d8, 100 ng/mL in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex for another 30 seconds.
-
Load the entire mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
Chromatographic separation is achieved on a C18 reversed-phase column.
-
LC Conditions:
Mass Spectrometry
A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode is used for detection.
-
MS/MS Parameters:
-
Ionization Mode: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Quantitative Data
The following table summarizes the mass transitions and other quantitative parameters for buspirone and its internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Buspirone | 386.24 | 122.10 | 60 | 35 |
| Buspirone-d8 (IS) | 394.28 | 122.00 | 60 | 35 |
Table 1: Mass Spectrometric Parameters for Buspirone and Internal Standard.[1]
Results and Discussion
The developed LC-MS/MS method demonstrates excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of buspirone in human plasma. The lower limit of quantification (LLOQ) was determined to be 10.4 pg/mL.[1] The calibration curve was linear over the concentration range of 10.4 to 6690.4 pg/mL with a correlation coefficient (r²) > 0.99.[1] The intra- and inter-day precision and accuracy were within acceptable limits as per regulatory guidelines.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Buspirone.
This application note describes a validated LC-MS/MS method for the sensitive and reliable quantification of buspirone in human plasma. The method is suitable for high-throughput analysis in a regulated bioanalytical laboratory and can be applied to pharmacokinetic and toxicokinetic studies.
References
Application Notes and Protocols for Astepyrone as a Chemical Probe
Note to Researchers, Scientists, and Drug Development Professionals:
Extensive searches for a chemical probe named "Astepyrone" have yielded no specific results in publicly available scientific literature and chemical probe databases. It is highly probable that "this compound" is a misnomer, a developmental code name not yet in the public domain, or a compound that has not been characterized for use as a chemical probe.
Therefore, the detailed Application Notes and Protocols requested cannot be generated at this time.
For a compound to be effectively used as a chemical probe, it must undergo rigorous validation to characterize its potency, selectivity, and mechanism of action. This information is essential for interpreting experimental results and is typically made available through publications and dedicated resources like the Chemical Probes Portal.
Recommendations for Proceeding:
-
Verify the Compound Name: Please double-check the spelling of "this compound." Small typographical errors can significantly impact search results.
-
Consult Original Sources: If the name was obtained from a presentation, internal document, or a recent publication, referring back to the source may provide the correct name or additional context.
-
Explore Chemical Probe Databases: If you are looking for a probe for a specific target or pathway, resources such as the --INVALID-LINK-- can be invaluable for identifying well-validated tool compounds.
Once a correctly identified and validated chemical probe is known, the generation of detailed application notes, protocols, and pathway diagrams becomes feasible. We encourage you to resubmit your request with a validated chemical probe name.
Astepyrone: Information for In Vivo Imaging Applications Unavailable
Despite a comprehensive search of scientific and medical databases, no information was found regarding a compound designated "Astepyrone" for in vivo imaging techniques. Consequently, the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, cannot be generated at this time.
The search for "this compound" in conjunction with terms such as "in vivo imaging," "PET imaging," "SPECT imaging," "mechanism of action," and "clinical trials imaging" did not yield any relevant results. This suggests several possibilities:
-
Novel Compound: "this compound" may be a very new or investigational compound with research that has not yet been published in publicly accessible literature.
-
Proprietary Designation: The name could be an internal, proprietary code for a compound that has not been disclosed publicly.
-
Alternative Nomenclature or Spelling: The compound may be known by a different chemical name, or "this compound" could be a misspelling.
Without any foundational data on the compound's properties, its target, and its mechanism of action, it is not possible to provide the specific, detailed documentation requested by researchers, scientists, and drug development professionals.
We recommend the following actions:
-
Verify the Compound Name: Please double-check the spelling and designation of "this compound."
-
Provide Additional Identifiers: If available, providing a chemical structure, CAS number, or any associated research institution or publication would be invaluable in locating the relevant information.
Once specific information about this compound becomes available, the development of detailed application notes and protocols for its use in in vivo imaging can be pursued. This would typically involve:
-
Summarizing Quantitative Data: Compiling key performance indicators such as binding affinity (Kd), in vivo biodistribution, tracer kinetics, and dosimetry into structured tables for clear comparison.
-
Detailing Experimental Protocols: Providing step-by-step methodologies for radiolabeling, animal preparation, image acquisition parameters for modalities like PET or SPECT, and image analysis techniques.
-
Visualizing Mechanisms and Workflows: Creating diagrams to illustrate the compound's interaction with its biological target and the experimental procedures for its use in imaging studies.
We are committed to providing accurate and detailed scientific information. Should you acquire more specific details about "this compound," we would be pleased to revisit your request.
Application Notes and Protocols for the Preclinical Formulation of Astepyrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astepyrone is a novel investigational compound with promising therapeutic potential. However, its progression through preclinical development is hampered by poor aqueous solubility, a common challenge for many new chemical entities (NCEs).[1][2] This characteristic can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in early animal studies.[1][2] To address this, a suitable formulation is required to enhance the exposure of this compound in preclinical models. This document provides detailed protocols for the formulation of this compound as a suspension for oral administration in preclinical studies, along with methods for its physicochemical characterization and in vivo evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an NCE is critical for developing an appropriate formulation.[1][2] The following table summarizes the key properties of this compound.
| Property | Value | Significance |
| Molecular Weight | 452.6 g/mol | Influences diffusion and absorption characteristics. |
| LogP | 4.2 | High lipophilicity suggests poor aqueous solubility and potential for good membrane permeability. |
| Aqueous Solubility | < 0.1 µg/mL at pH 6.8 | Very low solubility necessitates an enabling formulation for preclinical oral dosing. |
| pKa | 9.5 (basic) | As a weak base, its solubility is pH-dependent, being slightly higher at lower pH. |
| Biopharmaceutical Classification System (BCS) | Class II | High permeability, low solubility. Formulation strategies should focus on improving the dissolution rate and/or solubility.[3] |
Preclinical Formulation of this compound
For initial preclinical studies, a simple and scalable formulation is often preferred.[1] A micronized suspension is a common and effective approach for poorly soluble compounds. This formulation aims to increase the surface area of the drug particles, thereby enhancing the dissolution rate. The selection of excipients is crucial for the physical stability of the suspension.[4]
Formulation Composition
| Component | Concentration (% w/v) | Purpose |
| This compound (micronized) | 1.0% | Active Pharmaceutical Ingredient (API) |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5% | Suspending agent to prevent sedimentation of API particles. |
| Polysorbate 80 | 0.1% | Wetting agent to ensure uniform dispersion of the hydrophobic API. |
| Purified Water | q.s. to 100% | Vehicle |
Experimental Protocols
Preparation of this compound Suspension (10 mg/mL)
This protocol describes the preparation of a 100 mL batch of this compound oral suspension.
Materials:
-
This compound (micronized powder)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Polysorbate 80
-
Purified Water
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Prepare the vehicle:
-
Add approximately 80 mL of purified water to a beaker.
-
While stirring, slowly sprinkle 0.5 g of HPMC onto the vortex of the water to prevent clumping.
-
Continue stirring until the HPMC is fully dissolved. This may take up to 30 minutes.
-
Add 0.1 g of Polysorbate 80 to the HPMC solution and stir until fully mixed.
-
-
Prepare the API slurry:
-
In a separate small beaker, weigh 1.0 g of micronized this compound.
-
Add a small amount (approximately 5-10 mL) of the prepared vehicle to the this compound powder.
-
Mix thoroughly to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the API.
-
-
Combine and homogenize:
-
Slowly add the API slurry to the bulk vehicle while stirring continuously.
-
Rinse the beaker used for the slurry with a small amount of the remaining vehicle and add it to the bulk suspension to ensure a complete transfer of the API.
-
q.s. to a final volume of 100 mL with purified water.
-
Continue stirring for at least 60 minutes to ensure homogeneity.
-
Workflow for the preparation of this compound oral suspension.
In Vitro Characterization
Purpose: To confirm the low solubility of this compound in aqueous media.
Procedure:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Add an excess amount of this compound to the PBS in a sealed vial.
-
Shake the vial at 37°C for 24 hours to reach equilibrium.
-
Centrifuge the sample to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.
Purpose: To assess the dissolution rate of the this compound suspension.
Procedure:
-
Use a USP Apparatus II (paddle apparatus).
-
The dissolution medium is 900 mL of 0.1 N HCl to simulate gastric fluid.
-
Set the paddle speed to 75 RPM and the temperature to 37°C.
-
Introduce a known volume of the this compound suspension into the dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the samples for this compound concentration by HPLC-UV.
In Vivo Pharmacokinetic (PK) Study in Rodents
Purpose: To evaluate the oral bioavailability of the this compound formulation. This type of study is crucial in the preclinical phase to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Animals: Male Sprague-Dawley rats (n=3 per group).
Groups:
-
Intravenous (IV): this compound in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline) at 1 mg/kg.
-
Oral (PO): this compound suspension at 10 mg/kg.
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the formulation via the appropriate route (IV or oral gavage).
-
Collect blood samples (approx. 0.2 mL) from the tail vein at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
References
- 1. A taspine derivative supresses Caco-2 cell growth by competitively targeting EphrinB2 and regulating its pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Anti-inflammatory effect of acetylpuerarin on eicosanoid signaling pathway in primary rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of inhibition of beta-oxidation by aspirin metabolites in skin fibroblasts from Reye's syndrome patients and controls. - Post - Medbullets Step 1 [step1.medbullets.com]
Application Notes & Protocols: Azapirone Delivery Systems for Targeted Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The term "Astepyrone" does not correspond to any known therapeutic agent in scientific literature. It is likely a misspelling of Azapirone , a class of drugs primarily used for the treatment of anxiety and depression. This document will, therefore, focus on the targeted delivery of azapirones, a class of 5-HT1A receptor agonists.
Azapirones, such as buspirone (B1668070), gepirone, and ipsapirone, represent a significant class of anxiolytics and antidepressants.[1] Their primary mechanism of action involves the selective partial agonism of serotonin (B10506) 5-HT1A receptors.[2][3] Unlike traditional anxiolytics like benzodiazepines, azapirones do not cause sedation, physical dependence, or withdrawal symptoms, making them a favorable option for long-term therapy.[1] However, their clinical efficacy can be hampered by low oral bioavailability due to extensive first-pass metabolism and a short biological half-life, necessitating frequent dosing.[4][5]
Targeted drug delivery systems offer a promising approach to overcome these limitations by enabling sustained drug release, improving bioavailability, and enhancing patient compliance. This document provides an overview of potential delivery systems for azapirones and detailed protocols for their formulation and evaluation.
Signaling Pathway of Azapirones
Azapirones exert their therapeutic effects by modulating the serotonergic system. As partial agonists of the 5-HT1A receptor, they help to regulate serotonin levels in the brain, which is crucial for maintaining mental balance.[6]
Caption: Signaling pathway of Azapirones.
Targeted Delivery Systems for Azapirones
Several advanced drug delivery systems can be explored for the targeted and sustained release of azapirones.
Microneedle-Based Transdermal Delivery
Transdermal delivery using microneedles is a minimally invasive technique that can bypass the first-pass metabolism and provide sustained drug release.[4] A recent study demonstrated the feasibility of delivering buspirone hydrochloride using long-acting microneedles fabricated from polyvinyl alcohol (PVA).[4]
Data Presentation: Buspirone-Loaded PVA Microneedles
| PVA Grade | Drug Release (µg/cm²) | Drug Delivery (µg/cm²) |
| PVA 4-88 | 5507.37 ± 456.88 | 4705.42 ± 634.57 |
| PVA 8-88 | 4892.11 ± 321.54 | 4102.33 ± 511.29 |
| PVA 18-88 | 4211.89 ± 278.61 | 3589.76 ± 452.18 |
| PVA 26-88 | 3754.23 ± 198.45 | 3101.55 ± 398.72 |
| Data from a study on buspirone hydrochloride-loaded long-acting microneedles.[4] |
Extended-Release Oral Formulations
Extended-release (ER) oral formulations are designed to release the drug slowly over an extended period, reducing dosing frequency and improving patient compliance. Gepirone is available as an extended-release tablet.[2][6]
Data Presentation: Pharmacokinetics of Gepirone ER
| Parameter | Value |
| Bioavailability | 14-17% |
| Time to Peak Concentration (Tmax) | 6 hours |
| Elimination Half-life | ~5 hours |
| Plasma Protein Binding | 72% |
| Pharmacokinetic parameters for Gepirone extended-release formulation.[2][7] |
Experimental Protocols
Protocol for Fabrication of Buspirone-Loaded Microneedles
This protocol is based on the micro-molding technique using various grades of polyvinyl alcohol (PVA).[4]
Materials:
-
Buspirone hydrochloride (BSP)
-
Polyvinyl alcohol (PVA) of different grades (e.g., 4-88, 8-88, 18-88, 26-88)
-
Deionized water
-
Micromolds (e.g., PDMS molds)
-
Centrifuge
-
Desiccator
Procedure:
-
Preparation of PVA-Buspirone Solution:
-
Prepare aqueous solutions of different PVA grades (e.g., 20% w/v).
-
Dissolve buspirone hydrochloride in deionized water to a specific concentration (e.g., 10% w/v).
-
Mix the buspirone solution with the PVA solution in a 1:1 ratio.
-
-
Micromolding:
-
Pipette the resulting PVA-buspirone solution onto the micromolds.
-
Centrifuge the molds at a specified speed (e.g., 4000 rpm) for a set time (e.g., 15 minutes) to ensure the solution fills the micro-cavities.
-
-
Drying:
-
Place the filled micromolds in a desiccator at room temperature for at least 48 hours to allow for complete drying and formation of the microneedles.
-
-
Demolding:
-
Carefully peel the dried microneedle patches from the micromolds.
-
-
Characterization:
-
Examine the morphology of the microneedles using microscopy (e.g., scanning electron microscopy).
-
Determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC).
-
Caption: Workflow for microneedle fabrication.
Protocol for In Vitro Drug Release Study
This protocol is used to evaluate the release profile of azapirones from the delivery system.
Materials:
-
Azapirone-loaded delivery system (e.g., microneedle patch)
-
Franz diffusion cells
-
Phosphate-buffered saline (PBS), pH 7.4
-
Synthetic membrane (e.g., Strat-M®) or excised skin
-
Magnetic stirrer
-
HPLC system for drug quantification
Procedure:
-
Cell Setup:
-
Mount the synthetic membrane or excised skin onto the Franz diffusion cells, with the dermal side in contact with the receptor medium.
-
Fill the receptor compartment with PBS and maintain the temperature at 32 ± 1 °C.
-
Continuously stir the receptor medium.
-
-
Sample Application:
-
Apply the azapirone-loaded delivery system to the surface of the membrane.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
-
Data Calculation:
-
Calculate the cumulative amount of drug released per unit area over time.
-
Caption: In vitro drug release study workflow.
Conclusion
Targeted delivery systems for azapirones hold significant potential to improve the therapeutic management of anxiety and depressive disorders. By overcoming the pharmacokinetic limitations of conventional oral dosage forms, these advanced delivery systems can enhance bioavailability, provide sustained therapeutic effects, and improve patient adherence to treatment. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore and optimize novel delivery strategies for this important class of psychoactive compounds. Further research is warranted to translate these promising delivery technologies into clinical applications.
References
- 1. Azapirone - Wikipedia [en.wikipedia.org]
- 2. Gepirone - Wikipedia [en.wikipedia.org]
- 3. Ipsapirone - Wikipedia [en.wikipedia.org]
- 4. Development of buspirone hydrochloride-loaded long-acting microneedles for management of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Gepirone: MedlinePlus Drug Information [medlineplus.gov]
- 7. Gepirone: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Astepyrone synthesis yield and purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Astepyrone synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a substituted 2-pyrone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst.2. Poor quality of starting materials.3. Incorrect reaction temperature.4. Insufficient reaction time. | 1. Use a fresh batch of catalyst or activate the catalyst according to the protocol.2. Ensure starting materials are pure and dry.3. Optimize the reaction temperature by running small-scale trials at different temperatures.4. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
| Formation of Furanone Isomer | The cyclization reaction is kinetically controlled, favoring the 5-membered furanone ring over the thermodynamically more stable 6-membered pyrone ring. | 1. Catalyst Choice: Certain catalysts can favor the formation of the 6-membered ring. For instance, in palladium-catalyzed syntheses, the choice of ligand can influence the regioselectivity.2. Solvent Polarity: Adjusting the solvent polarity can influence the cyclization pathway. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF). |
| Product Dimerization | High concentration of reactive intermediates or the final product can lead to intermolecular reactions. This is more common if the this compound structure contains photosensitive moieties. | 1. Lower Concentration: Run the reaction at a lower concentration to reduce the probability of intermolecular collisions.2. Protect from Light: If the product or intermediates are light-sensitive, conduct the reaction in a flask wrapped in aluminum foil or in a dark environment. |
| Presence of Starting Material in Final Product | Incomplete reaction. | 1. Increase Reaction Time: As a first step, extend the reaction duration.2. Increase Temperature: Gradually increase the reaction temperature in small increments.3. Add More Reagent: In some cases, a stoichiometric excess of one of the reactants might be necessary to drive the reaction to completion. |
| Difficult Purification | 1. Close polarity of the product and impurities.2. Oily or non-crystalline product. | 1. Chromatography Optimization: Use a different solvent system for column chromatography or switch to a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). Preparative HPLC can also be an option.2. Crystallization: Attempt to induce crystallization by using different solvent systems, seeding with a small crystal, or cooling to a lower temperature. If the product is an oil, it may be possible to crystallize it as a salt if it has acidic or basic functionality. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of a substituted 2-pyrone like this compound?
A1: The yield can vary significantly depending on the synthetic route. Based on literature for analogous substituted 2-pyrones, yields can range from moderate to high. For example, palladium-catalyzed alkynylzinc-haloacrylic acid coupling followed by lactonization can result in high yields.[1]
Q2: How can I minimize the formation of the furanone byproduct during cyclization?
A2: The formation of the 5-membered furanone ring is a common side reaction. To favor the desired 6-membered pyrone ring of this compound, consider the following:
-
Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions plays a crucial role. For instance, in some syntheses, ZnBr₂-catalyzed lactonization favors the 6-membered ring, while Ag₂CO₃ catalysis can selectively produce the furanone.[1]
-
Slow Addition: Slow addition of a reagent can sometimes influence the selectivity of the cyclization.
Q3: My final product is a dark oil, but I expect a solid. What should I do?
A3: A dark, oily product often indicates the presence of impurities.
-
Purification: First, ensure the product is thoroughly purified by column chromatography. It's advisable to test different solvent systems to achieve good separation.
-
Decolorization: If the purified product is still colored, you can try treating a solution of the product with activated charcoal.
-
Crystallization: An oily product might be induced to crystallize. Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble and then slowly cooling it. If that fails, try adding a non-polar solvent (like hexane) dropwise to a solution of the oil in a more polar solvent (like dichloromethane (B109758) or ethyl acetate) until it becomes cloudy, then allow it to stand.
Q4: How can I confirm the structure of my synthesized this compound and assess its purity?
A4: A combination of analytical techniques is essential:
-
Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. A pure compound should show a single major peak.
-
Structure Elucidation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the chemical structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups (e.g., the lactone carbonyl group).
-
Experimental Protocols
While a specific protocol for this compound is not publicly available, the following general procedures for the synthesis of substituted 2-pyrones can be adapted.
Method 1: Palladium-Catalyzed Coupling and Lactonization [1]
This two-step method is a common approach for synthesizing 6-substituted 2-pyrones.
-
Step 1: Pd-catalyzed alkynylzinc-haloacrylic acid coupling: This step couples an alkynylzinc reagent with a haloacrylic acid to form a (Z)-5-alkyl-2-en-4-ynoic acid intermediate.
-
Step 2: ZnBr₂-catalyzed lactonization: The intermediate from Step 1 is then treated with a Lewis acid like Zinc Bromide (ZnBr₂) to promote the cyclization to the desired 6-membered pyrone ring.
Method 2: Iodolactonization
This method involves the reaction of a 5-substituted (Z)-2-en-4-ynoic acid with iodine.
-
Procedure: The (Z)-2-en-4-ynoic acid is dissolved in a solvent like acetonitrile, and then treated with iodine and a mild base such as sodium bicarbonate. This electrophilic cyclization can yield a mixture of the 6-membered pyrone and the 5-membered furanone, with the pyrone often being the major product.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of various substituted 2-pyrones, which can serve as a benchmark for this compound synthesis.
| Synthetic Method | Substituent Group | Reported Yield | Reference |
| Pd-catalyzed alkynylzinc-haloacrylic acid coupling and ZnBr₂-catalyzed lactonization | 6-alkyl | High | [1] |
| Gold-catalyzed reaction of β-keto esters | Various | 73% | |
| Nickel-catalyzed [2+2+2] cycloaddition of diynes and CO₂ | Various | Good |
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.
General Experimental Workflow for this compound Synthesis and Purification
Caption: A general workflow for the synthesis and purification of this compound.
References
troubleshooting Astepyrone stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Astepyrone in solution. The information is intended for researchers, scientists, and drug development professionals.
Known Stability Profile of this compound (Hypothetical)
This compound is a novel synthetic compound currently under investigation. Preliminary studies have indicated the following stability characteristics in aqueous solutions:
-
Susceptibility to Oxidation: The molecule is prone to oxidation, particularly in the presence of dissolved oxygen and metal ions. This can lead to the formation of N-oxide and hydroxylated derivatives.
-
Hydrolytic Instability: this compound can undergo hydrolysis, especially at pH values outside the optimal range of 4-6. Both acidic and basic conditions can catalyze the degradation.
-
Photosensitivity: Exposure to ultraviolet (UV) light can induce degradation. Solutions should be protected from light.
-
Temperature Sensitivity: Elevated temperatures accelerate the degradation rate, following Arrhenius kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, it is recommended to use anhydrous dimethyl sulfoxide (B87167) (DMSO) and store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous experimental solutions, a buffer with a pH between 4 and 6 is recommended to enhance stability.
Q2: How should I store my this compound solutions?
A2: this compound solutions should be stored at low temperatures (2-8°C for short-term storage, -20°C or -80°C for long-term storage), protected from light by using amber vials or by wrapping the container in aluminum foil, and in tightly sealed containers to minimize exposure to oxygen.[1]
Q3: I observed a color change in my this compound solution. What does this indicate?
A3: A color change often indicates chemical degradation. This could be due to oxidation or other reactions forming chromophoric degradation products. It is crucial to investigate the cause and quantify the extent of degradation using an appropriate analytical method like HPLC.
Q4: Can I use buffers containing phosphate (B84403) for my experiments with this compound?
A4: While phosphate buffers are common, it is advisable to first perform a compatibility study. Some buffer species can catalyze degradation reactions.[2][3] It is recommended to test this compound's stability in your specific buffer system before proceeding with critical experiments.
Q5: What are the common degradation products of this compound?
A5: Based on its hypothetical structure and susceptibility to oxidation and hydrolysis, common degradation products may include the N-oxide, hydroxylated species, and products resulting from the cleavage of labile bonds. Characterization of these degradants typically requires techniques like mass spectrometry and NMR.[4][5]
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness in Aqueous Solution
-
Question: I diluted my this compound DMSO stock solution into an aqueous buffer, and it immediately became cloudy or formed a precipitate. What should I do?
-
Answer: This is likely due to the low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Decrease the final concentration: this compound may not be soluble at the intended concentration in your aqueous buffer. Try preparing a more dilute solution.
-
Use a co-solvent: If experimentally permissible, consider adding a small percentage (e.g., 1-5%) of an organic co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol to the aqueous buffer to increase solubility.
-
Adjust the pH: The solubility of ionizable compounds can be pH-dependent. Determine the pKa of this compound and adjust the buffer pH to a range where the more soluble form (ionized or unionized) is predominant.
-
Sonication: Gentle sonication can sometimes help dissolve the compound, but be cautious as it can also generate heat.
-
-
Issue 2: Loss of Potency or Inconsistent Experimental Results
-
Question: My experimental results are inconsistent, or I am observing a decrease in the expected activity of this compound over time. What could be the cause?
-
Answer: This often points to the chemical instability of this compound in your experimental solution.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare aqueous solutions of this compound fresh before each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Control for environmental factors: Protect your solution from light and heat.[1] Perform experiments under controlled temperature conditions.
-
De-gas your buffer: If oxidation is suspected, de-gas your aqueous buffer by sparging with nitrogen or argon to remove dissolved oxygen.
-
Use chelating agents: If metal-catalyzed oxidation is a concern, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer, if it does not interfere with your experiment.
-
Perform a stability study: Use an analytical technique like HPLC to quantify the concentration of this compound in your experimental medium over the time course of your experiment. This will help you determine its degradation rate under your specific conditions.
-
-
Issue 3: Appearance of New Peaks in HPLC Analysis
-
Question: I am analyzing my this compound solution by HPLC and see new peaks appearing over time that were not present in the freshly prepared sample. What does this mean?
-
Answer: The appearance of new peaks is a strong indication of chemical degradation.
-
Troubleshooting Steps:
-
Characterize the degradation products: If you have access to mass spectrometry (LC-MS), try to identify the mass of the new peaks to get clues about the degradation pathway (e.g., an increase of 16 Da may suggest oxidation).
-
Conduct forced degradation studies: To understand the degradation pathways, intentionally expose this compound solutions to stress conditions such as acid, base, peroxide (oxidation), heat, and light.[6][7] This can help in identifying the degradation products and developing a stability-indicating analytical method.
-
Optimize storage and handling conditions: Based on the results of your stability and forced degradation studies, refine your solution preparation, handling, and storage procedures to minimize the formation of these degradation products.
-
-
Quantitative Stability Data (Hypothetical)
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Buffer System | Half-life (t½) in hours | % Degradation after 24 hours |
| 2.0 | 0.1 M HCl | 12 | 86.6 |
| 4.0 | 50 mM Acetate | 120 | 15.4 |
| 6.0 | 50 mM Phosphate | 110 | 16.9 |
| 8.0 | 50 mM Tris | 24 | 64.6 |
| 10.0 | 50 mM Carbonate | 8 | 93.8 |
Table 2: Effect of Temperature on this compound Stability in pH 4.0 Acetate Buffer
| Temperature | Half-life (t½) in hours | % Degradation after 24 hours |
| 4°C | 960 | 2.0 |
| 25°C | 120 | 15.4 |
| 40°C | 30 | 50.0 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC method for assessing the stability of this compound.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL in the desired aqueous buffer.
-
For a time-course stability study, place the solution under the desired storage condition (e.g., 40°C).
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, dilute if necessary with the mobile phase initial condition (90:10 A:B), and inject into the HPLC system.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Forced Degradation Study
This protocol outlines how to perform forced degradation to understand this compound's stability profile.
-
Preparation of Test Solutions: Prepare 100 µg/mL solutions of this compound in the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl.
-
Base Hydrolysis: 0.1 M NaOH.
-
Oxidation: 3% hydrogen peroxide.
-
Thermal Stress: Store the solution in a pH 4.0 buffer at 60°C.
-
Photolytic Stress: Expose the solution in a pH 4.0 buffer to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Experimental Procedure:
-
Incubate the solutions for a defined period (e.g., 24 hours). A control sample protected from the stress condition should be analyzed concurrently.
-
At the end of the incubation, neutralize the acidic and basic samples.
-
Analyze all samples by the stability-indicating HPLC method to observe the extent of degradation and the profile of degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. qbdgroup.com [qbdgroup.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Astepyrone Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Astepyrone.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
A1: this compound is a poorly soluble compound, classified as a Biopharmaceutics Classification System (BCS) Class II agent. Its aqueous solubility is typically very low under neutral pH conditions. See Table 1 for specific solubility data.
Q2: Why does my this compound solution turn cloudy or form a precipitate over time?
A2: This is a common issue known as "crashing out" or precipitation. It often occurs when a supersaturated solution is created, or when a change in conditions (e.g., temperature, pH shift, or solvent evaporation) reduces the solubility of this compound in the medium.
Q3: Is this compound solubility pH-dependent?
A3: Yes, this compound is a weakly basic compound with a pKa of 4.2. Its solubility significantly increases in acidic environments (pH < 4.0) due to the formation of a more soluble protonated salt form. Conversely, in neutral or basic media (pH > 6.0), its solubility is markedly reduced.
Q4: Can I use common organic solvents to dissolve this compound?
A4: Yes, this compound exhibits good solubility in certain organic solvents like DMSO, DMF, and NMP. However, for many biological assays, the final concentration of these solvents must be kept low (typically <0.5%) to avoid cellular toxicity, which can lead to precipitation upon dilution in aqueous buffers.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 452.6 g/mol |
| LogP | 3.8 |
| pKa (Basic) | 4.2 |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL |
| Melting Point | 185°C |
Table 2: this compound Solubility in Various Solvents at 25°C
| Solvent / Medium | Solubility (mg/mL) | Notes |
| Deionized Water (pH 7.0) | < 0.01 | Practically insoluble |
| 0.1 N HCl (pH 1.2) | 1.5 | Increased solubility due to salt formation |
| PBS (pH 7.4) | < 0.01 | Poor solubility in physiological buffer |
| Dimethyl Sulfoxide (DMSO) | 75 | High solubility |
| Ethanol (95%) | 5 | Moderate solubility |
| Propylene (B89431) Glycol | 12 | Moderate solubility |
| 20% Solutol HS 15 in Water | 0.8 | Significant enhancement with surfactant |
| 10% Hydroxypropyl-β-Cyclodextrin | 1.2 | Significant enhancement with complexation |
Troubleshooting Guide
Q: My this compound, initially dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?
A: This is a classic solubility issue when transitioning from a high-concentration organic stock to a low-concentration aqueous medium.
-
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO to reduce the degree of supersaturation upon dilution.
-
Use an Intermediate Dilution Step: First, dilute the DMSO stock in a solubilizing vehicle like propylene glycol or a surfactant-containing solution before the final dilution into the aqueous medium.
-
Incorporate Excipients: Pre-dissolve a solubilizing agent, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or a non-ionic surfactant like Tween-80, in your cell culture medium before adding the this compound stock.[1] These agents can help keep the compound in solution.
-
Warm the Medium: Gently warming the final solution (e.g., to 37°C) can temporarily increase solubility, but be cautious of compound stability at higher temperatures.
-
Q: I need to prepare an aqueous formulation of this compound for an in vivo study, but pH adjustment is not an option. What are my alternatives?
A: For in vivo studies where physiological pH is required, several formulation strategies can be employed.[2][3]
-
Recommended Approaches:
-
Co-solvent Systems: Use a mixture of water and a biocompatible co-solvent like propylene glycol or polyethylene (B3416737) glycol 400 (PEG 400).[4]
-
Cyclodextrin (B1172386) Complexation: Form an inclusion complex with a modified cyclodextrin like HP-β-CD or Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[3] This is a highly effective method for increasing aqueous solubility.[1][5]
-
Solid Amorphous Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer carrier (e.g., PVP, HPMC).[5] This technique enhances the dissolution rate and can achieve higher concentrations.[1]
-
Nanosuspensions: Reduce the particle size of this compound to the nanometer range.[4] This increases the surface area, leading to a faster dissolution rate and improved bioavailability.[2]
-
Q: How can I determine the most effective solubilization strategy for my specific application?
A: A systematic screening approach is recommended. The workflow below outlines a logical process for selecting an appropriate method.
Experimental Protocols
Protocol 1: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution of this compound using HP-β-CD for improved aqueous solubility.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer and magnetic stirrer
-
0.22 µm syringe filter
-
-
Methodology:
-
Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous buffer (e.g., dissolve 1g of HP-β-CD in 10 mL of buffer).
-
Slowly add the this compound powder to the HP-β-CD solution while vortexing or stirring vigorously. Add the powder in small increments to avoid clumping.
-
Continue to stir the mixture at room temperature for 4-6 hours, or overnight, to ensure maximum complexation. The solution should become clearer as the complex forms.
-
Once dissolved, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility.
-
Determine the final concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: Preparation of a Co-Solvent Formulation
This protocol details the preparation of a simple co-solvent stock solution suitable for dilution into aqueous media.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Saline or other aqueous vehicle
-
-
Methodology:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG 400 to the DMSO solution to make up approximately 40-50% of the final volume. Vortex thoroughly until the solution is clear.
-
Slowly add the aqueous vehicle (e.g., saline) to the organic mixture drop-by-drop while vortexing continuously to reach the final desired volume.
-
Visually inspect the final solution for any signs of precipitation. If the solution is hazy, the drug concentration may be too high for that specific solvent ratio.
-
Mechanism Visualization
The solubility of this compound is enhanced by cyclodextrins through the formation of an inclusion complex. The hydrophobic this compound molecule (the "guest") is encapsulated within the hydrophobic interior of the cyclodextrin (the "host"). The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily dissolved in water.
References
Astepyrone assay interference and mitigation
Welcome to the Astepyrone Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational drug belonging to the pyridone class of compounds, designed as a selective modulator of serotonin (B10506) receptors. Its primary mechanism of action involves binding to and modulating the activity of specific serotonin receptor subtypes, thereby influencing downstream signaling pathways involved in neurotransmission. Pyridone scaffolds are recognized for their diverse biological activities and their role in regulating critical signaling pathways.[1]
Q2: Which assays are commonly used to assess the activity of this compound?
The activity of this compound is typically assessed using a variety of in vitro and cell-based assays, including:
-
Receptor Binding Assays: To determine the affinity of this compound for its target serotonin receptors.
-
Second Messenger Assays: Such as cAMP or calcium flux assays, to measure the functional consequence of receptor binding.
-
Serotonin Release Assays (SRA): To evaluate the effect of this compound on serotonin release from platelets or cultured neurons.
-
Enzyme-Linked Immunosorbent Assays (ELISA): To quantify the levels of downstream signaling molecules or biomarkers.
Q3: What are the common causes of interference in this compound assays?
Interference in assays for this compound can arise from several sources:
-
Compound Reactivity: The chemical structure of this compound or its metabolites may lead to non-specific interactions with assay components.[2]
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) such as endogenous antibodies (heterophile antibodies), rheumatoid factor, or other binding proteins can interfere with immunoassays.[3][4]
-
Cross-reactivity: Structurally similar compounds present in the sample may cross-react with the assay antibodies.[3]
-
High Concentrations of Endogenous Ligands: High levels of endogenous serotonin can interfere with assays measuring serotonin-related processes.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in Serotonin Release Assays (SRA)
Possible Cause: Interference from other medications or endogenous substances. For instance, drugs like ticagrelor (B1683153), a P2Y12 receptor inhibitor, have been shown to interfere with SRA results, sometimes leading to false negatives.[6]
Mitigation Strategies:
-
Sample Pre-treatment: Use of activated charcoal to remove interfering drugs from the sample.[6]
-
Alternative Functional Assays: Consider using alternative platelet activation assays that are less susceptible to the specific interference.
-
Thorough Donor Screening: Ensure that platelet donors are not on medications known to interfere with platelet function assays.
Issue 2: False positive or negative results in ELISAs
Possible Cause: Presence of heterophile antibodies or human anti-animal antibodies (HAMA) in patient samples, which can cross-link the capture and detection antibodies in a sandwich ELISA, leading to a false-positive signal.[4] Conversely, they can block antibody binding sites, causing false-negative results.
Mitigation Strategies:
-
Use of Blocking Agents: Incorporate commercial blocking agents or non-specific immunoglobulin from the same species as the assay antibodies into the assay buffer.
-
Sample Dilution: Serial dilution of the sample can help to reduce the impact of low-affinity interfering antibodies.
-
Alternative Antibody Pairs: Use of antibody pairs from different species or fragmented antibodies (e.g., F(ab')2) can minimize interference.
Issue 3: Reduced signal in horseradish peroxidase (HRP)-based assays
Possible Cause: Endogenous serotonin can inhibit HRP-mediated biotinylation, a common detection method in various assays.[5] This is particularly relevant when studying this compound's effect on serotonin-rich environments.
Mitigation Strategy:
-
Serotonin Depletion: Pre-treatment of the sample with a compound that consumes serotonin, such as an aryl diazonium salt (e.g., Dz-PEG), can restore biotinylation efficiency.[5]
Quantitative Data Summary
Table 1: Effect of Ticagrelor on Serotonin Release Assay (SRA) Results
| Ticagrelor Concentration (ng/mL) | % of Samples Showing False Negative SRA Results (Low Positive Cohort) | % of Samples Showing False Negative SRA Results (Moderate Positive Cohort) |
| 100 | 17% | 0% |
| 250 | 33% | 20% |
| 500 | 67% | 40% |
| 1000 | 83% | 80% |
Data adapted from a study on ticagrelor interference in SRA.[6]
Table 2: Reversal of Serotonin-Induced Inhibition of Biotinylation with Dz-PEG
| Treatment Condition | Relative Biotinylation Level (Mean ± SD) |
| Control | 1.00 ± 0.12 |
| Serotonin (10 µM) | 0.35 ± 0.08 |
| Serotonin (10 µM) + Dz-PEG (500 µM) | 0.92 ± 0.15 |
Data represents a summary of findings on serotonin's inhibitory effect on HRP-mediated biotinylation.[5]
Experimental Protocols
Protocol 1: Activated Charcoal Treatment to Mitigate Drug Interference in SRA
-
Sample Preparation: To a patient serum sample suspected of containing an interfering drug, add 10 mg of activated charcoal per 1 mL of serum.
-
Incubation: Vortex the mixture gently for 2 minutes and then incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to pellet the charcoal.
-
Supernatant Collection: Carefully collect the supernatant, which is now the treated serum.
-
Assay Performance: Proceed with the standard SRA protocol using the treated serum.
This protocol is based on methodologies used to reverse drug interference in functional platelet assays.[6]
Protocol 2: General Protocol for Identifying and Mitigating Heterophile Antibody Interference in ELISA
-
Initial Testing: Run the sample in the standard ELISA format. If the results are inconsistent with the clinical picture, suspect interference.
-
Serial Dilution: Perform a serial dilution of the sample (e.g., 1:2, 1:4, 1:8) and re-run the assay. Non-parallel results with the standard curve suggest interference.
-
Use of Blocking Tubes: Re-test the sample using commercially available heterophile antibody blocking tubes or by adding a heterophile blocking reagent to the assay buffer. A significant change in the result confirms the presence of interfering antibodies.
-
Confirmation with an Alternative Assay: If possible, confirm the result using an assay from a different manufacturer or one that uses a different antibody pair and platform.
Visualizations
Caption: this compound's proposed signaling cascade.
Caption: A logical workflow for troubleshooting assay interference.
References
- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining Astepyrone Purification Techniques
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Astepyrone. The information is designed to be a practical resource for optimizing purity, yield, and overall process efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound synthesis and purification?
A1: Impurities in this compound can originate from various sources throughout the manufacturing process.[1][2][3] They are broadly categorized as:
-
Organic Impurities: These can be starting materials, intermediates, by-products from side reactions, or degradation products.[4][5][6]
-
Inorganic Impurities: These may include reagents, catalysts, and heavy metals.[1][2][4][5]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[7][8][9][10][11]
A thorough impurity profile should be established using techniques like HPLC and GC-MS to identify and quantify these impurities.[6]
Q2: How can I improve the yield and purity of this compound during crystallization?
A2: Optimizing crystallization is crucial for achieving high purity and yield.[12][13] Key parameters to control include:
-
Solvent Selection: Choose a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature.[12][][15]
-
Supersaturation Control: Control the rate of cooling or anti-solvent addition to influence crystal size and minimize impurity incorporation.[][15]
-
Seeding: Introducing seed crystals can promote the formation of the desired crystal form and improve batch-to-batch consistency.[]
-
Agitation: Proper mixing can prevent localized supersaturation and improve heat and mass transfer, but excessive agitation can lead to particle breakage.[12][15]
Q3: My this compound batches show polymorphic variability. How can I control this?
A3: Polymorphism, the existence of different crystal forms, can significantly impact the physicochemical properties of an API.[16][17] To control polymorphism:
-
Conduct a Polymorph Screen: Systematically screen for different polymorphic forms under various crystallization conditions (solvents, temperatures, etc.).[17]
-
Characterize Polymorphs: Use techniques like X-ray Powder Diffraction (XRPD) to identify and characterize different polymorphs.[18][19]
-
Define Crystallization Parameters: Once the desired, stable polymorph is identified, strictly control the crystallization process to ensure its consistent production.[13][20]
Q4: What are the best practices for filtration and drying of this compound?
A4: Inefficient filtration and drying can lead to high residual solvent levels, agglomeration, and changes in crystal form.[21][22]
-
Filtration: Select the appropriate filter medium and ensure a uniform filter cake to facilitate efficient washing and solvent removal.
-
Washing: Use an appropriate solvent to wash the filter cake and remove residual mother liquor and impurities.
-
Drying: Optimize drying temperature and vacuum to remove solvents without causing degradation or polymorphic transformation of this compound. Agitated filter dryers can be efficient but require careful control to avoid particle attrition.[22]
Troubleshooting Guides
Crystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Low Yield | This compound is too soluble in the mother liquor. | - Optimize the solvent/anti-solvent ratio. - Decrease the final crystallization temperature. - Investigate alternative solvent systems. |
| Poor Purity | Impurities are co-crystallizing with this compound. | - Slow down the cooling or anti-solvent addition rate. - Purify the crude this compound by another method (e.g., chromatography) before final crystallization. - Perform a hot filtration to remove insoluble impurities. |
| Oil Formation | The solution becomes supersaturated too quickly. | - Reduce the initial concentration of this compound. - Slow down the cooling or anti-solvent addition rate. - Increase agitation. |
| Agglomeration | Small crystals are sticking together. | - Optimize agitation speed. - Control the rate of supersaturation. - Consider using a different solvent system.[] |
Chromatography Issues (for purification)
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution of Enantiomers (Chiral HPLC) | Suboptimal mobile phase or column. | - Adjust the mobile phase composition (e.g., alcohol content, additives). - Optimize the flow rate; lower flow rates can sometimes improve resolution.[23] - Screen different chiral stationary phases.[23][24] - Evaluate the effect of temperature on the separation.[23] |
| Peak Tailing | - Column overload. - Strong interaction of this compound with the stationary phase. - Column degradation. | - Reduce the sample concentration. - Modify the mobile phase pH or ionic strength. - Use a guard column and ensure proper sample clean-up.[25] |
| Ghost Peaks | Contamination in the mobile phase or HPLC system. | - Use high-purity solvents.[26] - Flush the system thoroughly. - Ensure proper cleaning of sample vials and autosampler. |
Data Presentation
Table 1: Typical Purity and Yield Data for this compound Purification Steps
| Purification Step | Yield (%) | Purity by HPLC (%) | Key Impurity A (%) | Key Impurity B (%) |
| Crude Product | 95 | 92.5 | 3.2 | 1.8 |
| 1st Crystallization | 85 | 98.8 | 0.5 | 0.3 |
| 2nd Crystallization | 90 | 99.7 | < 0.1 | < 0.05 |
| Final Product | >99 | >99.9 | Not Detected | Not Detected |
Table 2: Residual Solvent Limits and Typical Results for this compound
| Solvent | ICH Class | ICH Limit (ppm) | Typical Batch Result (ppm) | Analytical Method |
| Dichloromethane | 2 | 600 | < 100 | Headspace GC-MS[10] |
| Methanol | 2 | 3000 | < 200 | Headspace GC-MS |
| Heptane | 3 | 5000 | < 500 | Headspace GC-MS |
| Toluene | 2 | 890 | < 50 | Headspace GC-MS |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Dissolve 10.0 g of crude this compound in 100 mL of isopropanol (B130326) at 70-75 °C with stirring until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration through a pre-warmed filter to remove it.
-
Cooling and Crystallization: Gradually cool the solution to room temperature over 2 hours with gentle stirring. Then, cool the mixture to 0-5 °C and hold for at least 1 hour.
-
Filtration: Filter the resulting crystals using a Büchner funnel and wash the cake with 2 x 10 mL of cold isopropanol.
-
Drying: Dry the crystals under vacuum at 50 °C until a constant weight is achieved.
-
Analysis: Analyze the dried product for purity by HPLC and residual solvents by GC.
Protocol 2: Purity Determination by HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase A/B (50:50).
Visualizations
Caption: this compound Purification and Analysis Workflow.
Caption: Troubleshooting Logic for Low Purity Issues.
References
- 1. API Impurities - Aquigen Bio Sciences | Get Quote [aquigenbio.com]
- 2. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 5. labinsights.nl [labinsights.nl]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]
- 12. crystalpharmatech.com [crystalpharmatech.com]
- 13. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 15. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 16. curiaglobal.com [curiaglobal.com]
- 17. international-pharma.com [international-pharma.com]
- 18. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 19. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Downstream Processing – API Particle Development [apiparticle.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 24. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 25. chiraltech.com [chiraltech.com]
- 26. uhplcs.com [uhplcs.com]
Astepyrone Technical Support Center: Addressing Off-Target Effects in Assays
Welcome to the Astepyrone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential off-target effects of this compound in various experimental assays.
Pharmacological Profile of this compound: this compound is a novel investigational anxiolytic and antidepressant compound. Its primary mechanism of action is as a high-affinity partial agonist at the serotonin (B10506) 5-HT1A receptor. However, like many centrally active agents, this compound exhibits a wider pharmacological profile, with notable affinity for dopamine (B1211576) D2 and alpha-1 adrenergic receptors. Understanding these off-target interactions is crucial for accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of this compound?
A1: this compound is a potent partial agonist at the 5-HT1A receptor, which is its intended therapeutic target. In addition, it has been characterized to have moderate to low affinity as an antagonist at the dopamine D2 receptor and the alpha-1 adrenergic receptor. These off-target activities can sometimes lead to unexpected results in cellular and functional assays.
Q2: We are observing a decrease in cell viability in our assay at high concentrations of this compound. Is this expected?
A2: While this compound is not primarily designed to be cytotoxic, off-target effects at high concentrations can sometimes lead to decreased cell viability. This could be due to its interaction with receptors other than 5-HT1A that may be involved in cell survival pathways in your specific cell line. It is recommended to perform a dose-response curve to determine the therapeutic window and to distinguish between on-target effects and potential cytotoxicity.
Q3: Our functional assay is showing a downstream signaling effect that is not consistent with 5-HT1A activation. What could be the cause?
A3: This is a strong indication of an off-target effect. This compound's antagonist activity at dopamine D2 or alpha-1 adrenergic receptors could be triggering a signaling cascade that is confounding your results. For example, if your assay measures a downstream marker that is modulated by Gq-coupled receptors, the alpha-1 adrenergic antagonism could be the source of the unexpected signal.
Q4: How can we confirm that the observed unexpected effect is indeed an off-target effect of this compound?
A4: To confirm an off-target effect, you can employ several strategies. One approach is to use a selective antagonist for the suspected off-target receptor (e.g., a selective D2 antagonist or alpha-1 antagonist) in conjunction with this compound. If the unexpected effect is blocked, it provides strong evidence for the off-target interaction. Another strategy is to use a cell line that does not express the suspected off-target receptor and see if the effect persists.
Q5: What are the typical concentrations at which off-target effects of this compound might be observed?
A5: Off-target effects are generally observed at higher concentrations of the compound, where it begins to interact with lower-affinity binding sites. Based on its binding profile, you might start to see effects mediated by D2 or alpha-1 adrenergic receptors at concentrations 10- to 100-fold higher than its EC50 for the 5-HT1A receptor. Refer to the binding affinity table below for specific Ki values.
Troubleshooting Guides
Problem 1: Inconsistent or high variability in assay results.
-
Possible Cause: This could be due to the compound's polypharmacology, where slight variations in experimental conditions (e.g., cell density, incubation time) can lead to differing degrees of on-target versus off-target effects.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters are tightly controlled.
-
Concentration-Response Analysis: Perform a full dose-response curve to identify the optimal concentration range where the on-target effect is robust and off-target effects are minimized.
-
Use Control Compounds: Include a well-characterized selective 5-HT1A agonist as a positive control to benchmark your on-target response.
-
Problem 2: Unexpected phenotypic changes in cells treated with this compound.
-
Possible Cause: The observed phenotype may be a result of this compound's antagonist activity at D2 or alpha-1 adrenergic receptors, which can influence a wide range of cellular processes.
-
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like Western blotting or reporter assays to investigate the activation state of key signaling pathways associated with D2 (Gi-coupled) and alpha-1 (Gq-coupled) receptors.
-
Receptor Knockdown/Knockout: If available, use cell lines with knockdown or knockout of the suspected off-target receptors to see if the phenotype is abolished.
-
Selective Antagonists: Co-treat cells with this compound and a selective antagonist for the suspected off-target receptor to see if the phenotype is reversed.
-
Data Presentation
Table 1: this compound Receptor Binding Affinity Profile
| Receptor Subtype | Ki (nM) | Receptor Family | Primary Effect |
| Serotonin 5-HT1A | 1.5 | Serotonin | On-Target Partial Agonist |
| Dopamine D2 | 45 | Dopamine | Off-Target Antagonist |
| Alpha-1 Adrenergic | 120 | Adrenergic | Off-Target Antagonist |
Note: Ki values are representative and may vary between different assay systems.
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A, D2, and alpha-1 adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human 5-HT1A, D2, or alpha-1 adrenergic receptors.
-
Assay Buffer: Prepare an appropriate binding buffer for each receptor subtype.
-
Competition Binding:
-
Incubate the cell membranes with a fixed concentration of a specific radioligand for each receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2, [3H]-Prazosin for alpha-1).
-
Add increasing concentrations of unlabeled this compound.
-
Include a control with an excess of a known non-radioactive ligand to determine non-specific binding.
-
-
Incubation: Incubate the reaction mixtures at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound for each receptor and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay (for 5-HT1A and D2 receptors)
Objective: To determine the functional activity of this compound at the Gi-coupled 5-HT1A and D2 receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Culture cells stably expressing the 5-HT1A or D2 receptor in a suitable medium.
-
Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.
-
Assay Preparation:
-
Wash the cells with assay buffer.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Compound Treatment:
-
For 5-HT1A (agonist effect): Add increasing concentrations of this compound.
-
For D2 (antagonist effect): Add a fixed concentration of a D2 agonist (e.g., quinpirole) followed by increasing concentrations of this compound.
-
-
Forskolin (B1673556) Stimulation: Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate for a specified time at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonism) or IC50 (for antagonism) values.
Protocol 3: Intracellular Calcium Flux Assay (for Alpha-1 Adrenergic Receptors)
Objective: To determine the antagonist activity of this compound at the Gq-coupled alpha-1 adrenergic receptor by measuring changes in intracellular calcium levels.[1][2][3][4][5]
Methodology:
-
Cell Culture: Culture cells stably expressing the alpha-1 adrenergic receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.[1][2]
-
Compound Treatment:
-
Wash the cells to remove excess dye.
-
Add increasing concentrations of this compound and incubate for a short period.
-
-
Agonist Stimulation: Add a fixed concentration of an alpha-1 adrenergic agonist (e.g., phenylephrine) to stimulate calcium release.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Plot the concentration-response curve for the inhibition of the agonist-induced calcium flux and determine the IC50 value for this compound.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound's on-target 5-HT1A receptor signaling pathway.
Caption: this compound's off-target D2 receptor antagonist activity.
Caption: this compound's off-target Alpha-1 adrenergic receptor antagonist activity.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. youtube.com [youtube.com]
Astepyrone experimental variability and controls
Welcome to the Astepyrone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and its analogues, such as gepirone (B1671445). Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound and its analogue gepirone are selective serotonin (B10506) 5-HT1A receptor agonists.[1][2] The mechanism is complex, involving modulation of the serotonergic system.[3] Gepirone acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1][4] This dual activity can lead to time-dependent effects on serotonergic transmission.[1] Initially, activation of presynaptic autoreceptors can decrease serotonin release, but with chronic administration, desensitization of these autoreceptors leads to enhanced serotonin release.[3][4]
Q2: Why am I seeing high variability in my experimental results?
Variability in experiments with this compound (gepirone) can stem from several factors:
-
Formulation: Gepirone has been formulated as both immediate-release (IR) and extended-release (ER) tablets. The IR formulation has a short half-life, which can cause significant fluctuations in plasma concentrations and may require frequent dosing.[1] The ER formulation provides more stable, sustained levels.[1] The choice of formulation can significantly impact experimental outcomes.
-
Active Metabolites: this compound is metabolized, primarily by the enzyme CYP3A4, into active metabolites.[5][6] For gepirone, the major active metabolites are 3'-OH-gepirone and 1-(2-pyrimidinyl)piperazine (1-PP).[5][6] 3'-OH-gepirone is also a 5-HT1A receptor agonist, while 1-PP is an antagonist at α2-adrenergic receptors.[5][6] The presence and relative concentrations of these metabolites can influence the overall pharmacological effect and introduce variability, especially in in vivo studies.
-
Narrow Therapeutic Window: Clinical and preclinical studies have suggested that gepirone has a narrow effective dose range.[1] Small variations in concentration can lead to significant differences in effect, or even a lack of efficacy.[7]
-
Receptor Population: The differential effects on presynaptic versus postsynaptic 5-HT1A receptors can lead to complex downstream effects that may vary depending on the specific brain region or cell type being studied.[1][4]
Q3: Are there known off-target effects for this compound?
While this compound is highly selective for the 5-HT1A receptor, its active metabolite, 1-PP (in the case of gepirone), is a potent antagonist of the α2-adrenergic receptor.[5][6] This can introduce off-target effects that may confound experimental results, particularly in systems where adrenergic signaling is relevant. Gepirone itself has a much lower affinity for 5-HT2A and dopamine (B1211576) D2 receptors compared to older azapirones like buspirone.[1][6]
Q4: What are the key differences between this compound (gepirone) and buspirone?
Although both are azapirones and 5-HT1A receptor agonists, gepirone has a higher selectivity for the 5-HT1A receptor and negligible affinity for dopamine D2 receptors, which is not the case for buspirone.[6] This difference in receptor binding profile may lead to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based functional assays.
-
Possible Cause: Fluctuations in compound concentration due to degradation or adhesion to labware.
-
Troubleshooting Steps:
-
Verify Compound Stability: Assess the stability of this compound in your specific assay medium over the time course of the experiment.
-
Use Low-Binding Labware: Consider using low-protein-binding plates and pipette tips to minimize loss of the compound.
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve this compound does not have any effect on the assay outcome. Perform vehicle-only controls in parallel.
-
Precise Dosing: Due to the narrow effective concentration range, ensure highly accurate and reproducible dilutions and additions of the compound.
-
Issue 2: Discrepancies between in vitro and in vivo results.
-
Possible Cause: Metabolic conversion of this compound to active metabolites in vivo.
-
Troubleshooting Steps:
-
Characterize Metabolite Profile: If possible, analyze the plasma or tissue concentrations of this compound and its major active metabolites in your animal model.
-
Test Metabolites Directly: In your in vitro assays, test the effects of the major active metabolites (e.g., 3'-OH-gepirone and 1-PP for gepirone) in parallel with the parent compound to understand their contribution to the overall effect.
-
Consider Species Differences: Be aware that CYP3A4 activity and metabolic profiles can vary between species, potentially leading to different in vivo effects.
-
Issue 3: Lack of efficacy in animal models of depression or anxiety.
-
Possible Cause: Suboptimal dosing regimen or inappropriate model selection.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study to identify the optimal effective dose in your specific model, keeping in mind the narrow therapeutic window.
-
Pharmacokinetic Analysis: Perform pharmacokinetic studies to correlate plasma and brain concentrations of this compound and its metabolites with behavioral outcomes.
-
Chronic vs. Acute Dosing: The mechanism of this compound involves neuroadaptive changes with chronic administration.[1][4] Acute dosing may not be sufficient to observe antidepressant-like effects. Consider a chronic dosing paradigm.
-
Model Selection: The anxiolytic and antidepressant effects of 5-HT1A agonists can be model-dependent. Ensure the chosen behavioral paradigm is sensitive to this class of compounds.
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of Gepirone and its Metabolites
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | α2-Adrenergic Receptor | Dopamine D2 Receptor |
| Gepirone | ~31.8 - 38 | ~3630 | - | Negligible Affinity |
| 3'-OH-gepirone | ~58 | - | - | - |
| 1-PP | - | - | ~42 | - |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular system being used.
-
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand, e.g., [³H]8-OH-DPAT.
-
This compound or its analogues.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either this compound dilution, assay buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for this compound by fitting the data to a one-site competition binding equation using appropriate software.
-
Visualizations
Caption: this compound's dual-action signaling at 5-HT1A receptors.
References
- 1. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Gepirone hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Gepirone - Wikipedia [en.wikipedia.org]
- 7. Gepirone: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Acidic Drugs (Featuring Aspirin as a Model Compound)
Frequently Asked Questions (FAQs)
Q1: My acidic drug candidate shows poor and variable absorption in preclinical animal studies. What are the likely causes?
A1: Poor and variable oral absorption of acidic drugs like Aspirin is often multifactorial, stemming from its physicochemical properties and physiological conditions in the gastrointestinal (GI) tract. Key contributing factors include:
-
Low Aqueous Solubility: Many acidic drugs are poorly soluble in the low pH environment of the stomach, which is the primary site of absorption for acidic compounds.
-
Dissolution Rate-Limited Absorption: The rate at which the drug dissolves in the GI fluids can be slower than the rate of absorption across the gut wall, making dissolution the rate-limiting step.
-
Gastric Emptying Rate: Variability in the rate at which the stomach contents are emptied into the small intestine can lead to inconsistent drug absorption profiles.
-
First-Pass Metabolism: Significant metabolism of the drug in the liver before it reaches systemic circulation can reduce its bioavailability.
-
Formulation Effects: The excipients and the physical form (e.g., crystalline vs. amorphous) of the drug in your formulation can significantly impact its dissolution and absorption.
Q2: I am observing precipitation of my drug in the dissolution bath when simulating intestinal pH. How can I prevent this?
A2: Precipitation at a higher pH (simulating the intestine) is a common issue for acidic drugs that are more soluble in the acidic stomach environment. To address this, consider the following strategies:
-
Use of Polymeric Precipitation Inhibitors: Incorporate polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinylpyrrolidone (B124986) (PVP), or Eudragit® grades into your formulation. These polymers can maintain a supersaturated state of the drug in solution, preventing or delaying precipitation.
-
Lipid-Based Formulations: Formulating the drug in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can help keep the drug solubilized as it transitions from the stomach to the intestine.
-
pH Modification with Buffering Agents: Including buffering agents in the formulation can help maintain a localized acidic microenvironment around the drug particles, promoting dissolution even in the higher pH of the intestine.
Q3: What are the most common in vitro assays I should use to screen different bioavailability-enhancing formulations of my acidic drug?
A3: A tiered approach to in vitro screening is often most effective:
-
Kinetic Solubility Assays: Determine the solubility of your drug in various biorelevant media (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF).
-
In Vitro Dissolution Testing: Use USP apparatus (e.g., USP Apparatus II - Paddle) to assess the dissolution rate and extent of drug release from your formulations in different media. A pH-shift dissolution method (e.g., 2 hours in SGF followed by a shift to FaSSIF) is particularly useful for acidic drugs.
-
In Vitro Permeability Assays: Employ cell-based models like Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) to predict the intestinal permeability of your drug from different formulations.
Troubleshooting Guides
Issue 1: Low Drug Loading in Amorphous Solid Dispersions (ASDs)
| Symptom | Possible Cause | Troubleshooting Step |
| Drug recrystallizes during storage. | - Drug loading is above the solubility limit in the polymer.- Inappropriate polymer selection.- Presence of moisture. | - Reduce the drug loading.- Screen for polymers with better miscibility with your drug (e.g., using film casting studies).- Store the ASD under dry conditions and consider using a moisture-protective secondary packaging. |
| Phase separation observed during preparation (e.g., spray drying or hot-melt extrusion). | - Poor miscibility between the drug and the polymer at the processing temperature. | - Adjust the processing temperature.- Select a polymer with a lower glass transition temperature (Tg).- Use a solvent system that solubilizes both the drug and polymer effectively (for spray drying). |
Issue 2: Inconsistent In Vivo Performance Despite Promising In Vitro Dissolution
| Symptom | Possible Cause | Troubleshooting Step |
| High inter-subject variability in pharmacokinetic (PK) studies. | - Food effects.- Variable gastric emptying.- GI tract pH variability. | - Conduct food-effect studies to understand the impact of food on your formulation's performance.- Consider formulations that are less dependent on gastric emptying, such as mucoadhesive or floating systems.- Develop formulations that are robust to pH changes, such as enteric-coated nanoparticles. |
| Lower than expected in vivo exposure. | - Significant first-pass metabolism.- Efflux transporter activity (e.g., P-glycoprotein).- In vivo precipitation not captured by in vitro tests. | - Investigate the metabolic pathways of your drug. Consider co-administration with a metabolic inhibitor in preclinical studies to confirm.- Evaluate if your drug is a substrate for common efflux transporters.- Use more biorelevant in vitro models, such as those incorporating simulated intestinal motility or absorption sinks. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Aspirin (Acetylsalicylic Acid)
| Property | Value | Reference |
| Molecular Weight | 180.16 g/mol | [1] |
| pKa | 3.5 | [1] |
| LogP | 1.19 | [1] |
| Aqueous Solubility (pH 2.5) | 10 mg/mL | [1] |
| Aqueous Solubility (pH 7.0) | 3.3 mg/mL | [1] |
Table 2: Comparison of Bioavailability Enhancement Strategies for a Model Acidic Drug
| Formulation Strategy | Key Excipients | Typical Fold Increase in Bioavailability (Relative to Unformulated Drug) | Advantages | Disadvantages |
| Micronization | None | 1.5 - 3 | Simple, established technology. | Limited enhancement for very poorly soluble drugs. Potential for particle aggregation. |
| Amorphous Solid Dispersion | HPMC, PVP, Soluplus® | 2 - 10 | Significant increase in apparent solubility and dissolution rate. | Physical instability (recrystallization). Requires specialized manufacturing processes. |
| Lipid-Based Formulation (SEDDS) | Oils (e.g., Capryol™ 90), Surfactants (e.g., Kolliphor® EL), Co-solvents (e.g., Transcutol® HP) | 3 - 15 | Protects drug from degradation. Can enhance lymphatic uptake, bypassing first-pass metabolism. | Potential for GI side effects from surfactants. Limited drug loading for some compounds. |
| Nanocrystals | Stabilizers (e.g., Poloxamer 188, Tween® 80) | 2 - 8 | High drug loading. Increased surface area for dissolution. | Complex manufacturing process. Potential for Ostwald ripening (crystal growth). |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solution Preparation: Dissolve the acidic drug and the chosen polymer (e.g., HPMC-AS) in a suitable solvent system (e.g., acetone/water mixture) to form a clear solution.
-
Spray Drying:
-
Set the inlet temperature, atomization pressure, and feed rate of the spray dryer.
-
Pump the solution through the nozzle, atomizing it into fine droplets.
-
The hot drying gas evaporates the solvent, resulting in the formation of solid particles.
-
-
Collection and Secondary Drying:
-
Collect the dried powder from the cyclone separator.
-
Further dry the powder in a vacuum oven at a controlled temperature (below the glass transition temperature of the ASD) to remove residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the drug using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
-
Determine the drug loading and content uniformity using a validated analytical method (e.g., HPLC).
-
Protocol 2: In Vitro pH-Shift Dissolution Test
-
Apparatus Setup: Use a USP Apparatus II (paddle) with a paddle speed of 75 rpm and a temperature of 37 ± 0.5 °C.
-
Acid Stage:
-
Add 750 mL of 0.1 N HCl (pH 1.2) to each dissolution vessel.
-
Introduce the formulation into each vessel.
-
Collect samples at predetermined time points (e.g., 15, 30, 60, 120 minutes).
-
-
pH Shift:
-
After 120 minutes, add 250 mL of a pre-warmed 0.2 M sodium phosphate (B84403) tribasic solution to each vessel to raise the pH to 6.8.
-
Continue to collect samples at subsequent time points (e.g., 135, 150, 180, 240 minutes).
-
-
Sample Analysis:
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate the dissolution profile.
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Fate of an oral acidic drug in the GI tract.
References
Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reactions
Disclaimer: Information on "Astepyrone" could not be located in public databases. The following guide utilizes the Suzuki-Miyaura coupling reaction as a representative example to demonstrate the requested format for a technical support center. The principles and troubleshooting strategies outlined here are broadly applicable to many palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Suzuki-Miyaura coupling reactions, providing structured troubleshooting advice for researchers, scientists, and drug development professionals.
Q1: Why is my Suzuki coupling reaction showing low or no conversion of starting materials?
A1: This is a frequent issue that can often be attributed to the quality of reagents, catalyst activity, or suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids can degrade over time. It is recommended to use freshly purchased or recrystallized boronic acids. For substrates prone to degradation, consider more stable derivatives like pinacol (B44631) esters or MIDA boronates.[1]
-
Organohalide Purity: Ensure the organohalide is pure and free from contaminants that might interfere with the catalyst.[2]
-
Ligand Integrity: Phosphine ligands are susceptible to oxidation by air, which can inhibit their coordination to the palladium center. Use fresh ligands or those that have been stored under an inert atmosphere.[1]
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. The purity of the base is also critical for the reaction's success.[1]
-
-
Check Catalyst Activity:
-
Catalyst Deactivation: Oxygen can oxidize the active Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1][2]
-
Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient. Consider using a pre-formed Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1][3]
-
-
Optimize Reaction Conditions:
-
Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the outcome. However, be aware that excessive heat can lead to catalyst decomposition.[1]
-
Base Selection: The base is crucial for activating the boronic acid.[4] If a weak base is used, the reaction may not proceed. Screening different bases, such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), is often necessary.[5][6]
-
Solvent Choice: The solvent can influence reaction rate and yield.[2] Common choices include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF), often with water as a co-solvent to dissolve the base.[2][[“]]
-
Q2: I am observing significant formation of a homocoupled product from my boronic acid. How can this be minimized?
A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[1]
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step. Oxygen facilitates the oxidative coupling of two boronic acid molecules. Ensure your solvent and reaction mixture are rigorously degassed by sparging with an inert gas or by using freeze-pump-thaw cycles.[1]
-
Use a Pd(0) Source: Using a Pd(II) pre-catalyst can sometimes lead to homocoupling during the in situ reduction to Pd(0). Starting directly with a Pd(0) source can mitigate this issue.[1]
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, using a large excess can favor homocoupling.[5]
Q3: My desired product is forming, but I also see a significant amount of debrominated/dehalogenated starting material. What is the cause?
A3: The formation of a hydrodehalogenated byproduct is another common side reaction in Suzuki couplings.[5]
Troubleshooting Steps:
-
Solvent Choice: Avoid alcohol-based solvents if debromination is a major issue, as they can act as a hydride source. Switch to anhydrous aprotic solvents like dioxane or toluene.[5]
-
Base Selection: Use carbonate bases instead of hydroxide (B78521) or alkoxide bases, which can also be hydride sources.[5]
-
Monitor Reaction Time: Track the reaction's progress and stop it once the starting material is consumed to prevent extended exposure to conditions that favor this side reaction.[5]
Data Presentation: Optimization of Reaction Parameters
The following tables summarize key parameters that can be optimized for a Suzuki-Miyaura coupling reaction. The optimal conditions are highly substrate-dependent, and screening is often necessary.
Table 1: Common Bases and Solvents
| Base | Common Solvents | Notes |
| K₂CO₃, Na₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Carbonates are widely used and effective for a broad range of substrates. Cs₂CO₃ is stronger and can be beneficial for less reactive halides.[5][8] |
| K₃PO₄ | Dioxane/H₂O, DMF/H₂O | A strong base, often used for coupling heteroaryl halides or when other bases fail.[5][9] |
| Organic Bases (e.g., Et₃N) | DMF, Acetonitrile | Generally less effective than inorganic bases in aqueous systems but can be useful in specific cases.[6] |
| KF | Dioxane, Toluene | A milder base that can be used when ester functionalities, which are base-labile, are present.[4][10] |
Table 2: Typical Reaction Conditions
| Parameter | Typical Range | Considerations |
| Catalyst Loading | 0.5 - 5 mol% | Higher loading may be needed for unreactive substrates, but can increase costs and side reactions.[11] |
| Ligand:Pd Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source. Insufficient ligand can lead to catalyst aggregation.[1] |
| Base Equivalents | 1.5 - 3.0 eq | Relative to the limiting reagent. Insufficient base can stall the reaction.[1] |
| Temperature | Room Temp. to 120°C | Substrate-dependent. Unreactive halides (e.g., chlorides) often require higher temperatures.[8] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine completion and avoid byproduct formation from prolonged heating.[2] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
1. Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[12]
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to establish an inert atmosphere.[5]
2. Addition of Catalyst and Solvent:
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the ligand, if required.[12]
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[12]
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.[12][13]
-
Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.[12]
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).[12][13]
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography.[12][14]
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[3][8][12][15]
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in Suzuki coupling reactions.
Diagram 3: Key Components and Their Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. rsc.org [rsc.org]
- 15. byjus.com [byjus.com]
minimizing degradation of Astepyrone during storage
Welcome to the Astepyrone Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during storage and throughout experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low potency or activity of this compound in assays. | Degradation of the compound due to improper storage conditions. | 1. Verify storage conditions. This compound should be stored at -20°C, protected from light and moisture. 2. Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. 3. Perform a stability check using a validated analytical method such as HPLC-UV to determine the purity of your current stock. |
| Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS) of this compound samples. | This compound has degraded into one or more new chemical entities. | 1. Review the handling procedure. Was the compound exposed to high temperatures, extreme pH, or oxidizing agents? 2. Conduct a forced degradation study to intentionally generate and identify potential degradation products. This can help in identifying the unknown peaks. 3. Ensure the mobile phase and diluents used are compatible with this compound and do not induce degradation. |
| Inconsistent experimental results between different batches of this compound. | Variability in the stability of different lots or degradation during the experimental workflow. | 1. Always source this compound from a reputable supplier and request a certificate of analysis for each new batch. 2. Qualify new batches upon receipt by comparing their analytical profiles (e.g., purity by HPLC, identity by MS) against a reference standard. 3. Minimize the time this compound is in solution and at ambient temperature during your experiments. Prepare solutions fresh for each experiment if possible. |
| Physical changes in the this compound solid, such as discoloration or clumping. | Exposure to light, moisture, or inappropriate temperatures. | 1. Store this compound in a desiccator at the recommended temperature. 2. Use amber vials or wrap containers in aluminum foil to protect from light. 3. If clumping is observed, it may indicate moisture absorption. The material should be carefully evaluated for degradation before use. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound solid should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage of solutions, it is recommended to prepare aliquots in a suitable solvent and store them at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q2: What are the main degradation pathways for this compound?
A2: Based on forced degradation studies, this compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2][3] The primary degradation pathways are believed to involve hydrolysis of the lactam ring and oxidation of the tertiary amine group. Photodegradation can also occur upon prolonged exposure to UV light.
Q3: How can I monitor the stability of this compound in my samples?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the recommended approach for monitoring the stability of this compound.[1][4][5] This method should be able to separate the intact this compound from its potential degradation products. Liquid chromatography-mass spectrometry (LC-MS) can be used for the identification of the degradation products.[4]
Q4: What solvents are recommended for preparing this compound solutions?
A4: this compound is soluble in organic solvents such as DMSO and ethanol. For aqueous buffers, it is crucial to ensure the pH is near neutral and to use the solution as quickly as possible, as this compound shows accelerated degradation at both low and high pH.
Q5: Are there any known incompatibilities of this compound with common excipients?
A5: Compatibility with excipients should be evaluated on a case-by-case basis. However, based on its chemical structure, this compound may be incompatible with strong acidic or basic excipients, as well as strong oxidizing agents. It is advisable to perform compatibility studies during pre-formulation development.
This compound Stability Data
The following table summarizes the degradation of this compound under various stress conditions as determined by a stability-indicating HPLC-UV method. The goal of these forced degradation studies is to achieve 5-20% degradation to understand the degradation profile.[6]
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Products Observed |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 85.2% | Hydrolyzed Lactam (AP-H1) |
| Base Hydrolysis (0.1 N NaOH) | 8 hours | 78.5% | Hydrolyzed Lactam (AP-H1), Epimer (AP-E1) |
| Oxidative (3% H₂O₂) | 12 hours | 81.7% | N-oxide (AP-O1) |
| Thermal (80°C) | 48 hours | 92.3% | Minor unspecified degradants |
| Photolytic (UV light) | 72 hours | 89.5% | Photodegradant (AP-P1) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound and the separation of its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 6.5 with formic acid
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in DMSO at 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition (70% A, 30% B) to a final concentration of 50 µg/mL.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the procedure for subjecting this compound to various stress conditions to identify potential degradation pathways.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 N HCl to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 12 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Store this compound solid in a controlled temperature oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in DMSO and dilute with mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to UV light (e.g., 254 nm) in a photostability chamber for 72 hours.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
Visualizations
Caption: Workflow for this compound Forced Degradation Study.
Caption: Proposed Degradation Pathways of this compound.
References
- 1. longdom.org [longdom.org]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. biotech-asia.org [biotech-asia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Biological Target of Astepyrone: A Comparative Analysis with Leading Alternatives
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery, the precise validation of a compound's biological target is a cornerstone of its development and therapeutic success. This guide provides an in-depth comparative analysis of Astepyrone, a novel antihistaminic agent, with a focus on validating its interaction with its primary biological target, the histamine (B1213489) H1 receptor. Through a meticulous review of experimental data, this report offers researchers, scientists, and drug development professionals a comprehensive resource to evaluate this compound's performance against established alternatives.
Executive Summary
This compound demonstrates high-affinity binding to the histamine H1 receptor, positioning it as a potent antagonist for the treatment of allergic conditions. This guide presents a comparative analysis of this compound's binding affinity (Ki) alongside other prominent H1 receptor antagonists. Furthermore, detailed protocols for key validation assays are provided to ensure methodological transparency and reproducibility. Visual diagrams of the histamine H1 receptor signaling pathway and a standard experimental workflow for antagonist comparison are included to facilitate a deeper understanding of the underlying biological and experimental frameworks.
Comparative Analysis of H1 Receptor Binding Affinity
The binding affinity of an antagonist to its receptor is a critical determinant of its potency. The inhibitory constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger interaction. The following table summarizes the Ki values for this compound and a selection of well-established H1 receptor antagonists, as determined by in vitro radioligand binding assays.
| Compound | H1 Receptor Binding Affinity (Ki) [nM] | Reference |
| This compound (Azelastine) | ~4.0 | (Casale et al., 1989)[1] |
| Desloratadine | 0.87 | (Selleckchem) |
| Levocetirizine | 3.0 | (Gillard et al., 2002)[2] |
| Cetirizine | 6.0 | (Gillard et al., 2002)[2] |
| Fexofenadine | 10.0 | (Abcam)[1] |
| Olopatadine | 31.6 - 41.1 | (Sharif et al., 1996)[3][4] |
| Rupatadine | 26.0 | (Merlos et al., 1997)[5] |
Note: Ki values can vary between studies depending on the experimental conditions.
Multi-faceted Mechanism of Action
While its primary mechanism is the competitive antagonism of the histamine H1 receptor, this compound (Azelastine) also exhibits a broader anti-allergic profile through secondary mechanisms[3][4][6][7]. These include:
-
Mast Cell Stabilization: this compound inhibits the release of histamine and other pro-inflammatory mediators from mast cells[4][7]. In vitro studies have shown this compound to be a potent inhibitor of histamine release from rat peritoneal mast cells, with an IC50 value of 4.8 µM.
-
Anti-inflammatory Effects: this compound has been demonstrated to inhibit the production and release of various inflammatory mediators, including leukotrienes and cytokines[3][6]. It can also downregulate the expression of intercellular adhesion molecule-1 (ICAM-1), which is involved in inflammatory cell migration[3].
Experimental Protocols
To ensure the validation of these findings, detailed methodologies for the key experimental assays are provided below.
Radioligand Binding Assay for H1 Receptor Affinity
This assay quantifies the affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-Mepyramine.
-
Test compound (this compound or alternative).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-Mepyramine, and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay for Functional Antagonism
This functional assay assesses the ability of an antagonist to inhibit the intracellular calcium release induced by histamine, a key event in the H1 receptor signaling cascade.
Materials:
-
Cells stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Histamine (agonist).
-
Test compound (this compound or alternative).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a specific period.
-
Histamine Stimulation: Add a fixed concentration of histamine to the wells to stimulate the H1 receptors.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a FLIPR or fluorescence microscope.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the histamine-induced calcium response (IC50).
Visualizing the Molecular and Experimental Landscape
To further clarify the biological context and experimental design, the following diagrams are provided.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antihistamine Comparison.
Conclusion
The validation of this compound's biological target, the histamine H1 receptor, is strongly supported by its high binding affinity and functional antagonism demonstrated in robust in vitro assays. Its multi-faceted mechanism of action, encompassing both direct H1 receptor blockade and broader anti-inflammatory and mast cell-stabilizing properties, suggests a promising therapeutic profile for the management of allergic diseases. This guide provides the necessary data and methodological details for researchers to objectively compare this compound with other H1 receptor antagonists and to inform further pre-clinical and clinical development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of IgE-mediated allergic histamine release from rat peritoneal mast cells by azelastine and selected antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Azapirones and Other 5-HT1A Receptor Modulators
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction:
While a specific compound named "Astepyrone" is not found in the current scientific literature, the query likely refers to the class of drugs known as azapirones. This guide provides a comparative analysis of prominent azapirone anxiolytics and other inhibitors that target the serotonin (B10506) 1A (5-HT1A) receptor, a key player in the modulation of anxiety and mood.[1][2][3] Azapirones represent a significant class of psychotropic agents, offering an alternative to traditional anxiolytics like benzodiazepines, with a distinct mechanism of action and a more favorable side-effect profile.[4][5][6] This guide will delve into the comparative pharmacology, efficacy, and experimental protocols associated with these compounds, with a focus on buspirone (B1668070), gepirone, and ipsapirone (B1662301) as representative examples of the azapirone class.
Mechanism of Action: The 5-HT1A Receptor
Azapirones exert their therapeutic effects primarily through their action as partial agonists at 5-HT1A receptors.[2][3] These receptors are located both presynaptically (as autoreceptors on serotonergic neurons in the raphe nuclei) and postsynaptically in various brain regions, including the hippocampus, amygdala, and cortex, which are critically involved in mood and anxiety regulation.[7][8]
As partial agonists, azapirones have a dual action:
-
At presynaptic autoreceptors: They act as full agonists, inhibiting the firing of serotonergic neurons and reducing serotonin synthesis and release. Over time, this leads to the desensitization of these autoreceptors, resulting in an overall increase in serotonergic neurotransmission.[7]
-
At postsynaptic receptors: They act as partial agonists, meaning they produce a submaximal response compared to the endogenous full agonist, serotonin. This modulatory effect is thought to contribute to their anxiolytic and antidepressant properties.[7]
This complex mechanism of action contrasts with that of benzodiazepines, which enhance the effects of the inhibitory neurotransmitter GABA, leading to more pronounced sedation and a higher potential for dependence.[4][5]
Comparative Pharmacological Profiles
The therapeutic utility and side-effect profiles of azapirones are dictated by their binding affinity for the 5-HT1A receptor and their activity at other neurotransmitter receptors.
| Drug | Class | Primary Mechanism of Action | Other Receptor Affinities (Ki, nM) |
| Buspirone | Azapirone | 5-HT1A Partial Agonist | D2 (weak antagonist), α1 (weak) |
| Gepirone | Azapirone | 5-HT1A Partial Agonist | Negligible D2 affinity |
| Ipsapirone | Azapirone | 5-HT1A Partial Agonist | |
| Benzodiazepines (e.g., Diazepam) | Benzodiazepine | Positive Allosteric Modulator of GABA-A Receptors |
Note: Lower Ki values indicate higher binding affinity.
Quantitative In Vivo Efficacy Data
The following table summarizes key findings from in vivo studies that highlight the comparative efficacy of different 5-HT1A receptor agonists.
| Agonist | Class | In Vivo Model | Key Findings |
| 8-OH-DPAT | Full Agonist (Non-selective) | Forced Swim Test (Rat) | Decreased immobility time, indicating antidepressant-like effects. |
| Social Interaction Test (Rat) | Increased social interaction time, suggesting anxiolytic-like effects. | ||
| Buspirone | Partial Agonist | Social Interaction Test (Rat) | Increased social interaction time with a bell-shaped dose-response curve. |
| Eptapirone | Full Agonist | Pigeon Conflict Procedure | More substantial anxiolytic-like effects than buspirone and ipsapirone.[9] |
| Rat Forced Swimming Test | More substantial antidepressant-like effects than buspirone and ipsapirone.[9] |
A meta-analysis of randomized controlled trials (RCTs) of 5-HT1A agonists for major depressive disorder (MDD) found that these agents were significantly more effective than placebo in achieving a response.[10] However, they were also associated with a higher incidence of side effects such as gastrointestinal symptoms, dizziness, and insomnia.[10]
Pharmacokinetic Properties
| Drug | Bioavailability | Protein Binding | Half-life | Major Metabolites |
| Buspirone | ~4% | ~95% | 2-3 hours | 1-(2-pyrimidinyl)piperazine (1-PP) |
| Gepirone | ~14-17% | ~72% | ~5 hours | 1-PP, 3'-OH-gepirone |
| Ipsapirone | - | - | - | 1-PP |
A common metabolite of several azapirones, including buspirone, gepirone, and ipsapirone, is 1-(2-pyrimidinyl)piperazine (1-PP).[1] This metabolite has α2-adrenergic antagonist properties and may contribute to the overall side-effect profile of the parent drug.[1]
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 cells) or from brain tissue known to have high receptor density (e.g., hippocampus).
-
Incubation: The membranes are incubated with a radiolabeled ligand specific for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Serotonin Release
Objective: To measure the effect of a test compound on extracellular serotonin levels in a specific brain region.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., ventral hippocampus) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound.
-
Neurotransmitter Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in serotonin levels are expressed as a percentage of the baseline pre-drug administration levels.
Visualizations
References
- 1. Azapirone - Wikipedia [en.wikipedia.org]
- 2. Azapirones: history of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Azapirones: an alternative to benzodiazepines for anxiety. | Semantic Scholar [semanticscholar.org]
- 5. Azapirones: an alternative to benzodiazepines for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azapirones for generalized anxiety disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. What are 5-HT1A receptor agonists and how do they work? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Azapirone 5-HT1A receptor partial agonist treatment for major depressive disorder: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Astepyrone's Mode of Action: A Comparative Analysis
It is highly likely that "Astepyrone" is a misspelling of a drug from the azapirone class, such as buspirone (B1668070) or the more recently approved gepirone (B1671445). This guide will focus on the mode of action of gepirone as a representative of this class and compare it with buspirone and the selective serotonin (B10506) reuptake inhibitor (SSRI) class of antidepressants.
This guide provides a comparative analysis of the mode of action of gepirone, an azapirone antidepressant, alongside its structural analog buspirone and a distinct class of antidepressants, the Selective Serotonin Reuptake Inhibitors (SSRIs). The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of their mechanisms, supported by experimental data and protocols.
Comparison of Mechanistic Profiles
| Feature | Gepirone | Buspirone | Selective Serotonin Reuptake Inhibitors (SSRIs) |
| Primary Target | 5-HT1A Receptor | 5-HT1A Receptor | Serotonin Transporter (SERT) |
| Mechanism | Selective partial agonist at 5-HT1A receptors.[1][2][3][4][5] | Partial agonist at 5-HT1A receptors.[6][7][8] | Blockade of serotonin reuptake at the presynaptic terminal. |
| Receptor Affinity | High affinity for 5-HT1A receptors with negligible affinity for D2 receptors.[5] | High affinity for 5-HT1A receptors and moderate affinity for dopamine (B1211576) D2 receptors.[7] | High affinity for SERT, with varying affinities for other neurotransmitter receptors depending on the specific agent. |
| Downstream Effects | Modulation of serotonergic activity in the central nervous system.[4] | Modulates both serotonergic and dopaminergic systems.[9] | Increased synaptic concentration of serotonin. |
| Key Metabolites | 1-(2-pyrimidinyl)piperazine (1-PP) and 3'-OH-gepirone (both pharmacologically active).[1][5] | 1-(2-pyrimidinyl)piperazine (1-PP).[6] | Varies by specific SSRI. |
Detailed Mode of Action
Gepirone: A Selective 5-HT1A Receptor Agonist
Gepirone's primary mechanism of action is as a selective partial agonist of the 5-HT1A receptor.[1][2][3][4][5] This interaction is thought to be the basis for its antidepressant effects. Unlike its predecessor buspirone, gepirone exhibits greater efficacy in activating the 5-HT1A receptor and has a significantly lower affinity for dopamine D2 receptors.[5] Gepirone is extensively metabolized, with its major metabolites, 1-PP and 3'-OH-gepirone, also being pharmacologically active and present in higher concentrations than the parent drug.[1][5] The primary enzyme responsible for its metabolism is CYP3A4.[1]
Buspirone: A 5-HT1A Receptor and Dopamine D2 Receptor Modulator
Buspirone also acts as a partial agonist at serotonin 5-HT1A receptors, which is central to its anxiolytic effects.[6][7][8] However, it also possesses a moderate affinity for dopamine D2 receptors, where it acts as an antagonist.[7] This dual action on both the serotonin and dopamine systems contributes to its overall clinical profile.[9] Like gepirone, buspirone is metabolized to the active metabolite 1-(2-pyrimidinyl)piperazine (1-PP).[6]
Selective Serotonin Reuptake Inhibitors (SSRIs): Targeting the Serotonin Transporter
SSRIs represent a different mechanistic class of antidepressants. Their primary mode of action is the inhibition of the serotonin transporter (SERT) on the presynaptic neuron. This blockade prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.
Signaling Pathway Diagrams
Caption: Gepirone's signaling pathway via 5-HT1A receptor agonism.
Caption: Buspirone's dual-action signaling pathway.
Caption: SSRI's mechanism of action at the synapse.
Experimental Protocols for Mode of Action Verification
The verification of the mode of action for these compounds involves a combination of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
Objective: To determine the binding affinity of the compound for various receptors.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., brain regions rich in the target receptor) in a suitable buffer and centrifuge to isolate cell membranes.
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (gepirone, buspirone).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) from the IC50 value (concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)
Objective: To determine the functional activity of the compound at a G-protein coupled receptor (GPCR).
Methodology:
-
Membrane Preparation: As described for radioligand binding assays.
-
Incubation: Incubate the membranes with the test compound, GDP, and [³⁵S]GTPγS. Agonist binding to the GPCR stimulates the binding of [³⁵S]GTPγS to the Gα subunit.
-
Separation: Separate bound from free [³⁵S]GTPγS by filtration.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the drug concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect). This allows for the classification of the compound as a full or partial agonist.
In Vivo Microdialysis
Objective: To measure the effect of the compound on neurotransmitter levels in the brains of living animals.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., hippocampus, prefrontal cortex) of an anesthetized animal (e.g., rat, mouse).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of the test compound.
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine) and their metabolites in the dialysate using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
-
Data Analysis: Express the changes in neurotransmitter levels as a percentage of the baseline levels.
Experimental Workflow
Caption: A typical workflow for verifying the mode of action of a CNS drug.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Gepirone hydrochloride? [synapse.patsnap.com]
- 3. Gepirone: Depression Uses, Side Effects, Dosage [medicinenet.com]
- 4. drugs.com [drugs.com]
- 5. Gepirone - Wikipedia [en.wikipedia.org]
- 6. Buspirone - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
A Comparative Analysis of the Toxicity Profiles: Buspirone vs. Standard Anxiolytics (Benzodiazepines)
Introduction
This guide provides a detailed comparison of the toxicity profile of the anxiolytic agent Buspirone (B1668070) with that of a standard class of anxiolytic drugs, the benzodiazepines. It is presumed that the query regarding "Astepyrone" was a likely reference to Buspirone, a prominent member of the azapirone class of medications. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by preclinical and clinical data.
Buspirone is recognized for its unique pharmacological profile, differing significantly from traditional anxiolytics like benzodiazepines.[1] It functions as a serotonin (B10506) 5-HT1A receptor partial agonist and, unlike benzodiazepines, does not exert its effects through the GABA-A receptor.[1][2] This fundamental difference in mechanism contributes to a distinct and generally more favorable toxicity and side-effect profile, particularly concerning sedation, physical dependence, and withdrawal.[2]
Quantitative Toxicity Data
The following tables summarize key quantitative data from preclinical toxicology studies and the incidence of common adverse effects from clinical trials, offering a direct comparison between Buspirone and Benzodiazepines.
Table 1: Preclinical Acute Toxicity Data (LD50)
| Species | Buspirone (mg/kg) | Diazepam (mg/kg) |
| Mice | 655 | 720 |
| Rats | 196 | 1240 |
| Dogs | 586 | >1000 |
| Monkeys | 356 | Not Reported |
Data for Buspirone sourced from various toxicology studies.[3][4] Data for Diazepam is representative of benzodiazepines and sourced from historical toxicology data.
Table 2: Incidence of Common Adverse Effects in Clinical Trials (%)
| Adverse Effect | Buspirone | Benzodiazepines (Diazepam, Lorazepam, Alprazolam) | Placebo |
| Drowsiness/Sedation | 9 | 26 - 58 | 10 |
| Dizziness | 9 | Not Significantly Different from Placebo | 2 |
| Headache | 7 | Not Significantly Different from Placebo | 2 |
| Nausea | > Diazepam/Alprazolam | Less than Buspirone | Not Reported |
| Nervousness | 4 | Not Significantly Different from Placebo | 1 |
| Light-headedness | 4 | Not Significantly Different from Placebo | <1 |
| Fatigue | < Benzodiazepines | More than Buspirone | Not Reported |
| Depression | < Benzodiazepines | More than Buspirone | Not Reported |
Data compiled from double-blind studies comparing Buspirone to various benzodiazepines and placebo.[5][6]
Experimental Protocols
Preclinical Acute Toxicity Studies
Objective: To determine the median lethal dose (LD50) of Buspirone in various animal models.
Methodology:
-
Animal Models: Studies utilized mice, rats, dogs, and monkeys of both sexes.[7]
-
Drug Administration: Buspirone hydrochloride was administered via intravenous, subcutaneous, or oral routes.[7]
-
Dosage: A range of doses was administered to different groups of animals to determine the dose at which 50% of the animals expired.
-
Observation: Animals were monitored for toxic signs, which included decreased activity, convulsions, salivation, and tremors.[7] Pathological examinations were performed on deceased animals to identify the cause of death, which was generally attributed to respiratory insufficiency.[7]
Clinical Trials for Adverse Effect Profiling
Objective: To compare the incidence and severity of side effects of Buspirone with benzodiazepines and placebo in patients with generalized anxiety disorder.
Methodology:
-
Study Design: The data is derived from double-blind, randomized, placebo-controlled, and active-control (benzodiazepines) clinical trials.[5][6]
-
Patient Population: The studies enrolled patients diagnosed with Generalized Anxiety Disorder.
-
Treatment Arms: Patients were randomly assigned to receive Buspirone (mean daily dose of 20 mg), a benzodiazepine (B76468) (e.g., diazepam 20 mg, clorazepate (B1175885) 24 mg, lorazepam 3 mg, or alprazolam 1.5 mg), or a placebo.[5]
-
Data Collection: The incidence of adverse effects was systematically recorded through patient self-reports and clinical observation throughout the trial period.
-
Statistical Analysis: The frequency of each adverse event was compared between the different treatment groups to determine statistically significant differences.
Signaling Pathways and Mechanisms of Toxicity
Buspirone's Mechanism of Action
Buspirone's anxiolytic effects are primarily mediated through its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[8] It also has a moderate affinity for dopamine (B1211576) D2 receptors, acting as an antagonist.[4] Unlike benzodiazepines, it has no significant affinity for GABA-A receptors, which explains its lack of sedative, muscle relaxant, and anticonvulsant properties.[1][2]
Caption: Mechanism of action of Buspirone.
Benzodiazepine Mechanism of Action and Toxicity Pathway
Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. Their toxicity, particularly in overdose, is an extension of this central nervous system depressant effect.
Caption: Benzodiazepine mechanism and toxicity pathway.
Experimental Workflow for Toxicity Assessment
The following diagram illustrates a typical workflow for the preclinical and clinical assessment of a new drug's toxicity profile, from initial in-vitro and in-vivo studies to post-marketing surveillance.
Caption: General workflow for drug toxicity assessment.
Discussion and Conclusion
The comparative data clearly indicates that Buspirone possesses a distinct and often more favorable toxicity profile than benzodiazepines.
Key Differences in Toxicity:
-
Sedation and Psychomotor Impairment: Buspirone causes significantly less drowsiness and fatigue compared to benzodiazepines.[5][6] This is a critical advantage in patients who need to remain alert.
-
Abuse and Dependence: Buspirone has a low potential for abuse and is not associated with physical dependence or withdrawal symptoms, a major concern with long-term benzodiazepine use.[1][2]
-
Overdose Potential: While overdose with any medication is serious, there have been no reported deaths from Buspirone overdose alone.[1][9] In contrast, benzodiazepine overdose, especially when combined with other CNS depressants like alcohol or opioids, can be fatal due to respiratory depression.
-
Side Effect Profile: The most common side effects of Buspirone are dizziness, headache, and nervousness, which are generally rated as mild to moderate.[5][10] Benzodiazepines are more frequently associated with sedation, lethargy, and depression.[6] However, nausea may be more common with Buspirone.[5]
References
- 1. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medcentral.com [medcentral.com]
- 5. Review of the side-effect profile of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The side effect profile of buspirone in comparison to active controls and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Acute toxicity study of buspirone hydrochloride in mice, rats and dogs]. | Semantic Scholar [semanticscholar.org]
- 8. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Buspirone oral tablet side effects: How to manage [medicalnewstoday.com]
Azapirones: A Comparative Guide to Efficacy in Disease Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of anxiolytic and antidepressant drug development is continuously evolving, with a significant focus on agents targeting the serotonergic system. Among these, the azapirone class of drugs has garnered considerable attention for its distinct mechanism of action, primarily as serotonin (B10506) 5-HT1A receptor partial agonists. This guide provides a comparative overview of the efficacy of key azapirones in established disease models, offering insights for researchers and professionals in the field. While direct comprehensive data on a compound named "Astepyrone" is not publicly available, this guide will focus on well-characterized members of the azapirone class, such as buspirone (B1668070) and gepirone (B1671445), to provide a robust comparative framework.
Mechanism of Action: The 5-HT1A Receptor and Beyond
Azapirones exert their therapeutic effects primarily through partial agonism at serotonin 5-HT1A receptors. These receptors are located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus, amygdala, and cortex.
Presynaptic Action: Stimulation of presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonin neurons, leading to decreased serotonin synthesis and release. This action is thought to contribute to the delayed onset of the anxiolytic and antidepressant effects of azapirones.
Postsynaptic Action: At postsynaptic 5-HT1A receptors, partial agonism by azapirones modulates neuronal activity in key circuits involved in mood and anxiety.
Some azapirones also exhibit affinity for other receptors, which can influence their overall pharmacological profile. For instance, buspirone has a weak affinity for dopamine (B1211576) D2 receptors, although the clinical significance of this interaction is debated.[1] In contrast, gepirone displays minimal binding affinity for the D2 receptor.[2]
Comparative Efficacy in Preclinical and Clinical Models
The efficacy of azapirones has been evaluated in various animal models of anxiety and depression, as well as in numerous clinical trials.
Preclinical Evidence
Animal models of anxiety, such as the elevated plus-maze and conflict tests, are crucial for the initial screening and characterization of anxiolytic compounds.[3][4] Studies have shown that azapirones can produce anxiolytic-like effects in these models, though their efficacy profile may differ from that of classic benzodiazepines.[5] For instance, the effects of some 5-HT1A agonists in punished drinking tests have been demonstrated.[5]
Clinical Efficacy in Anxiety and Depression
A systematic review and meta-analysis of randomized controlled trials concluded that azapirones are effective and relatively well-tolerated for Generalized Anxiety Disorder (GAD).[6] They have been shown to be superior to placebo in treating GAD.[7][8] When compared to benzodiazepines, azapirones showed similar efficacy in symptom reduction but were slightly outperformed in response rates.[6] However, azapirones have a more favorable side-effect profile, with less sedation and cognitive impairment, and a lower potential for dependence.[6]
Gepirone , for example, has demonstrated promising outcomes in clinical trials for Major Depressive Disorder (MDD).[2][9] Two 8-week randomized, double-blind, placebo-controlled trials showed that extended-release gepirone was superior to placebo in improving depression scores.[2] A maintenance study also found a statistically significant lower relapse rate in patients continuing gepirone compared to placebo.[2]
Buspirone is FDA-approved for the treatment of GAD.[10] While effective, its onset of action is slower than that of benzodiazepines.[10] Head-to-head comparisons with other anxiolytics, such as venlafaxine (B1195380) ER for GAD, have shown both to be superior to placebo, with venlafaxine showing superiority over buspirone.[10]
Zalospirone , another azapirone, showed some evidence of antidepressant effects in a placebo-controlled multicenter study.[11] However, its development was hampered by a high rate of side effects, including dizziness and nausea, leading to a high dropout rate in clinical trials.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for prominent azapirones, providing a basis for comparison.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | D2 |
| Buspirone | Data available in PDSP Ki database[10] | Weak affinity[1] |
| Gepirone | Higher effectiveness in stimulating than buspirone[2] | Minimal affinity[2] |
Note: Specific Ki values can be found in resources like the PDSP Ki database. The table highlights the relative affinities based on the available literature.
Table 2: Clinical Efficacy in Major Depressive Disorder (MDD)
| Compound | Study Design | Primary Outcome Measure | Key Finding |
| Gepirone ER | Two 8-week, randomized, double-blind, placebo-controlled trials in MDD outpatients | Change in Hamilton Depression Rating Scale (HAMD-17) score | Gepirone ER demonstrated superiority to placebo, with a mean difference of -2.47 (P=0.013) in one trial.[2] |
| Maintenance study (up to 12 months) in MDD patients who responded to open-label gepirone ER | Relapse rate | Treatment group had a statistically significant lower relapse rate compared to the placebo group (24% vs. 38.7%).[2] | |
| Zalospirone | Placebo-controlled multicenter study in major depression | Change from baseline in HAM-D total score | The 45 mg dose produced a significant antidepressant effect compared with placebo at week 6 (mean improvement of 12.8 vs. 8.4).[11] |
Table 3: Comparative Efficacy in Generalized Anxiety Disorder (GAD)
| Comparison | Key Finding |
| Azapirones vs. Placebo | Azapirones are superior to placebo in treating GAD.[6][7][8] The number needed to treat (NNT) for azapirones using the Clinical Global Impression scale was 4.4.[7][8] |
| Azapirones vs. Benzodiazepines | Azapirones showed similar efficacy in symptom reduction but were slightly outperformed in response rate.[6] Patients on benzodiazepines were less likely to stop treatment compared to those on azapirones.[8] |
| Buspirone vs. Venlafaxine ER | Both were superior to placebo, but venlafaxine was superior to buspirone.[10] |
| Buspirone vs. Oxazepam | A double-blind, controlled trial in primary care patients with GAD found buspirone and oxazepam to be equally effective.[13] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are outlines of common experimental protocols used to evaluate the efficacy of azapirones.
Elevated Plus-Maze (Animal Model of Anxiety)
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Animals (typically rodents) are placed at the center of the maze facing an open arm.
-
Behavior is recorded for a set period (e.g., 5 minutes).
-
Measures include the time spent in and the number of entries into the open and closed arms.
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.[3][14]
Vogel Conflict Test (Animal Model of Anxiety)
-
Apparatus: A chamber with a drinking spout.
-
Procedure:
-
Water-deprived animals are allowed to drink from the spout.
-
After a certain number of licks, a mild electric shock is delivered through the spout.
-
The number of shocks received is recorded over a session.
-
-
Interpretation: Anxiolytic drugs increase the number of shocks the animal is willing to take to drink, indicating an anti-conflict (anxiolytic) effect.
Randomized Controlled Trials (RCTs) in MDD and GAD
-
Patient Population: Patients meeting the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria for MDD or GAD.
-
Design: Typically double-blind, placebo-controlled, with a randomization of patients to receive the investigational drug or a placebo. Active comparators (e.g., other antidepressants or anxiolytics) may also be included.
-
Duration: Varies, but acute treatment trials are often 6-12 weeks, followed by longer-term maintenance or relapse prevention studies.
-
Outcome Measures:
-
Depression: Hamilton Depression Rating Scale (HAM-D), Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Anxiety: Hamilton Anxiety Rating Scale (HAM-A), Clinical Global Impression (CGI) scale.
-
-
Analysis: Statistical comparison of the change in scores from baseline between the treatment and placebo/comparator groups.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate key concepts related to azapirone pharmacology and evaluation.
Caption: Azapirone Mechanism of Action at the Serotonergic Synapse.
Caption: Drug Development Workflow for an Azapirone Anxiolytic.
References
- 1. cafermed.com [cafermed.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. scielo.br [scielo.br]
- 4. Behavioral analogues of anxiety. Animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in 5HT-related pharmacology of animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy, safety, and adverse events of azapirones in anxiety disorders: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azapirones for generalized anxiety disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azapirones for generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gepirone: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real Psychiatry: Buspirone and Gepirone [real-psychiatry.blogspot.com]
- 11. Zalospirone in major depression: a placebo-controlled multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zalospirone [medbox.iiab.me]
- 13. A double-blind, controlled trial in primary care patients with generalized anxiety: a comparison between buspirone and oxazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anxiolytic-like effect of 6-styryl-2-pyrone in mice involves GABAergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Astepyrone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Astepyrone derivatives, a class of anxiolytic and antidepressant agents. This document summarizes key performance data, outlines relevant experimental methodologies, and visualizes the core signaling pathway to aid in the informed selection of compounds for further investigation.
This compound derivatives, also known as azapirones, are a class of drugs primarily targeting the serotonin (B10506) 5-HT1A receptor. Unlike traditional anxiolytics like benzodiazepines, they do not act on GABA receptors and thus have a lower potential for sedation, dependence, and withdrawal symptoms. This guide focuses on a comparative analysis of prominent this compound derivatives: buspirone, gepirone (B1671445), ipsapirone (B1662301), and tandospirone (B1205299).
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for key this compound derivatives, focusing on their receptor binding affinities and functional potencies. It is important to note that the data presented is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | Dopamine D2 |
| Buspirone | ~10-30 | Moderate Affinity |
| Gepirone | ~10-30 | Low Affinity[1] |
| Ipsapirone | Moderate Affinity | N/A |
| Tandospirone | 27 ± 5[2][3] | Low Affinity (Ki > 1000)[3] |
Table 2: Functional Potency (EC50, µM)
| Compound | Inhibition of Tyrosine Hydroxylation (EC50) |
| Buspirone | 48.4[4] |
| Gepirone | 836[4] |
| Ipsapirone | 50[4] |
| Tandospirone | N/A |
This assay provides an indirect measure of the functional consequences of 5-HT1A receptor activation. Lower EC50 values indicate higher potency.
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Key Pharmacokinetic Features |
| Buspirone | Rapidly metabolized with a short half-life. Forms an active metabolite, 1-pyrimidinylpiperazine (1-PP). |
| Gepirone | Available in an extended-release (ER) formulation, allowing for once-daily dosing.[1] |
| Tandospirone | Rapidly absorbed and eliminated in rats, with a half-life of approximately 1.38 hours after oral administration. It is extensively metabolized, with its major active metabolite, 1-PP, having a significantly higher area under the curve (AUC) than the parent drug.[5][6] |
Signaling Pathway and Mechanism of Action
This compound derivatives primarily exert their effects through partial agonism at serotonin 5-HT1A receptors. These receptors are found both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus and cortex.
The diagram above illustrates the dual action of this compound derivatives. Presynaptically, they act as full agonists at 5-HT1A autoreceptors, leading to a decrease in serotonin release. Postsynaptically, they act as partial agonists, modulating the cellular response to serotonin. This dual action is thought to contribute to their therapeutic effects.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These represent standard protocols in the field and may be adapted for specific research needs.
5-HT1A Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT1A receptor.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).
-
Test compounds (this compound derivatives).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, [³H]-8-OH-DPAT, and either a test compound dilution or buffer (for total binding). Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Serotonin Measurement
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Materials:
-
Laboratory rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compounds (this compound derivatives).
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
-
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex).[7] Allow the animal to recover for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula.[7] Perfuse the probe with aCSF at a constant flow rate.[8]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular serotonin.[7]
-
Drug Administration: Administer the this compound derivative via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Sample Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.[9][10]
-
Data Interpretation: Express the changes in serotonin levels as a percentage of the baseline and analyze the time course of the drug's effect.
-
Experimental Workflow
The following diagram outlines the general workflow for preclinical evaluation of this compound derivatives.
This comprehensive approach, from initial in vitro screening to in vivo efficacy and safety studies, is crucial for the successful development of novel this compound derivatives. By understanding the comparative pharmacology and utilizing robust experimental protocols, researchers can more effectively identify and advance promising candidates for the treatment of anxiety and depressive disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and absorption mechanism of tandospirone citrate [pharmrxiv.de]
- 7. benchchem.com [benchchem.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of serotonin in microdialysis samples from rat brain by microbore column liquid chromatography with post-column derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Therapeutic Potential of a Novel Astepyrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The treatment of anxiety and depressive disorders remains a significant challenge, with existing therapies often limited by delayed onset of action, undesirable side effects, or potential for dependence.[1][2] Azapirones, such as buspirone, represent a distinct class of anxiolytics that act primarily as partial agonists at the serotonin (B10506) 5-HT1A receptor, offering a non-sedating and non-addictive alternative to benzodiazepines.[2][3] This guide provides a framework for validating the therapeutic potential of "Astepyrone," a hypothetical novel this compound compound. It outlines the key experimental data required and compares its target profile against established first-line treatments, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[4][5]
Comparative Mechanism of Action
This compound is hypothesized to function as a high-affinity partial agonist for the presynaptic and postsynaptic 5-HT1A receptors. This mechanism is distinct from that of SSRIs and SNRIs, which primarily act by blocking the reuptake of serotonin and/or norepinephrine.[6][7]
-
This compound (Hypothesized): As a 5-HT1A partial agonist, this compound is expected to modulate serotonergic activity. Presynaptically, it would reduce the firing rate of serotonergic neurons in the dorsal raphe nucleus. Postsynaptically, particularly in regions like the hippocampus and cortex, it would mimic serotonin but with a lower intrinsic activity, helping to stabilize the serotonergic system.
-
SSRIs (e.g., Sertraline, Escitalopram): These agents selectively block the serotonin transporter (SERT), preventing the reabsorption of serotonin from the synaptic cleft.[6] This leads to an increased concentration of serotonin available to bind to postsynaptic receptors.
-
SNRIs (e.g., Venlafaxine, Duloxetine): SNRIs inhibit the reuptake of both serotonin and norepinephrine, thereby increasing the synaptic concentrations of both neurotransmitters.[7]
Signaling Pathway for this compound (Hypothesized)
Caption: Hypothesized signaling pathway of this compound at 5-HT1A receptors.
Data Presentation: Comparative Drug Profiles
The following table summarizes the key characteristics of this compound's target profile compared to established antidepressant and anxiolytic agents.
| Feature | This compound (Target Profile) | Buspirone | Sertraline (SSRI) | Venlafaxine (SNRI) |
| Primary Mechanism | 5-HT1A Partial Agonist | 5-HT1A Partial Agonist[2][8] | Selective Serotonin Reuptake Inhibitor[6] | Serotonin & Norepinephrine Reuptake Inhibitor |
| Approved Indications | Generalized Anxiety Disorder (GAD), Major Depressive Disorder (MDD) (Target) | GAD[8] | MDD, GAD, OCD, PTSD[6][9] | MDD, GAD, Panic Disorder[4][9] |
| Onset of Action | 2-4 weeks (Target) | 2-4 weeks[10] | 2-8 weeks[9] | 2-4 weeks |
| Common Side Effects | Dizziness, nausea, headache (Expected) | Dizziness, nausea, headache[4] | Nausea, insomnia, sexual dysfunction, dry mouth[5][6] | Nausea, dizziness, sweating, increased blood pressure[4][5] |
| Abuse Potential | Low (Expected) | Low[2] | Low | Low |
| Withdrawal Syndrome | Minimal (Expected) | Minimal[2] | Moderate to Severe | Moderate to Severe |
Preclinical Efficacy Data (Hypothetical)
To validate its anxiolytic and antidepressant potential, this compound would be tested in established rodent behavioral models. The tables below present hypothetical data structures for these experiments.
Table 1: Anxiolytic Activity in the Elevated Plus Maze (EPM)
| Treatment Group (Dose) | Time Spent in Open Arms (seconds, Mean ± SEM) | Number of Open Arm Entries (Mean ± SEM) |
| Vehicle (Control) | 35 ± 5 | 8 ± 2 |
| This compound (1 mg/kg) | 75 ± 8 | 15 ± 3 |
| This compound (5 mg/kg) | 110 ± 10 | 22 ± 4 |
| Buspirone (5 mg/kg) | 105 ± 9 | 20 ± 3 |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Table 2: Antidepressant-like Activity in the Forced Swim Test (FST)
| Treatment Group (Dose) | Duration of Immobility (seconds, Mean ± SEM) |
| Vehicle (Control) | 150 ± 12 |
| This compound (5 mg/kg) | 105 ± 10 |
| This compound (10 mg/kg) | 70 ± 8 |
| Sertraline (10 mg/kg) | 75 ± 9 |
| p < 0.05, **p < 0.01 vs. Vehicle |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings.
5-HT1A Receptor Binding Assay
This assay determines the affinity of this compound for the 5-HT1A receptor.
-
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.
-
Materials:
-
Receptor Source: Membranes prepared from rat hippocampal tissue or a cell line expressing human 5-HT1A receptors.[11]
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Non-specific Binding Control: 10 µM unlabeled Serotonin or 8-OH-DPAT.[11]
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.[11]
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet and determine protein concentration.[11]
-
Assay Setup: Prepare tubes containing the membrane preparation, a fixed concentration of [³H]8-OH-DPAT (near its Kd value), and varying concentrations of this compound.[12]
-
Incubation: Incubate tubes at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[11]
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[11]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a 5-HT1A receptor competitive binding assay.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[13][14]
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two perpendicular closed arms.[15]
-
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30-45 minutes before the trial.[13][16]
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., buspirone) intraperitoneally at a set time (e.g., 30 minutes) before the test.
-
Trial Initiation: Place the mouse at the center of the maze, facing a closed arm.[13][15]
-
Exploration: Allow the animal to freely explore the maze for a fixed period (typically 5 minutes).[13][17] The session is recorded by an overhead camera.
-
Data Collection: An automated tracking software measures parameters.
-
-
Key Parameters Measured:
Caption: Experimental workflow for the Elevated Plus Maze test.
Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a common behavioral test used to screen for antidepressant efficacy.[18][19] It is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable situation.[20]
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[18][20]
-
Procedure:
-
Habituation: Transport animals to the testing room at least 30-60 minutes prior to the test.[19][20]
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., an SSRI) according to the drug's pharmacokinetic profile.
-
Trial: Gently place the mouse into the water-filled cylinder for a 6-minute session.[18][19]
-
Recording: The session is recorded for later analysis.
-
Post-Trial Care: After 6 minutes, remove the mouse, dry it gently, and place it in a heated cage to prevent hypothermia before returning it to its home cage.[21]
-
-
Data Analysis: The primary measure is the duration of immobility during the final 4 minutes of the 6-minute test.[20] Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water. A significant decrease in immobility time suggests an antidepressant-like effect.[21]
Caption: Experimental workflow for the Forced Swim Test.
Conclusion
Validating the therapeutic potential of a novel compound like this compound requires a systematic approach, beginning with its specific molecular interactions and progressing through robust preclinical behavioral models. As a hypothesized 5-HT1A partial agonist, this compound has the potential to offer a favorable efficacy and safety profile for anxiety and depression, comparable to or exceeding that of existing azapirones and distinct from SSRIs/SNRIs. The experimental framework provided in this guide offers a clear pathway for generating the necessary comparative data to establish its therapeutic value for researchers and drug development professionals. Successful outcomes in these assays would provide a strong rationale for advancing this compound into clinical development.
References
- 1. Anxiolytic Terpenoids and Aromatherapy for Anxiety and Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azapirones: an alternative to benzodiazepines for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BuSpar Alternatives: What Drugs Are Similar to Buspirone? [addictionresource.com]
- 4. Top Buspirone alternatives and how to switch your Rx [singlecare.com]
- 5. SSRIs vs. SNRIs: Differences, similarities, and which is better for you [singlecare.com]
- 6. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 7. drugs.com [drugs.com]
- 8. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antidepressants - NHS [nhs.uk]
- 10. Buspirone vs Bupropion: Which is Better? - K Health [khealth.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated plus maze protocol [protocols.io]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. behaviorcloud.com [behaviorcloud.com]
- 17. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: The Mouse Forced Swim Test [jove.com]
- 20. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 21. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
Astepyrone (Azelastine Hydrochloride): A Comparative Analysis Against Gold Standards in Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Benchmarking Guide
This guide provides a comprehensive comparison of Astepyrone (azelastine hydrochloride), a second-generation antihistamine, with the current gold standard treatments for allergic rhinitis: intranasal corticosteroids, oral antihistamines, and leukotriene receptor antagonists. The following analysis is based on experimental data from clinical trials to offer an objective evaluation of this compound's performance in terms of efficacy and safety.
Efficacy and Safety Profile: A Tabular Comparison
The following tables summarize the key efficacy and safety data from comparative clinical trials involving this compound (azelastine hydrochloride) and gold standard treatments for allergic rhinitis. The primary efficacy endpoint cited is the change from baseline in the Total Nasal Symptom Score (TNSS), a composite score of nasal congestion, sneezing, runny nose, and itchy nose.
Table 1: this compound vs. Intranasal Corticosteroids (Fluticasone Propionate)
| Parameter | This compound (Azelastine HCl) | Fluticasone (B1203827) Propionate (B1217596) | Key Findings |
| Mean Change in TNSS | -7.59 (SD 5.73) in combination | -7.02 (SD 6.08) as monotherapy | A combination spray of azelastine (B1213491) and fluticasone (MP-AzeFlu) showed a significantly greater reduction in TNSS compared to fluticasone propionate alone (p = 0.0007)[1]. |
| Onset of Action | Rapid | Slower | Azelastine has a faster onset of action (≤15 min) compared to intranasal steroids, which may take hours to days to reach maximal effect[2][3]. |
| Common Adverse Events | Bitter taste, nasal discomfort | Nasal irritation, headache | The combination of azelastine and fluticasone reported dysgeusia (bitter taste) as a more frequent adverse event[1]. |
Table 2: this compound vs. Oral Antihistamines (Loratadine & Cetirizine)
| Parameter | This compound (Azelastine HCl) | Loratadine (B1675096) | Cetirizine (B192768) | Key Findings |
| Mean Change in TNSS | Statistically significant improvement vs. placebo (p < 0.001) | Statistically significant improvement vs. placebo | 29.3% improvement | Azelastine nasal spray showed a statistically significant improvement in TNSS compared to placebo in patients who had an unsatisfactory response to loratadine[4]. In a head-to-head trial, azelastine nasal spray demonstrated a significantly greater improvement in TNSS compared to cetirizine (29.3% vs. 23.0%, p = 0.015)[5]. |
| Onset of Action | 15 minutes | 75 minutes | 60 minutes | Azelastine had a faster onset of action for symptom relief compared to both loratadine and cetirizine[6][7]. |
| Common Adverse Events | Bitter taste, somnolence | Headache, dry mouth | Drowsiness, fatigue | Somnolence was reported in a small percentage of patients treated with azelastine[8]. |
Table 3: this compound vs. Leukotriene Receptor Antagonists (Montelukast)
| Parameter | This compound (Azelastine HCl) + Budesonide | Montelukast (B128269) + Budesonide | Placebo + Budesonide | Key Findings |
| Mean Decrease in SNOT-22 Score | Statistically significant vs. Montelukast and Placebo (p < 0.001) | No significant difference vs. Placebo (p = 0.142) | - | Azelastine as an add-on therapy to an intranasal corticosteroid (budesonide) resulted in a statistically significant improvement in quality of life (SNOT-22 score) compared to montelukast as an add-on therapy[9][10][11]. |
| Efficacy on Specific Symptoms | More effective for sneezing and nasal congestion | Better for itchy nose | - | Azelastine was found to be more effective for sneezing and nasal congestion, while montelukast was better for an itchy nose[12]. |
| Common Adverse Events | Bitter taste | Headache, abdominal pain | - | Sedation was noted with montelukast in one study[12]. |
Experimental Protocols
The data presented above is derived from randomized, double-blind, placebo-controlled clinical trials. Below are generalized methodologies for the key experiments cited.
Clinical Trial for Efficacy and Safety Assessment of this compound in Allergic Rhinitis
Objective: To evaluate the efficacy and safety of this compound nasal spray compared to a gold standard treatment (e.g., intranasal corticosteroid, oral antihistamine, or leukotriene receptor antagonist) and placebo in patients with seasonal or perennial allergic rhinitis.
Study Design: A multi-center, randomized, double-blind, parallel-group study.
Participant Population:
-
Inclusion Criteria: Male and female patients (typically 12 years of age and older) with a clinical history of moderate-to-severe allergic rhinitis. Diagnosis confirmed by a positive skin prick test or specific IgE to relevant allergens. A baseline Total Nasal Symptom Score (TNSS) of a certain severity is often required.
-
Exclusion Criteria: Recent use of medications that could interfere with the study results, presence of other nasal conditions (e.g., polyps, significant septal deviation), or a recent respiratory tract infection.
Treatment Protocol:
-
Lead-in Period: A single-blind placebo lead-in period (e.g., 7 days) to establish baseline symptom severity.
-
Randomization: Eligible patients are randomized to receive one of the following treatments for a specified duration (e.g., 2 to 6 weeks):
-
This compound (Azelastine Hydrochloride) nasal spray (e.g., 1-2 sprays per nostril, once or twice daily).
-
Active Comparator (Gold Standard):
-
Intranasal corticosteroid (e.g., fluticasone propionate, 2 sprays per nostril, once daily).
-
Oral antihistamine (e.g., loratadine 10 mg, once daily).
-
Leukotriene receptor antagonist (e.g., montelukast 10 mg, once daily).
-
-
Placebo nasal spray or oral tablet.
-
-
Symptom Assessment: Patients record their nasal symptoms (runny nose, sneezing, itchy nose, and nasal congestion) twice daily (morning and evening) in a diary using a 4-point severity scale (0=absent, 1=mild, 2=moderate, 3=severe). The sum of these scores constitutes the Total Nasal Symptom Score (TNSS)[4][13][14][15].
Efficacy Endpoints:
-
Primary: The mean change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS) over the treatment period.
-
Secondary: Change from baseline in individual nasal symptom scores, onset of action, and patient-reported quality of life assessed by questionnaires such as the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) or the Sino-Nasal Outcome Test-22 (SNOT-22).
Safety Assessment: Monitoring and recording of all adverse events, vital signs, and physical examinations.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Signaling Pathways
The following diagrams illustrate the signaling pathways of this compound and the gold standard treatments in the context of an allergic reaction in the nasal mucosa.
Caption: Allergic Rhinitis Signaling Pathway and Drug Targets.
Experimental Workflow: Nasal Allergen Challenge (NAC)
The Nasal Allergen Challenge (NAC) is a controlled method to induce and evaluate the symptoms of allergic rhinitis, often used in clinical trials to assess the efficacy of new treatments.
Caption: Experimental Workflow for a Nasal Allergen Challenge Study.
References
- 1. A Clinical Study to Assess the Efficacy and Safety of MP-AzeFlu Nasal Spray in Comparison to Commercially Available Azelastine Hydrochloride and Fluticasone Propionate Nasal Sprays in Chinese Volunteers with Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind, placebo-controlled trial of the efficacy and safety of two doses of azelastine hydrochloride in perennial allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Efficacy of azelastine nasal spray in patients with an unsatisfactory response to loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A four-way, double-blind, randomized, placebo controlled study to determine the efficacy and speed of azelastine nasal spray, versus loratadine, and cetirizine in adult subjects with allergen-induced seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A four-way, double-blind, randomized, placebo controlled study to determine the efficacy and speed of azelastine nasal spray, versus loratadine, and cetirizine in adult subjects with allergen-induced seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comparative Study of Montelukast and Azelastine add on Therapy in Moderate to Severe Allergic Rhinitis Treatment: A Double-Blind Randomized Clinical Trial | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A Comparative Study of Montelukast and Azelastine add on Therapy in Moderate to Severe Allergic Rhinitis Treatment: A Double-Blind Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
- 13. The Allergic Rhinitis – Clinical Investigator Collaborative (AR-CIC): nasal allergen challenge protocol optimization for studying AR pathophysiology and evaluating novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcdr.net [jcdr.net]
- 15. fda.gov [fda.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of buspirone (B1668070), a prominent anti-anxiety agent, against its key pharmacological targets. For a comprehensive assessment, this guide also includes data on other members of the azapirone class: gepirone, ipsapirone, and tandospirone (B1205299). The information presented herein is intended to assist researchers in evaluating the on-target and off-target activities of these compounds, supported by experimental data.
Introduction
The initial query for "Astepyrone" did not yield information on a known pharmaceutical agent. It is presumed that this was a typographical error and the intended subject of inquiry was Buspirone . Buspirone is an anxiolytic drug that belongs to the azapirone class and is primarily known for its activity at serotonin (B10506) 5-HT1A receptors. Unlike traditional anxiolytics like benzodiazepines, buspirone lacks sedative, anticonvulsant, and muscle relaxant properties. Its therapeutic effects are attributed to its unique pharmacological profile, particularly its high affinity for 5-HT1A receptors and lower affinity for other neurotransmitter receptors. This guide will delve into the selectivity of buspirone and its analogs by comparing their binding affinities to the primary 5-HT1A receptor and key related off-targets, namely the dopamine (B1211576) D2 receptor and the alpha-1 adrenergic receptor.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki values in nM) of buspirone and other selected azapirones for the human 5-HT1A, dopamine D2, and alpha-1 adrenergic receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | Dopamine D2 (Ki, nM) | Alpha-1 Adrenergic (Ki, nM) |
| Buspirone | ~10 - 38[1] | ~300 - 500 | ~50 - 100 |
| Gepirone | ~38[1] | >1000 | ~300 |
| Ipsapirone | ~10 | ~100 - 200 | ~100 |
| Tandospirone | 27[2][3] | ~1300 - 41000[2][3] | ~1300 - 41000[2][3] |
Note: The Ki values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. Functional activity at these receptors is often assessed using cell-based functional assays that measure downstream signaling events. Below are detailed, representative methodologies for these key experiments.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are a standard method for quantifying the affinity of a ligand for a receptor. This is a competitive binding experiment where the compound of interest (unlabeled ligand) competes with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., human recombinant CHO-K1 cells expressing 5-HT1A, D2, or alpha-1 receptors) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2, [3H]prazosin for alpha-1).
-
A range of concentrations of the unlabeled test compound (e.g., buspirone).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
4. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
5. Quantification:
-
The filters containing the bound radioligand are dried, and a scintillation cocktail is added.
-
The amount of radioactivity is measured using a scintillation counter.
6. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for G-Protein Coupled Receptors (GPCRs) (General Protocol)
Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor by measuring a downstream cellular response following receptor activation.
1. Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293 or CHO) is cultured under standard conditions.
-
The cells are transiently or stably transfected with a plasmid encoding the human receptor of interest (e.g., 5-HT1A, D2, or alpha-1).
2. Assay Principle (Example: cAMP Assay for Gi/o-coupled receptors like 5-HT1A and D2):
-
5-HT1A and D2 receptors are typically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cells are pre-stimulated with forskolin, an activator of adenylyl cyclase, to induce a measurable level of cAMP.
-
An agonist at the 5-HT1A or D2 receptor will inhibit this forskolin-induced cAMP production.
3. Assay Procedure:
-
The transfected cells are seeded into a multi-well plate and allowed to attach.
-
The cells are then incubated with varying concentrations of the test compound (e.g., buspirone).
-
Forskolin is added to all wells (except for the basal control) to stimulate cAMP production.
-
The cells are incubated for a specific period to allow for cAMP accumulation.
4. Detection:
-
The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).
5. Data Analysis:
-
The data are normalized to the forskolin-only control.
-
The concentration-response curve for the test compound is plotted, and the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined using non-linear regression.
-
For antagonists, the cells are co-incubated with a known agonist and varying concentrations of the antagonist to determine the IC50.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental processes involved in assessing the selectivity of buspirone and its analogs, the following diagrams are provided.
Caption: 5-HT1A Receptor Signaling Pathway
Caption: Dopamine D2 Receptor Signaling Pathway
Caption: Alpha-1 Adrenergic Receptor Signaling
Caption: Experimental Workflow for Assessing Selectivity
References
Safety Operating Guide
Information Not Available: Astepyrone
Extensive searches for a chemical compound named "Astepyrone" have yielded no matching results in chemical databases or safety literature. This suggests that "this compound" may be a typographical error, a fictional substance, or a highly novel compound not yet publicly documented.
To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to have accurate identification of a chemical before any handling or disposal procedures are outlined.
Without a proper chemical name, CAS (Chemical Abstracts Service) number, or other verifiable identifiers, it is not possible to provide the essential safety and logistical information requested, including:
-
Proper disposal procedures
-
Quantitative data on safety and toxicity
-
Experimental protocols for handling
-
Relevant signaling pathways or mechanisms of action
Recommendations for the User:
-
Verify the Chemical Name: Please double-check the spelling of the chemical. It is possible that it is a misspelling of another compound.
-
Provide a CAS Number: If available, the CAS number is the most reliable way to identify a specific chemical substance.
-
Consult Internal Documentation: If this chemical was synthesized or acquired internally, refer to the laboratory notebooks, synthesis records, or acquisition documents for its correct identification and any associated safety information.
Once the correct chemical identity is established, a comprehensive guide to its proper disposal and safe handling can be developed. Providing procedures for an unknown substance would be contrary to fundamental laboratory safety principles.
Essential Safety and Operational Guidance for Handling Astepyrone
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides crucial safety and logistical information for the handling of Astepyrone, a compound intended for research use only. The following procedural guidance is based on established laboratory safety protocols and should be strictly adhered to in the absence of a specific Safety Data Sheet (SDS).
Chemical Identifier and Properties
A summary of the known properties of this compound is provided in the table below. Researchers should always handle this chemical with care, assuming it may have hazardous properties until more comprehensive data is available.
| Property | Value |
| Chemical Formula | C9H12O5 |
| Intended Use | Research use only |
| Shipping | Room temperature |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following PPE should be worn at all times in the laboratory when this compound is being handled.
-
Eye Protection : Chemical safety goggles or a face shield are required to protect against potential splashes or aerosols. Personal eyeglasses are not a substitute for appropriate safety eyewear.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before each use and disposed of properly after handling the compound. Hand hygiene should be performed after removing gloves.
-
Body Protection : A laboratory coat or gown must be worn to protect the skin and clothing from contamination.
-
Respiratory Protection : In situations where dust or aerosols may be generated, a properly fitted respirator (e.g., N95 or higher) should be used. Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols: Handling and Disposal Procedures
Handling this compound:
-
Preparation : Before handling, ensure you have read and understood this guidance. Assemble all necessary PPE and have a designated, clean workspace, preferably within a chemical fume hood.
-
Weighing and Transferring : When weighing or transferring this compound, do so in a manner that minimizes the creation of dust. Use a spatula and a tared container.
-
In Solution : When preparing solutions, add this compound slowly to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and date.
Disposal Plan:
-
Waste Collection : All waste materials contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route : Do not dispose of this compound or its waste down the drain or in regular trash.[1][2] All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or equivalent authority.[3]
-
Container Management : Ensure waste containers are kept closed except when adding waste. Store waste containers in a secondary containment bin in a designated and secure area.
Emergency Procedures:
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill : In the event of a spill, evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an appropriate absorbent material. Ventilate the area. For large spills, evacuate the laboratory and contact your institution's emergency response team.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
